CheW protein
Description
Properties
CAS No. |
107217-07-2 |
|---|---|
Molecular Formula |
C15H25ClN2O2 |
Synonyms |
CheW protein |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of CheW: A Technical Guide to its Function in Bacterial Chemotaxis Signal Transduction
For Immediate Release
Salt Lake City, UT – December 18, 2025 – In the intricate world of bacterial communication and movement, the cytoplasmic protein CheW serves as a critical linchpin, coupling sensory information from membrane receptors to the intracellular phosphorylation cascade that governs flagellar motion. This technical guide provides an in-depth analysis of CheW's structure, its dynamic interactions with signaling partners, and its emerging potential as a target for novel antimicrobial therapies. This document is intended for researchers, scientists, and drug development professionals engaged in the study of signal transduction and antimicrobial discovery.
Executive Summary
Bacterial chemotaxis, the directed movement of bacteria in response to chemical gradients, is fundamental to their survival and pathogenesis. At the heart of this signaling pathway lies the CheW protein, a relatively small but indispensable adaptor protein. CheW physically bridges the transmembrane chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs), and the histidine kinase CheA. This ternary complex is the core functional unit of the chemotaxis signaling machinery. Upon binding of a chemoeffector to the periplasmic domain of an MCP, a conformational change is transmitted across the membrane, which, through the action of CheW, modulates the autophosphorylation activity of CheA. This, in turn, controls the phosphorylation state of the response regulator CheY, ultimately dictating the rotational direction of the flagellar motors and thus the swimming behavior of the bacterium. This guide will dissect the molecular mechanisms of CheW's function, present quantitative data on its interactions, detail experimental methodologies for its study, and explore its viability as a therapeutic target.
The CheW-Mediated Signaling Cascade
The bacterial chemotaxis pathway is a paradigm of signal transduction. In its resting state, the MCP-CheW-CheA complex is active, leading to the autophosphorylation of CheA. Phosphorylated CheA then transfers its phosphoryl group to CheY. Phospho-CheY diffuses to the flagellar motor and induces a switch from counter-clockwise (CCW) to clockwise (CW) rotation, causing the bacterium to tumble and reorient. When an attractant binds to an MCP, the receptor undergoes a conformational change that inhibits CheA autophosphorylation. This leads to a decrease in the level of phospho-CheY, promoting smooth swimming (CCW rotation). Repellents have the opposite effect, stimulating CheA autophosphorylation and increasing tumbling frequency. CheW is essential for this entire process, acting as a rigid linker that transmits the conformational changes from the receptor to the kinase.[1][2]
Quantitative Analysis of CheW Interactions
The function of CheW is defined by its interactions with CheA and MCPs. Quantitative measurements of these interactions are crucial for a complete understanding of the signaling mechanism.
| Interacting Proteins | Technique | Dissociation Constant (Kd) | Stoichiometry (CheA:CheW) | Notes | Reference(s) |
| CheW - CheA (E. coli) | Equilibrium Column Chromatography | 17 µM | 1 dimer : 2 monomers | The binding is reversible with no evidence of cooperativity. | [3] |
| CheW - MCP (T. maritima) | NMR Spectroscopy | ~1.2 mM | - | CheW binds approximately 4 times tighter to the first site on the receptor dimer than the second, suggesting negative cooperativity. | [4][5] |
| Process | Condition | Rate/Fold Change | Notes | Reference(s) |
| CheA Autophosphorylation | Basal (CheA alone) | ~0.026 s⁻¹ | Limiting rate constant at saturating ATP. | [6] |
| CheA Autophosphorylation | In complex with CheW and MCPs | ~1000-fold activation | Incorporation into the signaling complex dramatically increases the kinase activity. | [2] |
| CheA Autophosphorylation | Ligand-bound complex | ~100-fold modulation | Attractant binding inhibits the activated kinase. | [2] |
| CheY Phosphorylation | By CheA-CheW-MCP complex | - | The rate is dependent on the activation state of the CheA kinase. | [7] |
Detailed Experimental Protocols
A variety of biophysical and biochemical techniques are employed to study the role of CheW in signal transduction. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC) for CheW-CheA Interaction
ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Protein Preparation: Recombinant CheW and CheA are expressed in E. coli and purified to >95% homogeneity. Both proteins must be extensively dialyzed against the same buffer to minimize heats of dilution. A typical buffer is 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂.
-
ITC Experiment:
-
The sample cell (typically ~200 µL) is filled with CheA at a concentration of 10-50 µM.
-
The injection syringe is filled with CheW at a concentration 10-20 fold higher than CheA (e.g., 200-500 µM).
-
A series of small injections (e.g., 2 µL) of CheW into the CheA solution are performed at a constant temperature (e.g., 25°C).
-
The heat change after each injection is measured.
-
-
Data Analysis: The integrated heat data are plotted against the molar ratio of CheW to CheA. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
References
- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 2. Frontiers | Two-Component Signal Transduction Systems of Pathogenic Bacteria As Targets for Antimicrobial Therapy: An Overview [frontiersin.org]
- 3. A Biochemically Accurate Model of Bacterial Chemotaxis | Biological Modeling [biologicalmodeling.org]
- 4. qcbr.queens.org [qcbr.queens.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.csiro.au [discovery.csiro.au]
- 7. Chemotactic Signaling by an Escherichia coli CheA Mutant That Lacks the Binding Domain for Phosphoacceptor Partners - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the CheW Protein: Discovery, History, and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial chemotaxis, the directed movement of bacteria in response to chemical gradients, is a fundamental process that has served as a paradigm for signal transduction for decades. At the heart of this intricate signaling network lies a suite of "Che" (chemotaxis) proteins. Among these, the CheW protein emerges as a critical scaffolding and coupling factor, indispensable for the faithful transmission of sensory information from chemoreceptors to the downstream signaling cascade. This technical guide provides a comprehensive overview of the discovery, history, and core functionalities of the this compound, with a focus on quantitative data, experimental methodologies, and the visualization of its role in signaling pathways.
Discovery and History of CheW
The journey to understanding CheW is intertwined with the broader history of bacterial chemotaxis research, which began in earnest in the 1960s with the pioneering work of Julius Adler.[1] Early genetic screens in Escherichia coli identified several genes essential for chemotaxis. Initially, mutants that exhibited a "smooth-swimming" phenotype, unable to tumble and change direction, were grouped into a class designated "cheA".
A pivotal moment in the specific discovery of CheW came in 1978 from the laboratory of J.S. Parkinson.[1] Through meticulous complementation analysis and deletion mapping of these "cheA" class mutants, Parkinson and his colleagues demonstrated that this genetic locus actually contained two distinct genes.[1] These were named cheA and cheW .[1] This work established CheW as a separate and essential component of the chemotaxis machinery.[1]
Subsequent research in the following years further elucidated the role and characteristics of the this compound. In 1987, the nucleotide sequence of the E. colicheW gene was reported, providing the predicted amino acid sequence and a calculated molecular weight of approximately 18 kDa.[2][3] This study also provided the first biochemical evidence that CheW exists as a homodimer in its native state.[3] A landmark 1989 study characterized the phenotype of cheW null mutants, confirming their continuous smooth swimming behavior.[4] This study also made the intriguing observation that overexpression of CheW phenocopies its absence, leading to an inability to tumble, suggesting a precise stoichiometry is required for proper function.[4]
Core Functions of CheW
CheW functions as an essential adapter or coupling protein that physically bridges the transmembrane chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs), to the histidine kinase CheA.[5] This ternary complex of Receptor-CheW-CheA is the core signaling unit of the chemotaxis pathway.
The primary functions of CheW include:
-
Mediating the Receptor-Kinase Interaction: CheW is indispensable for the stable and functional interaction between MCPs and CheA. It facilitates the formation of a stable ternary complex, which is the fundamental unit of the chemosensory array.
-
Transducing Conformational Changes: Upon ligand binding to the extracellular domain of an MCP, a conformational change is propagated through the transmembrane region to the cytoplasmic domain. CheW is crucial for transmitting this signal to CheA, thereby modulating its autophosphorylation activity. In the absence of an attractant, CheW helps the receptor maintain CheA in an active state. When an attractant binds, the conformational change relayed through CheW leads to the inhibition of CheA kinase activity.
-
Stabilizing the Chemosensory Array: CheW plays a structural role in the higher-order assembly of chemoreceptor signaling complexes. These complexes form lattice-like arrays, and CheW is integral to the stability and cooperativity of these structures.
Quantitative Data
The interactions within the chemotaxis signaling complex are tightly regulated and characterized by specific stoichiometries and binding affinities. The following tables summarize key quantitative data related to CheW.
| Component | Ratio per CheA Dimer | Source |
| Chemoreceptor Dimers | ~3.4 | [2] |
| CheW Monomers | ~1.6 | [2] |
Table 1: In Vivo Stoichiometry of the Core Signaling Complex in E. coli
| Interacting Proteins | Dissociation Constant (Kd) | Experimental Method | Source |
| CheW and CheA | ~6.0 µM | Fluorescence Anisotropy | [6] |
| CheW and Tar (aspartate receptor) | ~11.0 µM | Competition Pull-down Assay | [6] |
Table 2: Binding Affinities of CheW Interactions in E. coli
Experimental Protocols
The elucidation of CheW's function has been made possible by a variety of genetic and biochemical techniques. Below are detailed methodologies for key experiments.
Genetic Complementation Assay
This assay is used to determine if a mutation can be rescued by providing a wild-type copy of the gene in trans, and was instrumental in distinguishing cheA and cheW.
Protocol:
-
Strain Construction: A bacterial strain with a defined deletion or mutation in the cheW gene is used as the recipient. This strain is typically non-chemotactic and exhibits a smooth-swimming phenotype.
-
Vector Preparation: A plasmid carrying the wild-type cheW gene under the control of a suitable promoter (e.g., an inducible promoter like Ptac or PBAD) is constructed. A control plasmid lacking the cheW gene is also prepared.
-
Transformation: The recipient cheW mutant strain is transformed with the cheW-containing plasmid and the control plasmid separately.
-
Phenotypic Analysis (Swarm Plate Assay):
-
Prepare soft agar (B569324) plates (e.g., tryptone broth with 0.3% agar).
-
Inoculate the center of the plates with a small volume of an overnight culture of the transformed strains.
-
If using an inducible promoter, add the appropriate inducer to the plates.
-
Incubate the plates at 30-37°C for 6-12 hours.
-
Observation: A positive complementation is indicated by the formation of a "swarm" of bacteria migrating outwards from the inoculation point, which demonstrates the restoration of chemotactic ability. The control strain with the empty vector will not form a swarm.
-
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful molecular biology technique used to identify protein-protein interactions in vivo. It was used to map the interaction surfaces of CheW with CheA and chemoreceptors.
Protocol:
-
Vector Construction:
-
The coding sequence for the "bait" protein (e.g., CheW) is cloned into a vector in-frame with a DNA-binding domain (BD), such as LexA or GAL4.
-
The coding sequence for the "prey" protein (e.g., CheA or the cytoplasmic domain of a chemoreceptor) is cloned into a separate vector in-frame with a transcriptional activation domain (AD).
-
-
Yeast Transformation: A suitable yeast reporter strain (e.g., containing reporter genes like HIS3, ADE2, lacZ under the control of promoters with binding sites for the BD) is co-transformed with the bait and prey plasmids.
-
Selection and Screening:
-
Transformed yeast cells are plated on selective medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells that have taken up both plasmids.
-
To test for an interaction, the cells are then replica-plated onto a more stringent selective medium that also lacks nutrients required for the reporter gene products (e.g., histidine).
-
Observation: Growth on the highly selective medium indicates that the bait and prey proteins are interacting, bringing the BD and AD into close proximity to activate the transcription of the reporter genes. A colorimetric assay for β-galactosidase activity (lacZ reporter) can also be performed for confirmation.
-
-
Controls: It is crucial to include negative controls (e.g., bait with an empty prey vector, prey with an empty bait vector) to ensure that neither the bait nor the prey can activate the reporter genes on their own.
Fluorescence Anisotropy
This biophysical technique is used to measure the binding affinity between two molecules in solution, such as the interaction between CheW and CheA.
Protocol:
-
Protein Preparation and Labeling:
-
Purify the proteins of interest (e.g., CheW and CheA).
-
One of the binding partners (typically the smaller one, or a fluorescently tagged version of one) is labeled with a fluorophore.
-
-
Experimental Setup:
-
A constant, low concentration of the fluorescently labeled protein is placed in a cuvette or microplate well.
-
The unlabeled binding partner is titrated into the solution in increasing concentrations.
-
-
Measurement:
-
The sample is excited with vertically polarized light.
-
The fluorescence emission is measured through both vertical and horizontal polarizers.
-
The fluorescence anisotropy is calculated from the intensities of the parallel and perpendicular components of the emitted light.
-
-
Data Analysis:
-
As the unlabeled protein binds to the labeled protein, the rotational diffusion of the complex slows down, leading to an increase in fluorescence anisotropy.
-
The change in anisotropy is plotted against the concentration of the unlabeled protein.
-
The resulting binding curve is fitted to a binding isotherm equation to determine the dissociation constant (Kd), which is a measure of the binding affinity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of CheW in the bacterial chemotaxis signaling pathway and a typical experimental workflow for studying its interactions.
Caption: The CheW-mediated bacterial chemotaxis signaling pathway.
Caption: A typical workflow for a yeast two-hybrid assay to study CheW interactions.
Conclusion
The discovery of the this compound marked a significant milestone in our understanding of bacterial chemotaxis, revealing a sophisticated level of regulation and assembly within this model signaling system. From its initial distinction as a unique genetic entity to the detailed characterization of its binding affinities and structural role, research on CheW has provided invaluable insights into the principles of protein-protein interactions and signal transduction. As a central coupling element, CheW remains a key focus for understanding the molecular intricacies of bacterial sensory perception and may offer potential targets for the development of novel antimicrobial strategies that disrupt bacterial motility and virulence. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of CheW and other critical components of bacterial signaling pathways.
References
- 1. Complementation analysis and deletion mapping of Escherichia coli mutants defective in chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a possible nucleotide binding site in CheW, a protein required for sensory transduction in bacterial chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the this compound in bacterial chemotaxis: overexpression is equivalent to absence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Keystone of Bacterial Navigation: A Technical Guide to the CheW Protein in Escherichia coli Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacterial chemotaxis, the directed movement of bacteria in response to chemical gradients, is a model system for signal transduction. At the heart of this intricate signaling network in Escherichia coli lies the CheW protein, a crucial coupling factor that bridges transmembrane chemoreceptors to the cytoplasmic histidine kinase, CheA. This technical guide provides an in-depth exploration of the structure, function, and interactions of CheW, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows. Understanding the pivotal role of CheW not only illuminates the fundamental principles of bacterial sensory mechanisms but also presents potential avenues for the development of novel antimicrobial agents that target bacterial motility and virulence.
Introduction: The Central Role of CheW in Chemosensory Signaling
Escherichia coli's ability to navigate its environment is governed by a sophisticated signal transduction pathway that allows it to swim towards attractants and away from repellents. This process is initiated by a family of transmembrane receptors known as methyl-accepting chemotaxis proteins (MCPs), such as Tar and Tsr. These receptors, upon binding to chemoeffectors, modulate the autophosphorylation activity of the histidine kinase CheA.[1][2] This regulation, however, is not direct. The this compound acts as an indispensable adaptor, physically linking the MCPs to CheA and enabling the transmission of the conformational changes induced by ligand binding.[3][4]
CheW is essential for the formation of a stable ternary signaling complex, consisting of the chemoreceptor, CheW, and CheA.[3] This complex is the fundamental unit of a larger, highly ordered array of chemoreceptors and associated proteins located at the cell poles.[5][6] The formation of these arrays is critical for the remarkable sensitivity and amplification of the chemotactic signal.[7] CheW's function extends beyond a simple static linker; it plays an active role in regulating signaling events and stabilizing the entire chemosensory apparatus.[8] Mutations that disrupt the interaction of CheW with either the receptors or CheA lead to a complete loss of chemotactic ability, highlighting its critical role in the pathway.[7]
Structure and Function of the this compound
CheW is a small, cytoplasmic protein that, in its monomeric form, folds into a structure with two SH3-like domains.[9] This structural homology is intriguing, though there is no significant sequence similarity to eukaryotic SH3 domains. The P5 domain of CheA also shares this structural motif, suggesting a common evolutionary origin and a basis for their interaction within the chemoreceptor arrays.[9][10]
The primary function of CheW is to act as a scaffold, ensuring the correct assembly and function of the core signaling complex.[7][8] It achieves this by binding to both the cytoplasmic tip of the chemoreceptor dimers and the P5 regulatory domain of the CheA dimer.[10][11] This bridging role is fundamental for the chemoreceptors to control the autophosphorylation rate of CheA. In the absence of an attractant, the receptor-CheW-CheA complex is in a "kinase-ON" state, leading to a high rate of CheA autophosphorylation.[10][12] The binding of an attractant to the receptor induces a conformational change that is transmitted through CheW to CheA, switching the complex to a "kinase-OFF" state and inhibiting CheA autophosphorylation.[8]
Beyond the core complex, CheW is also involved in the formation of hexameric rings that contribute to the higher-order structure of the chemoreceptor array.[13] These CheW rings are thought to further stabilize the array and enhance the cooperativity and sensitivity of the signaling response.[13]
Quantitative Data on CheW and the Chemotaxis Signaling Complex
The precise stoichiometry and binding affinities of the components within the chemotaxis signaling complex are crucial for understanding its function. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Value | Reference(s) |
| Cellular Stoichiometry (per CheA dimer) | ~1.6 ± 0.5 CheW monomers~3.4 ± 0.8 receptor dimers (6.8 monomers) | [14] |
| Core Complex Stoichiometry (MCP:CheW:CheA) | 6 MCP dimers : 2 CheW monomers : 1 CheA dimer | [13] |
| In Vivo Concentration (molecules/cell) | CheA: ~2,500CheW: ~3,000Receptors (Tar+Tsr): ~3,500 | [14] |
Table 1: Stoichiometry and In Vivo Concentrations of Core Chemotaxis Proteins.
| Interaction | Dissociation Constant (Kd) | Method | Reference(s) |
| CheW - CheA | ~6 - 17 µM | Equilibrium Column Chromatography | [5][15] |
| CheW - Receptor (Tar/Tsr) | ~11 µM | In vitro binding assays | [5] |
Table 2: Binding Affinities of CheW Interactions.
| Parameter | Value | Reference(s) |
| Basal CheA Autophosphorylation Rate Constant (kcat) | ~0.026 s-1 | [11] |
| Receptor-CheW Mediated Activation of CheA Autophosphorylation | ~100 to 200-fold increase over basal rate | [6][12] |
Table 3: CheA Autophosphorylation Kinetics.
Signaling Pathway and Experimental Workflows
The Chemotaxis Signaling Pathway
The binding of a chemoattractant to the periplasmic domain of an MCP dimer triggers a conformational change that propagates through the transmembrane region to the cytoplasmic tip. This signal is then relayed through CheW to the CheA kinase. In the unstimulated state, CheA autophosphorylates a conserved histidine residue (His48).[1] The phosphoryl group is then transferred to the response regulator CheY.[16] Phosphorylated CheY (CheY-P) diffuses through the cytoplasm and binds to the flagellar motor switch protein FliM, inducing a switch from counter-clockwise (CCW) to clockwise (CW) rotation, resulting in cell tumbling.[8] The phosphatase CheZ dephosphorylates CheY-P, promoting a return to smooth swimming (CCW rotation).[16] Attractant binding inhibits CheA autophosphorylation, leading to lower levels of CheY-P and consequently, smooth swimming.
Experimental Workflows
The study of CheW and its interactions relies on a variety of biochemical and biophysical techniques. Below are graphical representations of the workflows for key experimental approaches.
Co-Immunoprecipitation (Co-IP) Workflow
This technique is used to demonstrate the in vivo or in vitro interaction between CheW and its binding partners, such as CheA.
In Vitro CheA Autophosphorylation Assay Workflow
This assay measures the rate of CheA autophosphorylation and how it is affected by CheW and chemoreceptors.
Detailed Experimental Protocols
Protein Purification
Purification of His-tagged CheW from E. coli
-
Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding N-terminally His-tagged CheW. Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 1 mM IPTG and continue to grow for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged CheW with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Dialysis: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and store at -80°C.
Note: Similar protocols can be adapted for the purification of His-tagged CheA and cytoplasmic fragments of chemoreceptors like Tsr and Tar.[17][18]
Co-Immunoprecipitation (Co-IP) of CheA and CheW
-
Cell Lysis: Grow E. coli cells expressing CheA and CheW to mid-log phase. Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
-
Pre-clearing: Add Protein A/G agarose (B213101) beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a specific antibody against CheA to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for CheW to detect its presence in the immunoprecipitated complex.
In Vitro CheA Autophosphorylation Assay
-
Reaction Setup: In a microcentrifuge tube, combine purified CheA, CheW, and receptor-containing membrane vesicles or purified receptor fragments in a phosphorylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2).
-
Pre-incubation: Pre-incubate the reaction mixture at room temperature for 10-15 minutes to allow for complex formation.
-
Initiation: Start the phosphorylation reaction by adding [γ-32P]ATP to a final concentration of 100-500 µM.
-
Time Course: At various time points (e.g., 0, 1, 2, 5, 10 minutes), remove aliquots of the reaction mixture.
-
Quenching: Immediately stop the reaction in each aliquot by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Electrophoresis: Separate the proteins in the quenched samples by SDS-PAGE.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated CheA. Quantify the band intensities to determine the rate of phosphorylation.
Fluorescence Resonance Energy Transfer (FRET) Microscopy for In Vivo Interactions
-
Strain Construction: Construct E. coli strains that express CheW fused to a donor fluorophore (e.g., CFP) and CheA fused to an acceptor fluorophore (e.g., YFP). These fusions should be expressed from plasmids or integrated into the chromosome.
-
Cell Culture and Preparation: Grow the engineered E. coli strains to mid-log phase. Immobilize the live cells on an agarose pad on a microscope slide for imaging.
-
Image Acquisition: Use a fluorescence microscope equipped for FRET imaging. Acquire images in three channels: the donor channel (CFP excitation, CFP emission), the acceptor channel (YFP excitation, YFP emission), and the FRET channel (CFP excitation, YFP emission).
-
Control Samples: Image control strains expressing only the donor fusion protein or only the acceptor fusion protein to determine bleed-through correction factors.
-
FRET Analysis: Correct the raw FRET channel image for donor bleed-through and acceptor cross-excitation. The resulting corrected FRET signal is indicative of the proximity of the donor and acceptor fluorophores, and thus the interaction between CheW and CheA. Analyze the FRET efficiency to quantify the interaction.
Conclusion and Future Directions
The this compound is a linchpin in the E. coli chemotaxis signaling pathway, acting as a master coupler that ensures the fidelity and sensitivity of the sensory system. Its role in assembling and stabilizing the chemoreceptor-kinase complex is fundamental to the bacterium's ability to navigate its chemical environment. The quantitative data and experimental methodologies presented in this guide provide a framework for researchers to further investigate the intricacies of this remarkable molecular machine.
Future research will likely focus on the dynamic aspects of CheW's function, including how its interactions within the chemosensory array are modulated by different stimuli and adaptation states. High-resolution structural studies of larger array fragments will continue to provide insights into the allosteric mechanisms of signal transmission. From a drug development perspective, the critical nature of the CheW-mediated interactions presents an attractive target. Small molecules that disrupt the binding of CheW to either the chemoreceptors or CheA could effectively disable the chemotaxis system, potentially impairing the ability of pathogenic bacteria to colonize hosts and cause disease. A deeper understanding of CheW's role will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. Cellular stoichiometry of the components of the chemotaxis signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Signalling‐dependent interactions between the kinase‐coupling protein CheW and chemoreceptors in living cells | Semantic Scholar [semanticscholar.org]
- 5. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. CheW binding interactions with CheA and Tar. Importance for chemotaxis signaling in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of CheA autophosphorylation and dephosphorylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling control surfaces in the CheA kinase [chemotaxis.biology.utah.edu]
- 13. researchgate.net [researchgate.net]
- 14. Cellular Stoichiometry of the Components of the Chemotaxis Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hexameric Rings of the Scaffolding Protein CheW Enhance Response Sensitivity and Cooperativity in Escherichia coli Chemoreceptor Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a New Chemoeffector for Escherichia coli Chemoreceptor Tsr and Identification of a Molecular Mechanism of Repellent Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
mechanism of CheW coupling to chemoreceptors
An in-depth technical guide on the for researchers, scientists, and drug development professionals.
Introduction
Bacterial chemotaxis is a sophisticated signal transduction system that enables motile bacteria to navigate chemical gradients in their environment. This process is fundamental for survival, allowing bacteria to locate nutrients and avoid toxins. The core of this signaling system is a highly organized, membrane-associated complex of chemoreceptors, a histidine kinase (CheA), and a crucial coupling protein, CheW.[1][2][3][4] CheW physically bridges the chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs), to the CheA kinase, facilitating the transmission of sensory signals from the cell exterior to the flagellar motors.[5][6] This document provides a detailed examination of the molecular mechanism by which CheW couples to chemoreceptors, focusing on the structural basis, quantitative interaction parameters, and the experimental methodologies used to elucidate this critical interaction.
The Core Signaling Complex: Architecture and Stoichiometry
The chemotaxis signaling apparatus assembles into large, highly ordered arrays, typically localized at the cell poles.[7][8] The fundamental unit of this array is a ternary core complex composed of chemoreceptors, CheW, and CheA. Cryo-electron tomography and other structural studies have revealed a hexagonal arrangement of these components.[7]
The core complex is built around trimers of receptor dimers.[1][9] These receptor trimers are networked at their cytoplasmic tips by rings composed of alternating CheA P5 domains and CheW molecules.[7][9] This specific arrangement is essential for the high sensitivity and cooperativity observed in chemotactic signaling.[9]
Quantitative immunoblotting has determined the in vivo stoichiometry of the core signaling complex in Escherichia coli. These studies suggest a core unit consisting of a trimer of chemoreceptor dimers, a CheA dimer, and two CheW monomers.[10][11][12] More precise calculations yielded an average in vivo stoichiometry of 3.4 receptor dimers and 1.6 CheW monomers for each CheA dimer.[10][11][12] The non-integral values may reflect the dynamic and extended nature of the chemoreceptor arrays.[10][11]
Caption: Overview of the core bacterial chemotaxis signaling cascade.
Mechanism of CheW Coupling and Interaction Interface
CheW is a small cytoplasmic protein composed of two subdomains, each with a β-barrel fold.[13] This structure is homologous to the P5 domain of CheA, which is also involved in receptor binding.[7][13] CheW acts as an adapter, binding to both the cytoplasmic tip of the chemoreceptor and to the CheA kinase, thereby forming a stable ternary complex.[6]
-
Receptor Binding Interface: The binding surface for CheW is located at the highly conserved cytoplasmic tip of the chemoreceptor, specifically near the N-terminal helix of the four-helix bundle that forms the receptor dimer's cytoplasmic domain.[14][15]
-
CheW Binding Interface: The corresponding binding interface on CheW involves residues located in a groove between β-strand 8 of its first subdomain and β-strands 1 and 3 of its second subdomain.[14][15] Genetic and biochemical studies have identified specific residues on the surface of CheW that are critical for receptor interaction (e.g., V36) and for CheA interaction (e.g., G57, R62), defining distinct but adjacent binding faces for each partner.[6][16]
The formation of the ternary complex induces conformational changes in all three components. CheA kinase activity is significantly enhanced when coupled to the chemoreceptor via CheW.[17] Conversely, CheW's affinity for the receptor increases upon binding to CheA, and the receptor becomes a better substrate for the methyltransferase CheR after CheW binds.[17] This highlights a network of allosteric interactions that fine-tune the signaling output.
Caption: Stoichiometric model of the Receptor-CheW-CheA core complex.
Quantitative Analysis of CheW-Chemoreceptor Interaction
The binding affinities and thermodynamics of the CheW-chemoreceptor interaction have been quantified using various biophysical techniques. These parameters are crucial for understanding the stability and dynamics of the signaling complex.
| Interacting Molecules | Technique | Organism | Dissociation Constant (KD) | Stoichiometry (n) | Reference |
| CheW - CheA | Not Specified | E. coli | ~6 µM | 1:1:1 (CheA:CheW:CheY) | [17][18] |
| CheW - Chemoreceptor (Tar) | Not Specified | E. coli | ~11 µM | - | [17] |
| CheW - Chemoreceptor (TM0014) | NMR Titration | T. maritima | Site 1: ~137 µM; Site 2: ~556 µM | 2 CheW per receptor dimer | [14][15] |
| CheV (D238E) - McpN Receptor | Isothermal Titration Calorimetry (ITC) | P. aeruginosa | 8 nM | - | [19][20] |
Note: The related protein CheV, which contains a CheW-like domain, can exhibit significantly higher affinity for specific receptors, particularly when in a phospho-mimetic state.[19][20] The interaction in T. maritima showed apparent anti-cooperativity, where CheW binds about four times more tightly to the first site on the receptor dimer than to the second.[14][15]
Experimental Protocols
The study of the CheW-chemoreceptor coupling mechanism relies on a suite of sophisticated biophysical and genetic techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[21][22][23]
Methodology:
-
Sample Preparation: Purified, soluble cytoplasmic fragments of the chemoreceptor and purified CheW protein are prepared in identical buffer solutions to minimize heats of dilution.
-
Calorimeter Setup: The receptor solution is placed in the sample cell of the calorimeter. The CheW solution, at a higher concentration, is loaded into a titration syringe.[22]
-
Titration: Small, precise aliquots of the CheW solution are injected into the sample cell.
-
Heat Measurement: The instrument measures the minute temperature difference between the sample cell and a reference cell, quantifying the heat change associated with each injection.
-
Data Analysis: The integrated heat per injection is plotted against the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (KD, n, ΔH).[24]
Caption: Generalized experimental workflow for ITC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for identifying binding interfaces at atomic resolution. By observing changes in the chemical environment of atomic nuclei upon complex formation, researchers can map the contact surfaces between two proteins.[25][26][27]
Methodology:
-
Isotope Labeling: One protein (e.g., CheW) is uniformly enriched with 15N and/or 13C isotopes, making it "NMR-visible," while the binding partner (receptor fragment) remains unlabeled.
-
Spectrum Acquisition: A baseline spectrum (e.g., a 1H-15N HSQC spectrum) of the labeled protein is recorded. This provides a unique signal for each backbone amide group.
-
Titration: The unlabeled binding partner is titrated into the sample of the labeled protein.
-
Chemical Shift Perturbation (CSP) Analysis: Spectra are recorded at each titration point. Residues at the binding interface will experience a change in their local chemical environment, causing their corresponding peaks in the spectrum to shift.[25]
-
Interface Mapping: The residues exhibiting the most significant chemical shift perturbations are mapped onto the 3D structure of the protein to visualize the binding surface.[14][15]
In Vivo Cross-linking
This method provides evidence of direct protein-protein interactions within their native cellular environment. It can also capture signaling-dependent conformational changes.[13]
Methodology:
-
Site-Directed Mutagenesis: Single cysteine residues are introduced at specific, targeted locations on the putative interaction surfaces of both CheW and the chemoreceptor in expression plasmids.
-
Protein Expression: The cysteine-containing mutant proteins are co-expressed in E. coli cells that lack the native versions of these proteins.
-
Cross-linking: The cells are treated with an oxidizing agent, which promotes the formation of a disulfide bond between the engineered cysteine residues if they are in close proximity (typically < 8 Å).
-
Analysis: Cell lysates are analyzed by SDS-PAGE and immunoblotting. The formation of a higher molecular weight band corresponding to the CheW-receptor covalent complex confirms the proximity of the two introduced cysteines.
-
Signaling State Analysis: The efficiency of cross-linking can be compared in the presence and absence of receptor ligands (attractants or repellents) to determine if the interaction interface changes during signaling.[13]
Consequences of Altered CheW Coupling
The precise stoichiometry and interaction affinity between CheW and chemoreceptors are critical for proper signaling. Both the absence of CheW and a stoichiometric excess of CheW disrupt chemotaxis.[1][2] High cellular levels of CheW lead to the saturation of CheW-binding sites on receptor dimers.[1] This prevents the receptors from forming the essential trimers-of-dimers, which are obligatory for the assembly of functional signaling complexes and higher-order arrays.[1] The CheW-trapped receptor dimers are unable to activate CheA, leading to a loss of chemotactic ability.[1]
Caption: The disruptive effects of CheW overexpression on the signaling array.
Conclusion
The coupling of CheW to chemoreceptors is a cornerstone of the bacterial chemotaxis signaling pathway. It is a structurally defined and dynamically regulated interaction that physically links sensory input at the receptor to the downstream kinase CheA. The formation of a ternary complex with a specific stoichiometry is essential for assembling the larger chemosensory arrays that provide the system with its remarkable sensitivity and cooperative response. Quantitative biophysical studies have defined the binding affinities and thermodynamics of this interaction, while a combination of genetic, biochemical, and structural methods has elucidated the molecular interfaces involved. Understanding this critical coupling mechanism in detail not only provides fundamental insights into bacterial signal transduction but also offers potential targets for the development of novel antimicrobial agents that could disrupt this essential sensory system.
References
- 1. Disruption of Chemoreceptor Signaling Arrays by High Levels of CheW, the Receptor-Kinase Coupling Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound in coupling membrane receptors to the intracellular signaling system of bacterial chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. [PDF] Role of this compound in coupling membrane receptors to the intracellular signaling system of bacterial chemotaxis. | Semantic Scholar [semanticscholar.org]
- 5. uniprot.org [uniprot.org]
- 6. CheW binding interactions with CheA and Tar. Importance for chemotaxis signaling in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 3.2 Å resolution structure of a Receptor:CheA:CheW signaling complex defines overlapping binding sites and key residue interactions within bacterial chemosensory arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-dimensional structure and organization of a receptor/signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hexameric Rings of the Scaffolding Protein CheW Enhance Response Sensitivity and Cooperativity in Escherichia coli Chemoreceptor Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular stoichiometry of the components of the chemotaxis signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular Stoichiometry of the Components of the Chemotaxis Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Signalling-Dependent Interactions Between the Kinase-Coupling Protein CheW and Chemoreceptors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The receptor-CheW binding interface in bacterial chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Receptor-CheW Binding Interface in Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bacterial chemotaxis signaling complexes: formation of a CheA/CheW complex enhances autophosphorylation and affinity for CheY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phospho-mimetic CheV interacts with a subset of chemoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. The use of isothermal titration calorimetry to unravel chemotactic signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 23. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 24. researchgate.net [researchgate.net]
- 25. Multidimensional Solid-State NMR of a Functional Multiprotein Chemoreceptor Array - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Multidimensional Solid-State Nuclear Magnetic Resonance of a Functional Multiprotein Chemoreceptor Array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
An In-depth Technical Guide to the CheW Protein Interaction with CheA Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the critical protein-protein interaction between the chemotaxis protein CheW and the histidine kinase CheA, central to the bacterial chemotaxis signaling pathway. Understanding the molecular details of this interaction is crucial for elucidating the mechanisms of signal transduction and for the potential development of novel antimicrobial agents targeting bacterial motility and behavior.
Introduction to the Bacterial Chemotaxis Signaling Pathway
Bacterial chemotaxis is a sophisticated signal transduction system that enables motile bacteria to navigate their environment in response to chemical gradients.[1][2][3] This process is orchestrated by a series of protein interactions within a highly organized signaling complex. The core components of this complex are the transmembrane chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs), the histidine kinase CheA, and the coupling protein CheW.[1][4][5]
CheA, a multi-domain homodimeric protein, is the central processing unit of the pathway.[1][6][7] Its autophosphorylation activity is tightly regulated by the chemoreceptors.[8][9] CheW acts as a crucial adaptor protein, physically bridging the MCPs to CheA, thereby coupling the kinase's activity to receptor control.[4][10][11][12] In the absence of an attractant, the receptor-CheW-CheA complex is active, leading to CheA autophosphorylation.[6] The phosphoryl group is then transferred to the response regulator CheY. Phosphorylated CheY (CheY-P) binds to the flagellar motor, inducing clockwise rotation and causing the bacterium to "tumble."[2][13] When an attractant binds to the receptor, CheA autophosphorylation is inhibited, leading to a decrease in CheY-P levels, counter-clockwise flagellar rotation, and smooth swimming.[6][14]
The CheA-CheW Interaction: A Structural and Functional Perspective
The interaction between CheA and CheW is fundamental for the assembly and function of the chemosensory signaling complex. CheA is composed of five distinct domains: P1 (the site of autophosphorylation), P2 (docks CheY), P3 (dimerization), P4 (ATP-binding and kinase activity), and P5 (receptor and CheW coupling).[1][7] CheW is a smaller protein composed of two subdomains, each with a β-barrel fold.[15][16]
The primary interaction occurs between the C-terminal P5 domain of CheA and CheW.[17][18] Structurally, the P5 domain of CheA and CheW are homologous.[7][16] They interact through conserved hydrophobic surfaces at the ends of their β-barrels.[17][19] Specifically, subdomain 1 of the CheA P5 domain interacts with subdomain 2 of CheW.[15][17][19] This interaction is critical for the formation of higher-order structures, such as pseudo-six-fold symmetric rings where CheA and CheW molecules alternate.[17][19]
Functionally, the formation of the CheA/CheW complex enhances the autophosphorylation rate of CheA.[20][21] This complex is a functional unit that responds to the signaling state of the chemoreceptors.[20][21] Mutations that disrupt the CheA-CheW interface lead to defects in chemotaxis, highlighting the essential nature of this interaction.[18][22]
Quantitative Data on the CheW-CheA Interaction
The following tables summarize the key quantitative parameters that define the interaction between CheW and CheA.
Table 1: Binding Affinity
| Interacting Proteins | Organism | Method | Dissociation Constant (Kd) | Conditions | Reference |
| CheW and CheA | Escherichia coli | Equilibrium Column Chromatography | 17 µM | 160 mM KCl, 5 mM MgCl2, pH 7.4, 4°C | [23][24] |
| CheW and CheA | Thermotoga maritima | Not specified in snippet | ~100 nM | Not specified in snippet | [15][16] |
| CheW and Tar | Escherichia coli | Not specified in snippet | ~11 µM | Not specified in snippet | [25] |
| CheW and CheA | Escherichia coli | Not specified in snippet | ~6 µM | Not specified in snippet | [25] |
Table 2: Stoichiometry of the Signaling Complex
| Complex Components | Organism | Method | Stoichiometry | Reference |
| CheW:CheA | Escherichia coli | Equilibrium Column Chromatography | 2 CheW monomers per CheA dimer | [23][24] |
| CheA:CheW:Chemoreceptor | Escherichia coli | Quantitative Immunoblotting | 1.6 CheW monomers per CheA dimer per 3.4 receptor dimers | [26][27] |
| CheAL:CheAS:CheW | Escherichia coli | Complex Isolation | 1:1:1 | [20][21] |
Key Experimental Protocols
Detailed methodologies for studying the CheW-CheA interaction are provided below. These represent generalized protocols based on established techniques in the field.
This technique is used to identify protein-protein interactions by using an antibody to precipitate a protein of interest, and then analyzing the precipitate for the presence of interacting partners.
Protocol:
-
Cell Lysis: Grow E. coli cells expressing the proteins of interest. Harvest the cells and lyse them in a non-denaturing lysis buffer to preserve protein interactions.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Add a specific antibody against the "bait" protein (e.g., CheA) to the pre-cleared lysate and incubate to allow antibody-antigen complexes to form.
-
Complex Capture: Add protein A/G-agarose beads to the lysate and incubate to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., CheW).
This assay measures the autophosphorylation activity of CheA and how it is affected by its interaction with CheW and chemoreceptors.
Protocol:
-
Protein Purification: Purify recombinant CheA and CheW proteins.
-
Reaction Setup: Prepare a reaction mixture containing purified CheA, buffer, MgCl₂, and [γ-³²P]ATP. For stimulated conditions, include purified CheW and membrane vesicles containing chemoreceptors.
-
Initiation and Incubation: Start the reaction by adding the [γ-³²P]ATP. Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time course.
-
Termination: Stop the reaction at various time points by adding SDS-PAGE sample buffer.
-
Electrophoresis: Separate the proteins in the reaction mixture by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated CheA.
-
Quantification: Quantify the amount of phosphorylated CheA using densitometry to determine the rate of autophosphorylation.
FRET is a distance-dependent interaction between two fluorophores that can be used to measure the proximity of two proteins in vivo or in vitro.
Protocol:
-
Protein Labeling: Genetically fuse a donor fluorophore (e.g., CFP) to one protein (e.g., CheA) and an acceptor fluorophore (e.g., YFP) to the other (e.g., CheW).
-
Expression: Co-express the fusion proteins in the cells of interest.
-
Microscopy Setup: Use a fluorescence microscope equipped with the appropriate excitation and emission filters for the donor and acceptor fluorophores.
-
Data Acquisition:
-
Excite the donor fluorophore and measure its emission intensity.
-
Excite the acceptor fluorophore and measure its emission intensity.
-
Excite the donor fluorophore and measure the emission intensity of the acceptor fluorophore (sensitized emission).
-
-
FRET Calculation: Calculate the FRET efficiency, which is a measure of the proximity of the two proteins. This can be done using various methods, such as acceptor photobleaching or by calculating the ratio of sensitized emission to donor emission.[14]
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key processes involved in CheW-CheA interaction and its study.
Caption: Bacterial Chemotaxis Signaling Pathway.
Caption: Co-Immunoprecipitation Workflow.
Caption: In Vitro Kinase Assay Workflow.
Conclusion and Future Directions
The interaction between CheW and CheA is a cornerstone of the bacterial chemotaxis system. The quantitative data, structural insights, and experimental methodologies presented in this guide provide a solid foundation for researchers in the field. Future research will likely focus on the dynamics of the ternary complex formation, the allosteric mechanisms by which receptor signaling is transmitted through CheW to regulate CheA activity, and the potential for targeting this interaction for antimicrobial drug development. A deeper understanding of the conformational changes within the signaling complex upon ligand binding remains a key area for investigation.[12] The continued application of advanced biophysical techniques, such as cryo-electron microscopy and single-molecule FRET, will be instrumental in unraveling the remaining mysteries of this elegant signaling system.
References
- 1. Regulation of the Chemotaxis Histidine Kinase CheA: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E. Coli chemotaxis [chemotaxis.biology.utah.edu]
- 3. THE TWO-COMPONENT SIGNALING PATHWAY OF BACTERIAL CHEMOTAXIS: A Molecular View of Signal Transduction by Receptors, Kinases, and Adaptation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial chemotaxis coupling protein: Structure, function and diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mathematical Analysis of the Escherichia coli Chemotaxis Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling control surfaces in the CheA kinase [chemotaxis.biology.utah.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. The carboxy-terminal portion of the CheA kinase mediates regulation of autophosphorylation by transducer and CheW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of CheW protein in coupling membrane receptors to the intracellular signaling system of bacterial chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Assembly of an MCP receptor, CheW, and kinase CheA complex in the bacterial chemotaxis signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Structure of the ternary complex formed by a chemotaxis receptor signaling domain, the CheA histidine kinase and the coupling protein CheW as determined by pulsed dipolar ESR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The 3.2 Å resolution structure of a Receptor:CheA:CheW signaling complex defines overlapping binding sites and key residue interactions within bacterial chemosensory arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mutational analysis of the chemoreceptor-coupling domain of the Escherichia coli chemotaxis signaling kinase CheA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Bacterial chemotaxis signaling complexes: formation of a CheA/CheW complex enhances autophosphorylation and affinity for CheY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. CheW binding interactions with CheA and Tar. Importance for chemotaxis signaling in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. Cellular Stoichiometry of the Components of the Chemotaxis Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
Structural Homologues of CheW Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bacterial chemotaxis, the CheW protein and its structural homologues are central players, acting as crucial adaptors and scaffolds in the signaling pathway that governs bacterial motility. This technical guide provides an in-depth exploration of the core structural and functional aspects of CheW and its homologues, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms. Understanding these proteins is paramount for the development of novel antimicrobial agents that target bacterial motility and virulence.
The canonical chemotaxis signaling pathway involves chemoreceptors, the histidine kinase CheA, and the coupling protein CheW. CheW physically bridges the chemoreceptors to CheA, forming a stable ternary complex that is the core signaling unit. This complex modulates the autophosphorylation activity of CheA in response to environmental signals detected by the chemoreceptors. Structural homologues of CheW, such as the P5 domain of CheA and the CheV protein, share a similar CheW-like domain and play analogous or modulatory roles in chemotaxis and other signaling pathways.
Core Signaling Proteins and their Interactions
The bacterial chemotaxis system relies on a series of protein-protein interactions to transmit signals from the environment to the flagellar motor. At the heart of this system are the this compound and its structural homologues.
CheW
CheW is a cytoplasmic protein that is essential for chemotaxis in many bacterial species, including Escherichia coli. It acts as a scaffold, physically linking the transmembrane chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs), to the histidine kinase CheA. This interaction forms a stable ternary signaling complex. The formation of this complex is critical for the allosteric regulation of CheA's autophosphorylation activity.
Structural Homologues of CheW
-
CheA P5 Domain: CheA, a large multi-domain protein, contains a C-terminal domain known as P5, which is structurally homologous to CheW.[1] This CheW-like domain in CheA also participates in binding to chemoreceptors, suggesting a cooperative or potentially competitive interaction with CheW in the formation of the signaling complex. While a high-affinity direct interaction between the P5 domain and the receptor might not be essential for the core complex function, its presence is crucial for proper signaling.[2]
-
CheV: CheV is a hybrid protein that consists of a CheW-like domain fused to a phosphorylatable receiver (REC) domain.[3] Found in many bacteria, often alongside CheW, CheV can also couple chemoreceptors to CheA.[4] The phosphorylation of its REC domain provides an additional layer of regulation, potentially modulating the strength or dynamics of the signaling complex in response to different stimuli.[5]
Quantitative Data on Protein-Protein Interactions
The following table summarizes the available quantitative data for the binding affinities of CheW and its structural homologues with their interaction partners. The dissociation constant (Kd) is a measure of the binding affinity, with lower Kd values indicating higher affinity.
| Interacting Proteins | Organism/System | Method | Dissociation Constant (Kd) | Reference(s) |
| CheW - CheA | Escherichia coli | Equilibrium Column Chromatography | ~17 µM | [6] |
| CheW - Chemoreceptor (Tar) | Escherichia coli | In vitro binding assays | ~11 µM | [7] |
| CheW - CheA | Escherichia coli | In vitro binding assays | ~6 µM | [7] |
| Phospho-mimetic CheV (D238E) - Chemoreceptor (McpN) | Pseudomonas aeruginosa | Isothermal Titration Calorimetry (ITC) | 8 nM | [5][8] |
| CheA Dimerization | Escherichia coli | Not Specified | 0.49 µM | [9] |
| CheA (P1 deletion) Dimerization | Escherichia coli | Not Specified | 3 µM | [9] |
Signaling Pathways and Domain Architectures
The interactions between CheW, its homologues, chemoreceptors, and CheA form the basis of the chemotaxis signaling pathway. The domain architecture of these proteins is critical for their function.
References
- 1. CheA-Receptor Interaction Sites in Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noncritical signaling role of a kinase-receptor interaction surface in the Escherichia coli chemosensory core complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-mimetic CheV interacts with a subset of chemoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CheW binding interactions with CheA and Tar. Importance for chemotaxis signaling in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospho-mimetic CheV interacts with a subset of chemoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
The Central Scaffolding Role of CheW in Bacterial Flagellar Motor Switching: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacterial chemotaxis, the directed movement of bacteria in response to chemical gradients, is a fundamental process governed by a sophisticated signal transduction pathway. At the heart of this system lies the flagellar motor, a remarkable molecular machine capable of switching its rotational direction to control cellular motility. The CheW protein, a crucial cytoplasmic component, plays an indispensable role as a scaffolding or coupling protein, mediating the interaction between chemoreceptors and the histidine kinase CheA. This technical guide provides an in-depth exploration of CheW's function in flagellar motor switching, detailing the molecular interactions, signaling cascades, and experimental methodologies used to elucidate its mechanism of action. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this pivotal protein's role in bacterial survival and pathogenesis.
Introduction
The ability of bacteria to navigate their environment is paramount for survival, enabling them to seek out nutrients and evade harmful substances. This behavior is orchestrated by the chemotaxis signaling pathway, a complex network of proteins that ultimately controls the rotational direction of the flagellar motor. In bacteria such as Escherichia coli, counter-clockwise (CCW) rotation of the flagella results in smooth swimming, while a switch to clockwise (CW) rotation induces tumbling, allowing the cell to reorient. The frequency of this switching is modulated by environmental signals perceived by transmembrane chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs).
The this compound is a central player in this signaling cascade, acting as a physical link between the MCPs and the histidine kinase CheA.[1] In the absence of CheW, the communication between receptors and the kinase is severed, leading to a non-chemotactic phenotype. This guide delves into the structural and functional intricacies of CheW, its interactions with binding partners, and its ultimate impact on flagellar motor function.
The CheW-Mediated Signaling Pathway
The chemotaxis signaling pathway is a paradigm of two-component signal transduction. Environmental signals, in the form of attractants or repellents, bind to the periplasmic domain of MCPs, inducing conformational changes that are transmitted across the cell membrane to their cytoplasmic domains. This is where CheW exerts its primary function.
Formation of the Ternary Signaling Complex
CheW facilitates the formation of a stable ternary complex composed of MCPs, CheW, and CheA.[1] CheW binds directly to both the cytoplasmic tip of the MCPs and the P5 regulatory domain of CheA.[2][3] This interaction is essential for the activation of CheA's autophosphorylation activity. The formation of these complexes into higher-order arrays is a critical feature of the chemotaxis system, contributing to its remarkable sensitivity and cooperativity.[4][5]
Regulation of CheA Kinase Activity
In the absence of an attractant, the receptor-CheW-CheA complex is in an active state, stimulating the autophosphorylation of CheA at a conserved histidine residue.[3] The binding of an attractant to the MCP induces a conformational change that inhibits CheA's kinase activity.[6] This modulation of CheA activity is the primary signal that is relayed downstream.
Phosphotransfer to CheY and Flagellar Motor Switching
Activated CheA transfers its phosphoryl group to the response regulator CheY.[7] Phosphorylated CheY (CheY-P) is the key signaling molecule that directly interacts with the flagellar motor. CheY-P diffuses through the cytoplasm and binds to the FliM protein, a component of the C-ring (or switch complex) of the flagellar motor.[8][9] The binding of CheY-P to FliM induces a conformational change in the C-ring, causing the motor to switch from its default CCW rotation to CW rotation, resulting in a tumble.[10][11] The subsequent dephosphorylation of CheY-P, often accelerated by the phosphatase CheZ, allows the motor to return to CCW rotation.
Quantitative Analysis of CheW Interactions
The stability and dynamics of the chemotaxis signaling complex are governed by the binding affinities between its components. The following table summarizes key quantitative data related to CheW interactions.
| Interacting Proteins | Dissociation Constant (Kd) | Experimental Method | Organism | Reference |
| CheW - CheA | ~6 µM | In vitro binding assay | Thermotoga maritima | [6] |
| CheW - Tar (MCP) | ~11 µM | In vitro binding assay | Escherichia coli | [6] |
| CheW - Receptor Fragment | ~1.2 mM | NMR Titration | Thermotoga maritima | [12] |
| CheW (to first receptor site) | ~4x tighter than second site | NMR Titration | Thermotoga maritima | [13] |
Note: Binding affinities can vary depending on the experimental conditions, organism, and specific protein constructs used.
Experimental Methodologies
A variety of sophisticated techniques have been employed to dissect the role of CheW in flagellar motor switching.
In Vitro Reconstitution and Binding Assays
These methods are fundamental for quantifying the direct interactions between purified chemotaxis proteins.
Protocol: Isothermal Titration Calorimetry (ITC) for CheW-CheA Binding
-
Protein Purification: Express and purify recombinant CheW and the P5 domain of CheA (CheA-P5) from E. coli. Ensure high purity and proper folding.
-
Sample Preparation: Dialyze both proteins extensively against the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2). Determine protein concentrations accurately using a spectrophotometer.
-
ITC Experiment:
-
Load the sample cell of the ITC instrument with CheA-P5 at a concentration of approximately 20-50 µM.
-
Load the injection syringe with CheW at a concentration 10-20 times higher than CheA-P5.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of CheW into the CheA-P5 solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis: Integrate the heat changes associated with each injection and fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Structural Biology Techniques
Structural studies have been instrumental in visualizing the architecture of the chemotaxis signaling complexes.
-
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques have provided high-resolution structures of CheW, CheA domains, and the ternary complex, revealing the molecular interfaces critical for their interactions.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been used to study the solution structure of CheW and to map the binding interfaces with CheA and receptor fragments.[12][15][16]
Genetic and In Vivo Approaches
Mutational analysis and in vivo imaging have been crucial for validating the functional significance of the interactions observed in vitro.
-
Site-Directed Mutagenesis: By introducing specific amino acid substitutions in CheW, researchers have identified residues critical for binding to CheA and MCPs and for the overall signaling function.[17][18]
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays in living cells have been used to monitor the dynamic interactions between chemotaxis proteins in real-time.
CheW Homologs and Variations
While the core function of CheW as a coupling protein is conserved, variations exist across different bacterial species. Some bacteria possess multiple CheW homologs, suggesting specialized roles or redundancy in their chemotaxis pathways.[19] Additionally, a related protein, CheV, which contains a CheW-like domain fused to a receiver domain, can also function as a coupling protein, adding another layer of complexity to the signaling network in some organisms.[6][20]
Implications for Drug Development
The bacterial chemotaxis system, and specifically the essential role of CheW, presents a potential target for the development of novel antimicrobial agents. Disrupting the formation of the receptor-CheW-CheA signaling complex would effectively disable a bacterium's ability to seek out favorable environments, potentially hindering its ability to establish an infection. A detailed understanding of the CheW structure and its binding interfaces is critical for the rational design of small molecule inhibitors that could block these protein-protein interactions.
Conclusion
The this compound is a linchpin in the intricate signaling network that governs bacterial chemotaxis and flagellar motor switching. Its function as a dedicated scaffold, ensuring the proper assembly and regulation of the core signaling complex, is a testament to the elegance and efficiency of biological signal transduction. Continued research into the structure, dynamics, and regulation of CheW and its interactions will not only deepen our fundamental understanding of bacterial behavior but also pave the way for innovative strategies to control bacterial motility in various contexts, from industrial applications to clinical settings.
References
- 1. Assembly of an MCP receptor, CheW, and kinase CheA complex in the bacterial chemotaxis signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CheA-Receptor Interaction Sites in Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling control surfaces in the CheA kinase [chemotaxis.biology.utah.edu]
- 4. Disruption of Chemoreceptor Signaling Arrays by High Levels of CheW, the Receptor-Kinase Coupling Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexameric Rings of the Scaffolding Protein CheW Enhance Response Sensitivity and Cooperativity in Escherichia coli Chemoreceptor Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE TWO-COMPONENT SIGNALING PATHWAY OF BACTERIAL CHEMOTAXIS: A Molecular View of Signal Transduction by Receptors, Kinases, and Adaptation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Molecular Mechanism of Bacterial Flagellar Motor Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Directional Switching Mechanism of the Bacterial Flagellar Motor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Bacterial Flagellar Motor: Insights Into Torque Generation, Rotational Switching, and Mechanosensing [frontiersin.org]
- 11. Structural basis of bacterial flagellar motor rotation and switching - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Receptor-CheW Binding Interface in Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The receptor-CheW binding interface in bacterial chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The 3.2 Å resolution structure of a Receptor:CheA:CheW signaling complex defines overlapping binding sites and key residue interactions within bacterial chemosensory arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. researchgate.net [researchgate.net]
- 17. CheW binding interactions with CheA and Tar. Importance for chemotaxis signaling in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemotaxis.biology.utah.edu [chemotaxis.biology.utah.edu]
- 19. Two Agrobacterium tumefaciens CheW Proteins Are Incorporated into One Chemosensory Pathway with Different Efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
The Genetic Nexus of Chemotaxis: An In-depth Guide to the cheW Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial chemotaxis, the directed movement of bacteria in response to chemical gradients, is a fundamental process that governs their ability to find nutrients and avoid toxins. At the heart of this intricate signaling network lies the CheW protein, a crucial coupling agent that bridges the chemoreceptors with the downstream signaling cascade. This technical guide provides a comprehensive overview of the genetic context of the cheW gene, its regulation, and the functional implications of its protein product. We delve into the quantitative aspects of the chemotaxis machinery, provide detailed experimental protocols for its study, and present visual representations of the key signaling pathways and experimental workflows.
Genomic Context and Operon Structure of cheW
The genomic organization of the cheW gene is highly conserved among many bacterial species, often being co-transcribed with other essential chemotaxis genes within an operon. In the model organism Escherichia coli K-12, the cheW gene is part of the major chemotaxis operon, which also includes cheA, cheR, cheB, cheY, and cheZ. This co-transcription ensures the coordinated expression of the core components of the chemotaxis signaling pathway.[1]
The typical gene order in the E. coli che operon is tar-tap-cheR-cheB-cheY-cheZ-cheA-cheW. The promoter for this operon is located upstream of the tar gene. Bacterial promoters typically contain conserved sequences at the -10 and -35 positions relative to the transcription start site, which are recognized by the sigma factor of the RNA polymerase.[2]
While the operon structure is a common theme, variations exist across different bacterial species. For instance, in some bacteria, multiple homologs of cheW can be found at different genomic loci, suggesting more complex regulatory networks and potentially distinct roles in chemotaxis or other cellular processes.
Regulation of cheW Expression
The expression of the che operon, and consequently the cheW gene, is tightly regulated to ensure an appropriate response to environmental stimuli. In E. coli, the expression of the chemotaxis genes is influenced by various global regulators that respond to the physiological state of the cell.[3] Transcription of the che operon is initiated from a promoter that is recognized by the primary sigma factor, σ70, which is responsible for the transcription of most housekeeping genes during exponential growth.[4]
The regulation of this operon is complex and can be influenced by factors such as nutrient availability and cell density. For example, the transcription of the che operon can be modulated by transcription factors that sense the metabolic state of the cell, allowing the bacterium to fine-tune its chemotactic machinery in response to changing environmental conditions.[5][6]
The this compound: A Molecular Bridge in Chemotaxis Signaling
The this compound functions as an essential adapter or coupling protein, physically linking the transmembrane chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs), to the histidine kinase CheA.[1][7] This interaction is fundamental for the transmission of sensory signals from the receptors to the downstream flagellar motors.
The binding of chemoeffectors to the periplasmic domain of the MCPs induces a conformational change that is transmitted across the cell membrane to the cytoplasmic domain. This conformational change, mediated by CheW, modulates the autophosphorylation activity of CheA.[8] In the absence of an attractant, CheA autophosphorylates and subsequently transfers the phosphoryl group to the response regulator CheY. Phosphorylated CheY (CheY-P) then binds to the flagellar motor, inducing a change in the direction of rotation from counter-clockwise (CCW) to clockwise (CW), resulting in tumbling behavior.
When an attractant binds to the MCPs, the signaling complex is inactivated, leading to a decrease in CheA autophosphorylation and a subsequent drop in the levels of CheY-P. This results in a return to CCW flagellar rotation and smooth swimming.
The following Graphviz diagram illustrates the core chemotaxis signaling pathway involving CheW.
Caption: The bacterial chemotaxis signaling pathway.
Quantitative Data on the Chemotaxis Complex
The efficiency and sensitivity of chemotactic signaling are critically dependent on the stoichiometry and binding affinities of the core signaling components. The following tables summarize key quantitative data for the E. coli chemotaxis system.
Table 1: In Vivo Stoichiometry of the Core Chemotaxis Signaling Complex in E. coli
| Component | Ratio per CheA Dimer | Reference |
| Chemoreceptor (dimers) | 3.4 ± 0.8 | [9] |
| CheW (monomers) | 1.6 ± 0.5 | [9] |
| CheA (dimer) | 1 | [9] |
Note: These values suggest a core unit of a trimer of chemoreceptor dimers, two CheW monomers, and one CheA dimer.[9][10]
Table 2: Binding Affinities (Kd) of CheW and its Interaction Partners in E. coli
| Interacting Proteins | Dissociation Constant (Kd) | Experimental Conditions | Reference |
| CheW - CheA | 17 µM | 160 mM KCl, 5 mM MgCl2, pH 7.4, 4°C | [11] |
| CheW - CheA | ~6 µM | in vitro | [12] |
| CheW - Tar (chemoreceptor) | ~11 µM | in vitro | [12] |
| CheW (wild type) - CheA | 6.0 ± 0.2 µM | Fluorescence anisotropy | |
| CheW (wild type) - Tar | 11.0 ± 0.5 µM | Competition pull-down assays |
Key Experimental Protocols
The study of the cheW gene and its protein product relies on a variety of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.
Co-immunoprecipitation to Study CheW-CheA Interaction
This protocol is designed to verify the in vivo interaction between CheW and CheA.
a. Cell Growth and Lysis:
-
Grow E. coli cells expressing tagged versions of CheW (e.g., FLAG-tagged) and CheA (e.g., HA-tagged) to mid-log phase (OD600 of ~0.6) in LB medium.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in 1 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Lyse the cells by sonication on ice (e.g., 3 cycles of 30 seconds on, 30 seconds off).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
b. Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of protein A/G agarose (B213101) beads and incubating for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Add 1-2 µg of anti-FLAG antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add 30 µL of protein A/G agarose beads and incubate for another 1 hour at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Wash the beads three times with 1 mL of ice-cold wash buffer (lysis buffer with 0.1% Triton X-100).
c. Elution and Western Blot Analysis:
-
Elute the protein complexes by resuspending the beads in 30 µL of 2x Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated CheA.
The following Graphviz diagram outlines the workflow for a co-immunoprecipitation experiment.
Caption: Workflow for a co-immunoprecipitation experiment.
Quantitative Western Blotting for CheW Expression Levels
This protocol describes how to quantify the cellular levels of this compound.[13][14]
a. Sample Preparation:
-
Prepare cell lysates from E. coli cultures grown under different conditions as described in the co-immunoprecipitation protocol.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
b. SDS-PAGE and Transfer:
-
Load equal amounts of total protein (e.g., 10-20 µg) for each sample onto an SDS-PAGE gel.
-
Include a lane with a known amount of purified this compound to serve as a standard.
-
Run the gel and transfer the proteins to a nitrocellulose or PVDF membrane.[15][16]
c. Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to CheW overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an appropriate substrate (for HRP) or a fluorescence imager.
d. Quantification:
-
Capture the image of the blot using a chemiluminescence or fluorescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the CheW band intensity to a loading control (e.g., a housekeeping protein or total protein stain).
-
Calculate the absolute amount of CheW in the samples by comparing to the standard curve generated from the purified this compound.
In Vivo Förster Resonance Energy Transfer (FRET) for Protein-Protein Interactions
FRET is a powerful technique to study protein-protein interactions in living cells.[17][18][19]
a. Strain Construction:
-
Construct E. coli strains expressing CheW and its potential interaction partner (e.g., CheA or a chemoreceptor) fused to a FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor).
b. Cell Preparation and Imaging:
-
Grow the engineered E. coli strains to mid-log phase.
-
Mount the cells on a microscope slide with an agarose pad.
-
Image the cells using a fluorescence microscope equipped for FRET imaging. Acquire images in the donor, acceptor, and FRET channels.
c. FRET Analysis:
-
Correct the raw FRET images for background fluorescence and spectral bleed-through.
-
Calculate the FRET efficiency, which is a measure of the proximity of the two fluorescently tagged proteins.
-
Compare the FRET efficiency in cells expressing both fusion proteins to control cells expressing only the donor or acceptor fusion protein. An increased FRET efficiency in the experimental cells indicates an interaction between the two proteins of interest.
Capillary Chemotaxis Assay
This classic assay quantitatively measures the chemotactic response of bacteria to a chemical attractant.[20][21][22][23][24]
a. Preparation of Bacteria:
-
Grow E. coli to mid-log phase in a suitable medium.
-
Wash the cells twice with a motility buffer (e.g., 10 mM potassium phosphate, 0.1 mM EDTA, pH 7.0) by gentle centrifugation and resuspension.
-
Resuspend the cells in motility buffer to a final density of approximately 107 cells/mL.
b. Assay Setup:
-
Prepare a solution of the chemoattractant (e.g., 1 mM L-aspartate) in motility buffer.
-
Fill a 1 µL capillary tube with the chemoattractant solution.
-
As a control, fill another capillary tube with motility buffer alone.
-
Insert the open end of the capillary tube into a small chamber containing the bacterial suspension.
c. Incubation and Quantification:
-
Incubate the chamber at room temperature for 30-60 minutes.
-
Remove the capillary tube and rinse the outside to remove any adhering bacteria.
-
Expel the contents of the capillary into a known volume of motility buffer.
-
Determine the number of bacteria in the capillary by plating serial dilutions on agar (B569324) plates and counting the resulting colonies.
-
The chemotactic response is expressed as the ratio of the number of bacteria that entered the chemoattractant-filled capillary to the number that entered the control capillary.
Conclusion
The cheW gene and its protein product are indispensable components of the bacterial chemotaxis system. Its genomic organization within an operon ensures the coordinated synthesis of key signaling proteins, while its expression is tightly regulated to meet the metabolic needs of the cell. The this compound's role as a molecular bridge between chemoreceptors and the histidine kinase CheA is central to the amplification and transmission of sensory signals. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and scientists seeking to further unravel the complexities of bacterial chemotaxis and explore its potential as a target for novel antimicrobial strategies.
References
- 1. uniprot.org [uniprot.org]
- 2. addgene.org [addgene.org]
- 3. Transcription factor distribution in Escherichia coli: studies with FNR protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Evolution of transcription factors and the gene regulatory network in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying the regulatory role of individual transcription factors in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CheA kinase and chemoreceptor interaction surfaces on CheW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chimeric Chemoreceptors in Escherichia coli: Signaling Properties of Tar-Tap and Tap-Tar Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Stoichiometry of the Components of the Chemotaxis Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. pnas.org [pnas.org]
- 12. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. licorbio.com [licorbio.com]
- 14. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Detecting protein-protein interactions in vivo with FRET using multiphoton fluorescence lifetime imaging microscopy (FLIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Continuous-Flow Capillary Assay for Measuring Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. E. Coli chemotaxis [chemotaxis.biology.utah.edu]
- 24. researchgate.net [researchgate.net]
Unraveling the Impact of CheW Null Mutations on Bacterial Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial chemotaxis, the directed movement of bacteria in response to chemical gradients, is a fundamental process that governs their ability to locate nutrients, evade toxins, and establish infections. At the heart of this intricate signaling network lies the CheW protein, a crucial coupling agent that bridges the perception of environmental signals by chemoreceptors to the downstream phosphorylation cascade that ultimately controls flagellar rotation. This technical guide provides an in-depth exploration of the phenotypes exhibited by bacteria harboring null mutations in the cheW gene, offering a comprehensive resource for researchers in microbiology, cell signaling, and drug development. Understanding the profound impact of CheW absence on bacterial motility and behavior is paramount for elucidating the core mechanisms of chemotaxis and for the identification of novel antimicrobial targets.
The Role of CheW in the Chemotaxis Signaling Pathway
In a wild-type bacterium, the chemotaxis signaling pathway is initiated at the chemoreceptor clusters, which are typically localized at the cell poles. These receptors, also known as methyl-accepting chemotaxis proteins (MCPs), bind to specific attractants or repellents in the periplasm. This binding event induces a conformational change in the MCPs that is transmitted across the cytoplasmic membrane.
Here, the this compound plays its indispensable role. CheW acts as a scaffold, physically linking the cytoplasmic domain of the MCPs to the histidine kinase CheA, forming a stable ternary signaling complex.[1] This complex formation is essential for the autophosphorylation of CheA. Phosphorylated CheA (CheA-P) then transfers its phosphoryl group to the response regulator protein, CheY. Phosphorylated CheY (CheY-P) is the key signaling molecule that interacts with the flagellar motor switch complex, specifically with the FliM protein, to induce a switch from the default counter-clockwise (CCW) rotation to clockwise (CW) rotation.[2][3]
CCW rotation of the flagella results in the formation of a cohesive bundle that propels the bacterium forward in a smooth "run." Conversely, CW rotation disrupts this bundle, causing the bacterium to "tumble" and reorient in a new, random direction. The frequency of tumbling is modulated by the concentration of CheY-P, allowing the bacterium to perform a biased random walk towards attractants and away from repellents.
Phenotypes of CheW Null Mutants
The absence of a functional this compound due to a null mutation has a cascade of predictable and profound effects on bacterial behavior. These phenotypes are a direct consequence of the disruption of the chemotaxis signaling pathway.
Swimming Behavior: The "Smooth" Phenotype
The most striking and consistently observed phenotype of a cheW null mutant is a "smooth swimming" behavior.[2][4] These bacteria are unable to tumble and are locked in a state of continuous forward propulsion. This occurs because, in the absence of CheW, the chemoreceptors (MCPs) cannot effectively couple to and activate the histidine kinase CheA.[1] Consequently, CheA is not autophosphorylated, and in turn, the response regulator CheY remains in its unphosphorylated state. Since CheY-P is required to induce clockwise rotation of the flagellar motors, its absence leads to exclusive counter-clockwise rotation, resulting in perpetual "runs".[2]
Loss of Chemotaxis
A direct consequence of the inability to tumble is the complete loss of chemotactic ability. Chemotaxis relies on the modulation of tumbling frequency to bias movement in response to chemical gradients. As cheW null mutants are unable to execute tumbles, they cannot reorient themselves and are therefore incapable of navigating towards attractants or away from repellents.[4] This non-chemotactic phenotype is readily observable in various motility assays.
Flagellar Rotation Bias
The flagellar motors of wild-type bacteria exhibit a stochastic switching between counter-clockwise (CCW) and clockwise (CW) rotation. In contrast, the flagellar motors of cheW null mutants are exclusively locked in the CCW rotational state. This is a direct reflection of the lack of CheY-P, the molecule responsible for inducing CW rotation.
Quantitative Data on CheW Null Mutant Phenotypes
The following tables summarize the quantitative data available on the phenotypes of CheW null mutants and related chemotaxis-deficient strains, compared to their wild-type counterparts. It is important to note that direct quantitative analysis of tumble frequency and run duration for E. coli cheW null mutants is often inferred from the "smooth swimming" phenotype, where tumble frequency approaches zero and run duration is continuous.
| Parameter | Wild-Type (E. coli) | CheW Null Mutant (E. coli) | Reference |
| Tumble Frequency | Modulated (not a fixed value) | Approaches 0 Hz | [4],[2] |
| Run Duration | Variable, modulated by stimuli | Continuous | [4],[2] |
| Swimming Speed | ~20 µm/s | Not significantly altered, but directionally persistent | [5] |
| Flagellar Rotation Bias | ~64% CCW, ~36% CW (in tethered cells) | ~100% CCW | [6],[7] |
| Chemotactic Response | Responsive to gradients | Non-chemotactic | [4] |
Table 1: Comparison of Swimming Behavior and Chemotaxis in Wild-Type and CheW Null Mutant E. coli
| Chemoeffector (0.5 mM) | Wild-Type (PAO1) | cheW1 Mutant | cheV Mutant |
| NaNO₃ | 20,227 ± 2,314 | 9,911 ± 3,694 | 13,050 ± 4,340 |
| α-ketoglutarate | Data not provided for WT | Data not provided | Data not provided |
Table 2: Quantitative Capillary Chemotaxis Assay in Pseudomonas aeruginosa (Number of bacteria in capillary)[8] Note: This table illustrates the reduced chemotactic response in a cheW mutant of P. aeruginosa. CheV is another coupling protein with partial functional redundancy in some species.
Experimental Protocols
Construction of a cheW Null Mutant (Lambda Red Recombinase Method)
This protocol describes the generation of a targeted gene knockout in E. coli using the lambda red recombinase system.
Materials:
-
E. coli strain harboring the pKD46 plasmid (temperature-sensitive replication, expresses lambda red recombinase under arabinose induction).
-
Template plasmid carrying an antibiotic resistance cassette flanked by FRT sites (e.g., pKD3 for chloramphenicol, pKD4 for kanamycin).
-
Primers with 5' extensions homologous to the regions flanking the cheW gene and 3' ends that anneal to the template plasmid.
-
L-arabinose solution.
-
Electroporator and cuvettes.
-
LB agar (B569324) plates with appropriate antibiotics.
Procedure:
-
Primer Design: Design primers with ~50 nucleotides of homology to the regions immediately upstream and downstream of the cheW coding sequence at their 5' ends. The 3' ends should be complementary to the template plasmid for amplification of the resistance cassette.
-
PCR Amplification: Amplify the antibiotic resistance cassette from the template plasmid using the designed primers. Purify the PCR product.
-
Preparation of Electrocompetent Cells:
-
Grow the E. coli strain containing pKD46 at 30°C in LB medium with ampicillin (B1664943) to an OD₆₀₀ of ~0.6.
-
Induce the expression of the lambda red recombinase by adding L-arabinose to a final concentration of 0.2% and continue to incubate at 30°C for 1 hour.
-
Make the cells electrocompetent by washing them multiple times with ice-cold sterile water or 10% glycerol.
-
-
Electroporation: Electroporate the purified PCR product into the electrocompetent cells.
-
Selection and Verification:
-
Recover the cells in SOC medium and plate them on LB agar containing the appropriate antibiotic for the resistance cassette at 37°C (to cure the pKD46 plasmid).
-
Verify the correct insertion of the resistance cassette and deletion of the cheW gene by colony PCR and DNA sequencing.
-
P1 Transduction for Strain Construction
P1 transduction is a common method to move a mutation, such as a cheW knockout, from a donor strain to a recipient strain.[1][6]
Materials:
-
Donor E. coli strain with the desired mutation (e.g., cheW::kan).
-
Recipient wild-type E. coli strain.
-
P1 phage lysate.
-
LB medium, soft agar, and plates.
-
Sodium citrate (B86180).
Procedure:
-
Preparation of P1 Lysate:
-
Grow the donor strain to early log phase.
-
Infect the culture with P1 phage and incubate until lysis occurs.
-
Add chloroform (B151607) to lyse any remaining cells and centrifuge to pellet cell debris.
-
Collect the supernatant containing the P1 phage.
-
-
Transduction:
-
Grow the recipient strain to mid-log phase.
-
Mix the recipient cells with the P1 lysate and incubate to allow for phage adsorption and DNA injection.
-
Stop the reaction with sodium citrate and plate the cells on selective media (containing the antibiotic for the marker linked to the mutation and sodium citrate to prevent further infection).
-
-
Verification: Purify colonies and verify the transfer of the mutation by PCR and phenotypic analysis.
Soft Agar Motility Assay (Swim Plate)
This is a qualitative assay to observe the motility and chemotactic ability of bacteria.
Materials:
-
Soft agar plates (e.g., 0.3% agar in motility medium).
-
Bacterial cultures (wild-type and cheW null mutant).
Procedure:
-
Grow the bacterial strains to mid-log phase in liquid medium.
-
Inoculate the center of a soft agar plate with a small volume (e.g., 1-2 µL) of the bacterial culture.
-
Incubate the plates at the appropriate temperature (e.g., 30-37°C) for several hours to overnight.
-
Observation: Wild-type bacteria will form a diffuse circular swarm as they move outwards from the inoculation point. cheW null mutants, being non-motile in a directional sense, will typically show a much smaller, dense colony at the point of inoculation.
Capillary Chemotaxis Assay
This is a quantitative assay to measure the chemotactic response to a specific chemical.
Materials:
-
Bacterial suspension in chemotaxis buffer.
-
Capillary tubes.
-
Solutions of chemoattractant and control buffer.
-
Plating supplies for viable cell counting.
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase, then wash and resuspend them in chemotaxis buffer to a specific cell density.
-
Capillary Filling: Fill capillary tubes with a solution of the test chemoattractant or with chemotaxis buffer as a control.
-
Assay Setup: Place the bacterial suspension in a chamber and insert the filled capillary tubes.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) to allow bacteria to swim into the capillaries.
-
Quantification:
-
Remove the capillaries and rinse the outside to remove adhering bacteria.
-
Eject the contents of the capillaries into a known volume of buffer.
-
Determine the number of bacteria that entered the capillary by plating serial dilutions and counting colony-forming units (CFUs).
-
Compare the number of bacteria in the attractant-filled capillaries to the control capillaries. A significantly higher number in the attractant capillaries indicates a positive chemotactic response. cheW null mutants will show no significant difference between attractant and control capillaries.
-
Visualizations
Caption: Bacterial chemotaxis signaling pathway and the effect of a CheW null mutation.
Caption: Workflow for the characterization of a CheW null mutant.
Caption: Logical flow of CheW's role in enabling chemotaxis.
Conclusion and Future Directions
The this compound is an indispensable component of the bacterial chemotaxis signaling pathway. Null mutations in the cheW gene lead to a complete disruption of the signal transduction from chemoreceptors to the downstream phosphorylation cascade, resulting in a characteristic smooth swimming phenotype and a total loss of chemotactic ability. This makes the this compound and its interactions with MCPs and CheA an attractive target for the development of novel antimicrobial agents. By disrupting this crucial coupling function, it may be possible to inhibit the ability of pathogenic bacteria to seek out favorable environments within a host, thereby limiting their virulence and colonization potential.
Future research should focus on obtaining more high-resolution quantitative data on the swimming behavior of cheW null mutants in a wider range of bacterial species. Furthermore, a deeper understanding of the structural and dynamic aspects of the CheW-mediated ternary complex will be invaluable for the rational design of small molecule inhibitors. The study of CheW null mutants will undoubtedly continue to provide fundamental insights into the elegant and complex world of bacterial sensory transduction.
References
- 1. researchgate.net [researchgate.net]
- 2. Swimming Escherichia coli Cells Explore the Environment by Lévy Walk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Speed-dependent bacterial surface swimming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial cell-body rotation driven by a single flagellar motor and by a bundle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Escherichia coli swimming is robust against variations in flagellar number - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Switching Frequency and Bias of the Bacterial Flagellar Motor by CheY and Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Conservation of CheW: A Linchpin in Bacterial Chemotaxis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The chemotaxis protein CheW is a critical component of the bacterial sensory system, acting as an essential adapter protein that couples chemoreceptors to the histidine kinase CheA. This interaction forms the core of a ternary signaling complex that mediates the cellular response to environmental stimuli. The evolutionary conservation of CheW across a vast range of bacterial species underscores its fundamental role in signal transduction. This technical guide provides a comprehensive overview of the structural, functional, and genetic conservation of the CheW protein. We present quantitative data on sequence and structural similarity, detail key experimental protocols for studying CheW, and visualize the intricate signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in microbiology, structural biology, and drug development who are focused on bacterial signaling and the identification of novel antimicrobial targets.
Introduction
Bacterial chemotaxis is a sophisticated signal transduction pathway that enables motile bacteria to navigate their environment in response to chemical gradients. This process is fundamental for survival, allowing bacteria to seek out nutrients and avoid harmful substances. At the heart of this signaling cascade lies a highly conserved protein, CheW.[1][2] Functionally, CheW acts as a physical bridge, linking transmembrane chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs), to the cytoplasmic histidine kinase CheA.[3] This coupling is essential for the formation of a stable ternary signaling complex (Receptor-CheW-CheA), which is the primary unit of signal processing in chemotaxis.[4] The evolutionary persistence of the cheW gene, often located within conserved chemotaxis operons, highlights its indispensable role in bacterial survival and adaptation.[5] Understanding the evolutionary conservation of CheW not only provides insights into the fundamental principles of bacterial signaling but also presents opportunities for the development of novel antimicrobial agents that target this crucial protein-protein interaction hub.
Functional Conservation of CheW
The primary function of CheW is to mediate the interaction between chemoreceptors and the CheA kinase, thereby regulating CheA's autophosphorylation activity.[1][6] In the absence of an attractant, the chemoreceptor-CheW-CheA complex is in an active state, leading to the autophosphorylation of CheA. Phosphorylated CheA then transfers its phosphoryl group to the response regulator CheY. Phospho-CheY interacts with the flagellar motor, inducing a clockwise rotation that results in cell tumbling and reorientation. Conversely, the binding of an attractant to the chemoreceptor induces a conformational change that is transmitted through CheW to CheA, inhibiting its autophosphorylation. This leads to a decrease in the level of phosphorylated CheY, causing the flagellar motor to rotate counter-clockwise and resulting in smooth swimming.
The functional importance of CheW is highlighted by the observation that both the absence and the overexpression of the this compound lead to a similar phenotype: a disruption of chemotaxis characterized by smooth swimming.[7] This demonstrates that a precise stoichiometry between CheW, chemoreceptors, and CheA is critical for proper signaling.[8] Studies involving heterologous expression of CheW from Azospirillum brasilense in Escherichia coli have shown that the A. brasilense CheW can restore signal transduction in an E. colicheW mutant, indicating a high degree of functional conservation across distantly related bacterial species.[5]
Structural Conservation of CheW
The this compound is a small, cytoplasmic protein of approximately 18 kDa.[3] Structural studies have revealed that CheW consists of two tandem SH3-like domains, which form a β-barrel structure.[9] This overall fold is remarkably similar to the P5 regulatory domain of the CheA kinase, suggesting a common evolutionary origin.[10]
Despite low overall sequence identity in some cases, the three-dimensional structure of CheW is highly conserved across different bacterial species. For example, the solution structures of CheW from the mesophile Escherichia coli (PDB ID: 2HO9) and the thermophile Thermotoga maritima (PDB ID: 1K0S) exhibit a very similar fold.[2][3] This structural conservation is crucial for maintaining the specific protein-protein interactions required for the assembly and function of the signaling complex.
Mutational studies have identified specific residues on the surface of CheW that are critical for its interactions with both chemoreceptors and CheA. These binding sites are located on distinct faces of the protein, allowing CheW to act as a molecular bridge.[4] The residues involved in these interactions are highly conserved, further emphasizing the evolutionary pressure to maintain the structural integrity of these binding interfaces.
Quantitative Analysis of CheW Conservation
Sequence Conservation
The amino acid sequence of CheW exhibits variable conservation across different bacterial phyla. However, key residues involved in the interaction with CheA and chemoreceptors are highly conserved.
| Organism | Phylum | UniProt ID | Sequence Length (amino acids) | % Identity to E. coli CheW | % Similarity to E. coli CheW |
| Escherichia coli K-12 | Proteobacteria | P0A964 | 167 | 100% | 100% |
| Salmonella typhimurium | Proteobacteria | P0A1B5 | 167 | 94.6% | 97.6% |
| Vibrio cholerae | Proteobacteria | P0C5X7 | 168 | 54.5% | 72.5% |
| Pseudomonas aeruginosa | Proteobacteria | Q9I5A6 | 166 | 45.2% | 65.1% |
| Bacillus subtilis 168 | Firmicutes | P24445 | 156 | 28.6%[2][11] | 48.7% |
| Thermotoga maritima | Thermotogae | Q9X0L2 | 151 | 30.5% | 51.7% |
| Azospirillum brasilense | Proteobacteria | Not available | - | 26%[12] | 52%[12] |
Note: Sequence identities and similarities were calculated using pairwise sequence alignment with the E. coli this compound as the reference. The values for A. brasilense are as reported in the cited literature.
Structural Conservation
Structural alignment of CheW homologs provides a more accurate measure of conservation, as protein structure is often more conserved than sequence. The Root Mean Square Deviation (RMSD) is a common metric used to quantify the similarity between two superimposed protein structures, with lower values indicating higher similarity.
| Protein 1 | PDB ID | Protein 2 | PDB ID | RMSD (Å) for Cα atoms | Reference |
| Escherichia coli CheW | 2HO9 | Thermotoga maritima CheW (Homology Model) | - | ~1.5 Å | Based on homology modeling studies[13][14] |
| Thermotoga maritima CheW | 1K0S | Escherichia coli CheW (Homology Model) | - | ~1.3 Å | Based on homology modeling studies[13][14] |
Note: The RMSD values are based on homology models and NMR structures. Direct crystal structures for both in the exact same conformation are not available for a precise head-to-head comparison.
Experimental Protocols for Studying CheW Conservation
A variety of experimental techniques are employed to investigate the structure, function, and interactions of the this compound. Below are detailed methodologies for key experiments.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
The yeast two-hybrid system is a powerful genetic method to identify and characterize protein-protein interactions.
Principle: The assay is based on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, the two proteins of interest (e.g., CheW and CheA) are expressed as fusion proteins, one with the BD ("bait") and the other with the AD ("prey"). If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, leading to a detectable phenotype (e.g., growth on selective media or a colorimetric change).
Detailed Methodology:
-
Vector Construction:
-
Clone the coding sequence of the "bait" protein (e.g., CheW) into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain.
-
Clone the coding sequence of the "prey" protein (e.g., CheA or a chemoreceptor cytoplasmic fragment) into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain.
-
-
Yeast Transformation:
-
Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.
-
-
Selection and Reporter Gene Assay:
-
Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids.
-
To test for interaction, replica-plate the colonies onto a more stringent selective medium, such as SD medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His). Growth on this medium indicates a positive interaction.
-
For further confirmation, a colorimetric assay for β-galactosidase activity (using X-gal) can be performed if the reporter strain contains a lacZ reporter gene.
-
Example Application for CheW: The yeast two-hybrid system has been used to identify specific residues on CheW that are crucial for its interaction with CheA and the chemoreceptor Tar.[4] By creating point mutations in the cheW gene and testing the interaction of the mutant CheW proteins with CheA and Tar, researchers have been able to map the binding interfaces.
In Vivo Crosslinking
In vivo crosslinking is a technique used to capture transient or weak protein-protein interactions as they occur within a living cell.
Principle: A chemical crosslinking agent is introduced to living cells. This reagent permeates the cell membrane and covalently links proteins that are in close proximity. The crosslinked complexes can then be isolated and analyzed to identify the interacting partners.
Detailed Methodology:
-
Cell Growth and Crosslinking:
-
Grow bacterial cells expressing the proteins of interest to mid-exponential phase.
-
Add a membrane-permeable crosslinking agent, such as formaldehyde (B43269) or a thiol-reactive reagent like tris-(2-maleimidoethyl)amine (TMEA), to the cell culture and incubate for a specific time.
-
Quench the crosslinking reaction by adding a quenching agent (e.g., glycine (B1666218) for formaldehyde).
-
-
Cell Lysis and Complex Isolation:
-
Harvest the cells by centrifugation and lyse them using enzymatic (e.g., lysozyme) and/or physical (e.g., sonication) methods.
-
If one of the proteins is tagged (e.g., with a His-tag or an epitope tag), the crosslinked complexes can be purified using affinity chromatography.
-
-
Analysis of Crosslinked Complexes:
-
The purified complexes are analyzed by SDS-PAGE and Western blotting using antibodies specific to the proteins of interest. The appearance of a higher molecular weight band corresponding to the crosslinked complex confirms the interaction.
-
For more detailed analysis, the crosslinked complex can be subjected to mass spectrometry to identify the interacting proteins and even the specific crosslinked residues.
-
Example Application for CheW: In vivo crosslinking has been used to demonstrate the formation of CheW rings and to study the assembly of the chemoreceptor-CheW-CheA signaling complex in E. coli.[8][15] These studies have provided valuable insights into the higher-order architecture of the chemotaxis signaling array.
Site-Directed Mutagenesis
Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence. This allows for the investigation of the functional role of individual amino acid residues in a protein.
Principle: A synthetic DNA primer containing the desired mutation is used to synthesize a complementary strand of a plasmid containing the gene of interest. The original, non-mutated parental DNA is then selectively removed, leaving behind the mutated plasmid.
Detailed Methodology (using a PCR-based method):
-
Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation and anneal to the same location on opposite strands of the plasmid.
-
PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid template containing the gene of interest, and the mutagenic primers. This results in the amplification of the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the PCR product with a restriction enzyme that specifically cleaves the methylated parental DNA template (e.g., DpnI), leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
Transformation: Transform the digested plasmid into competent E. coli cells for propagation.
-
Verification: Isolate the plasmid DNA from the transformed cells and verify the presence of the desired mutation by DNA sequencing.
Example Application for CheW: Site-directed mutagenesis has been extensively used to study the function of CheW.[4][16] By systematically replacing conserved amino acid residues and analyzing the resulting phenotype (e.g., chemotactic ability on swarm plates) and biochemical properties (e.g., binding affinity to CheA and chemoreceptors), researchers have been able to create a detailed functional map of the this compound.[1][4]
Visualizations
Signaling Pathway
Caption: Bacterial chemotaxis signaling pathway.
Experimental Workflow: Yeast Two-Hybrid
Caption: Yeast two-hybrid experimental workflow.
Logical Relationship: CheW as a Central Adaptor
References
- 1. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence and characterization of Bacillus subtilis CheW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. CheW binding interactions with CheA and Tar. Importance for chemotaxis signaling in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of the this compound in bacterial chemotaxis: overexpression is equivalent to absence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disruption of Chemoreceptor Signaling Arrays by High Levels of CheW, the Receptor-Kinase Coupling Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic Diversity in Bacteria: Insights and Implications for Bacterial Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vivo protein complex topologies: Sights through a cross-linking lens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Homology Modeling of the CheW Coupling Protein of the Chemotaxis Signaling Complex | PLOS One [journals.plos.org]
- 15. Structural signatures of Escherichia coli chemoreceptor signaling states revealed by cellular crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How Is Site-Directed Mutagenesis Used in Protein Engineering? [synapse.patsnap.com]
The Linchpin of Bacterial Chemotaxis: An In-depth Technical Guide to the CheW Protein's SH3-like Domain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of the CheW protein, focusing on its critical Src homology 3 (SH3)-like domain and its role as a central coupling agent in the bacterial chemotaxis signaling pathway. Understanding the molecular interactions and functional dynamics of CheW is paramount for developing novel antimicrobial strategies that target bacterial motility and virulence.
Introduction: CheW's Pivotal Role in Signal Transduction
Bacterial chemotaxis is a sophisticated sensory system that enables bacteria to navigate chemical gradients in their environment, a process fundamental to their survival, pathogenesis, and biofilm formation. At the heart of this signaling cascade lies the this compound, which acts as an essential adaptor, physically bridging transmembrane chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs), to the cytoplasmic histidine kinase, CheA.[1][2] This ternary complex of receptor-CheW-CheA is the core functional unit of the chemotaxis signaling apparatus.[3]
The structural architecture of CheW is characterized by two tandem SH3-like domains.[4] Although they share a similar fold with eukaryotic SH3 domains, there is no discernible sequence homology, and they do not bind to the canonical polyproline motifs typical of their eukaryotic counterparts.[4] Instead, these domains provide the crucial interfaces for interaction with both CheA and the chemoreceptors, thereby coupling sensory input to the phosphorylation cascade that ultimately controls the flagellar motor.[5][6] Both the absence and the overproduction of CheW lead to a similar phenotype of continuous smooth swimming, underscoring its critical role in maintaining the delicate balance of the signaling pathway.[7]
Quantitative Analysis of CheW Interactions
The precise functioning of the chemotaxis system relies on the specific binding affinities between its protein components. The following table summarizes key quantitative data for the interactions of E. coli CheW.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| CheW and CheA | Equilibrium Column Chromatography | 17 µM | [4] |
| CheW and CheA | In vitro | ~6 µM | [8] |
| CheW and Tar (aspartate receptor) | In vitro | ~11 µM | [8] |
| CheW and Tar cytoplasmic fragment | NMR Titration | 300 µM | [9] |
| CheW (V36M mutant) and Tar | N/A | Binding eliminated | [3] |
| CheW (G57D mutant) and CheA | N/A | Binding eliminated | [3] |
| CheA in complex with receptor fragment | N/A | 0.49 µM | [10] |
Signaling Pathway and Logical Relationships
The bacterial chemotaxis pathway is a well-characterized model of signal transduction. The following diagrams illustrate the flow of information and the logical role of CheW within this system.
Experimental Protocols for Studying CheW Interactions
A variety of biophysical and genetic techniques are employed to investigate the protein-protein interactions central to the function of CheW. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP)
This technique is used to identify and confirm in vivo or in vitro protein-protein interactions.
Methodology:
-
Cell Lysis: Bacterial cells expressing the "bait" protein (e.g., a tagged version of CheW) are harvested and lysed under non-denaturing conditions to preserve protein complexes. A typical lysis buffer contains low ionic strength salt (e.g., <120mM NaCl) and a non-ionic detergent (e.g., NP-40 or Triton X-100).[11] Protease inhibitors are essential to prevent degradation.
-
Pre-clearing Lysate (Optional): To reduce non-specific binding, the cell lysate is incubated with beads (e.g., Protein A/G agarose) that are subsequently removed by centrifugation.[12]
-
Immunoprecipitation: An antibody specific to the bait protein is added to the pre-cleared lysate and incubated to allow the formation of antibody-antigen complexes.
-
Complex Capture: Protein A/G-coupled agarose (B213101) or magnetic beads are added to the lysate. These beads bind to the antibody, thus capturing the bait protein and any interacting "prey" proteins (e.g., CheA or MCPs).[13]
-
Washing: The beads are washed several times with a suitable buffer to remove non-specifically bound proteins.
-
Elution: The captured protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or using a low pH elution buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies specific for the suspected interacting proteins or by mass spectrometry for the identification of novel interaction partners.
Yeast Two-Hybrid (Y2H) System
The Y2H system is a powerful genetic method for identifying binary protein-protein interactions in vivo.
Methodology:
-
Vector Construction: The coding sequence for the "bait" protein (e.g., CheW) is cloned into a vector that fuses it to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4 or LexA). The "prey" protein (e.g., CheA or a chemoreceptor domain) is cloned into a separate vector, fusing it to a transcriptional activation domain (AD).
-
Yeast Transformation: Both the bait and prey plasmids are co-transformed into a suitable yeast reporter strain. This strain contains reporter genes (e.g., HIS3, lacZ) under the control of promoters that are recognized by the DBD.
-
Selection and Screening: If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This activates the expression of the reporter genes, allowing the yeast to grow on selective media (e.g., lacking histidine) and/or exhibit a color change (e.g., blue colonies in the presence of X-gal).
-
Confirmation and Specificity Testing: Positive interactions are typically confirmed by re-streaking on selective media and performing additional assays (e.g., β-galactosidase assay). To rule out false positives, control experiments are performed, such as testing the bait against an empty prey vector and vice versa.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure the kinetics and affinity of molecular interactions in real-time.
Methodology:
-
Ligand Immobilization: One interacting partner (the "ligand," e.g., CheA) is immobilized onto the surface of a sensor chip, often via amine coupling to a carboxymethylated dextran (B179266) surface.
-
Analyte Injection: The other interacting partner (the "analyte," e.g., CheW) is flowed over the sensor surface in a continuous stream of buffer.
-
Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU).
-
Association and Dissociation Phases: The sensorgram plots the SPR signal over time. The association phase occurs as the analyte flows over the surface and binds to the ligand. The dissociation phase begins when the analyte solution is replaced with buffer, and the dissociation of the complex is monitored.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as koff/kon.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: One protein (e.g., CheA) is placed in the sample cell of the calorimeter, and the other protein (the "ligand," e.g., CheW) is loaded into a syringe. Both proteins must be in the same, precisely matched buffer to minimize heats of dilution.
-
Titration: Small aliquots of the ligand are incrementally injected from the syringe into the sample cell.
-
Heat Measurement: The ITC instrument measures the minute amounts of heat released (exothermic) or absorbed (endothermic) upon each injection as the proteins interact and bind.
-
Data Acquisition: A plot of the heat change per injection versus the molar ratio of the ligand to the protein in the cell is generated.
-
Data Analysis: The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Ka, the inverse of Kd), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
Conclusion and Future Directions
The this compound, with its tandem SH3-like domains, represents a critical nexus in the bacterial chemotaxis signaling pathway. The quantitative and methodological data presented in this guide highlight the intricate nature of its interactions with both chemoreceptors and the CheA kinase. A thorough understanding of these interactions is not only fundamental to our knowledge of bacterial signal transduction but also presents a promising avenue for the development of novel therapeutics. Future research should focus on high-resolution structural studies of the entire ternary complex in different signaling states and the screening for small molecules or peptides that can specifically disrupt the CheW-mediated interactions, thereby providing new tools for both basic research and as potential antimicrobial agents.
References
- 1. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinities of CheW mutant proteins for CheA a - Bacteria Escherichia coli - BNID 109304 [bionumbers.hms.harvard.edu]
- 3. CheW binding interactions with CheA and Tar. Importance for chemotaxis signaling in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 8. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Receptor-CheW Binding Interface in Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial chemoreceptor signaling complexes control kinase activity by stabilizing the catalytic domain of CheA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
An In-depth Technical Guide to the CheW Protein Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CheW protein family represents a critical linchpin in the intricate machinery of bacterial chemotaxis, the process by which motile bacteria sense and respond to chemical gradients in their environment. These adaptor proteins play an indispensable role in coupling the chemoreceptors, which detect environmental signals, to the downstream signaling cascade that ultimately controls the flagellar motors. A thorough understanding of the this compound family's structure, function, and interactions is paramount for elucidating the fundamental mechanisms of bacterial signal transduction and for the development of novel antimicrobial strategies that target these essential pathways. This guide provides a comprehensive technical overview of the this compound family, including its molecular characteristics, its role in the chemotaxis signaling pathway, quantitative interaction data, and detailed experimental protocols for its study.
The this compound Family: Structure and Function
The this compound family consists of relatively small, soluble proteins, typically around 18 kDa, that are ubiquitously found in bacteria possessing chemotaxis systems.[1] Their primary function is to act as a physical bridge, connecting the transmembrane chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs), to the histidine kinase CheA.[2][3][4] This ternary complex of receptor-CheW-CheA is the core signaling unit of the chemotaxis pathway.[3][5][6]
Structurally, CheW proteins adopt a fold comprised of two intertwined five-stranded β-barrels, a topology that bears resemblance to an SH3 domain.[7] This structure provides distinct binding surfaces for its interaction partners. Mutational studies have successfully mapped the specific faces of the this compound responsible for binding to CheA and to the chemoreceptors.[3] One face of the protein presents a potential binding interface for CheA, while an adjacent surface is implicated in binding to the Tar chemoreceptor.[3]
The interaction of CheW with both CheA and the chemoreceptors is not merely structural but also allosterically regulated. The binding of CheW to CheA enhances the kinase's autophosphorylation activity and its affinity for the response regulator CheY.[8] Furthermore, the formation of the ternary complex is a dynamic process. While the receptor directly binds CheW, the interaction between the receptor and CheA is dependent on the presence of CheW.[4] This underscores the central role of CheW in assembling the functional signaling complex.
Interestingly, the stoichiometry of CheW within the signaling complex is crucial for proper function. While essential for chemotaxis, overexpression of CheW has been shown to be equivalent to its absence, leading to a smooth swimming phenotype characteristic of a constant response to an attractant.[9][10][11] This suggests that the precise concentration of CheW is critical for the proper assembly and function of the chemoreceptor arrays and the subsequent signal transduction. High levels of CheW can disrupt the formation of receptor trimers, which is believed to be a necessary step in the assembly of the ternary signaling complexes.[12]
The Role of CheW in the Chemotaxis Signaling Pathway
The bacterial chemotaxis signaling pathway is a well-characterized two-component system that allows bacteria to navigate their environment. The pathway is initiated by the binding of chemoeffectors (attractants or repellents) to the periplasmic domain of the MCPs. This binding event triggers a conformational change that is transmitted across the cell membrane to the cytoplasmic domain of the receptor.
It is at this point that CheW plays its pivotal role. CheW facilitates the interaction between the cytoplasmic tip of the MCP and the histidine kinase CheA, forming a stable ternary complex.[3][4][13] In the absence of an attractant, the receptor-CheW-CheA complex is active, leading to the autophosphorylation of CheA at a conserved histidine residue. The phosphoryl group from CheA is then transferred to the response regulator CheY.
Phosphorylated CheY (CheY-P) is the key signaling molecule that interacts with the flagellar motor switch complex, inducing a change from counter-clockwise (CCW) to clockwise (CW) rotation. CCW rotation results in smooth swimming, while CW rotation causes the bacterium to tumble, effectively reorienting it in a new, random direction.
When an attractant binds to the MCP, the conformational change in the receptor, mediated by CheW, leads to the inhibition of CheA autophosphorylation.[5] This results in a decrease in the cellular concentration of CheY-P. With lower levels of CheY-P, the flagellar motors are biased towards CCW rotation, leading to longer periods of smooth swimming, allowing the bacterium to move up the attractant gradient. Conversely, the binding of a repellent enhances CheA activity, increasing tumbling frequency.
The system is reset through the action of the methylesterase CheB and the methyltransferase CheR, which covalently modify the MCPs. This adaptation mechanism allows the bacterium to respond to changes in chemoeffector concentration over a wide dynamic range.
Below is a diagram illustrating the core chemotaxis signaling pathway involving the this compound.
References
- 1. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CheA-Receptor Interaction Sites in Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CheA Kinase of Bacterial Chemotaxis: Chemical Mapping of Four Essential Docking Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assembly of an MCP receptor, CheW, and kinase CheA complex in the bacterial chemotaxis signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative modeling of bacterial chemotaxis: Signal amplification and accurate adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CheW binding interactions with CheA and Tar. Importance for chemotaxis signaling in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and characterization of the aspartate chemoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein-protein interactions: methods for detection and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 12. Purification and characterization of the wild-type and mutant carboxy-terminal domains of the Escherichia coli Tar chemoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
The Linchpin of Bacterial Sensory Adaptation: A Technical Guide to the CheW Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacterial chemotaxis, the directed movement of bacteria in response to chemical gradients, is a model system for understanding signal transduction and sensory adaptation. At the core of this intricate signaling network lies the CheW protein, a crucial coupling factor that mediates the interaction between chemoreceptors and the histidine kinase CheA. This technical guide provides an in-depth exploration of CheW's pivotal role in sensory adaptation, detailing its function, the quantitative aspects of its interactions, and the experimental methodologies used to elucidate its mechanism. A thorough understanding of CheW's function is not only fundamental to microbiology but also presents potential avenues for the development of novel antimicrobial agents that target bacterial motility and virulence.
Introduction
Bacteria constantly monitor their environment and adapt their motility to seek out favorable conditions and avoid noxious substances. This process, known as chemotaxis, is orchestrated by a sophisticated signal transduction pathway. The binding of chemoeffectors to transmembrane methyl-accepting chemotaxis proteins (MCPs) initiates a signaling cascade that ultimately controls the rotational direction of the flagellar motor.[1] A key event in this cascade is the regulation of the autophosphorylation activity of the histidine kinase CheA. The this compound acts as an indispensable adaptor, physically linking CheA to the MCPs, thereby enabling the receptors to control CheA's kinase activity.[2][3][4] This guide delves into the multifaceted role of CheW in the formation and function of the ternary signaling complex and the higher-order chemoreceptor arrays that are essential for the remarkable sensitivity and adaptability of the chemotaxis system.
The Core Signaling Pathway and CheW's Central Role
The bacterial chemotaxis pathway is a paradigm of two-component signal transduction. In the absence of an attractant, MCPs, in a complex with CheW and CheA, stimulate CheA autophosphorylation.[5][6] Phosphorylated CheA then transfers its phosphoryl group to the response regulator CheY. Phospho-CheY (CheY-P) diffuses to the flagellar motor and induces a switch from counter-clockwise (CCW) to clockwise (CW) rotation, causing the bacterium to tumble and reorient. When an attractant binds to an MCP, it triggers a conformational change that is propagated through CheW to CheA, leading to an inhibition of CheA autophosphorylation.[5] This results in lower levels of CheY-P, a return to CCW flagellar rotation, and smooth swimming.
Sensory adaptation, the process that allows bacteria to respond to changes in chemoeffector concentration rather than the absolute concentration, is mediated by the reversible methylation of MCPs by the methyltransferase CheR and the methylesterase CheB. CheW's role is critical in this process as it ensures that the kinase CheA is appropriately regulated by the methylation state of the receptors, allowing the cell to reset its signaling state and respond to new stimuli.
Below is a diagram illustrating the central role of CheW in the bacterial chemotaxis signaling pathway.
Quantitative Data on Chemotaxis Components
The efficiency and sensitivity of the chemotaxis system are highly dependent on the stoichiometry of its protein components. The table below summarizes the cellular abundance of the core signaling proteins in Escherichia coli.
| Protein | Monomers per Cell (Representative Value) | Molar Ratio (relative to CheA dimer) | In Vivo Stoichiometry per Signaling Complex (per CheA dimer) | Reference |
| Chemoreceptors (MCPs) | 20,000 | 2.9 (monomers) | 3.4 (dimers) | [7] |
| CheW | 8,400 | 1.2 | 1.6 | [7] |
| CheA | 7,000 | 1.0 (dimer) | 1.0 (dimer) | [7] |
| CheY | 8,400 | 1.2 | 2.4 | [7] |
| CheZ | 3,300 | 0.47 | 0.5 (dimers) | [7] |
| CheB | 280 | 0.04 | 0.08 | [7] |
| CheR | 180 | 0.026 | 0.05 | [7] |
Note: The in vivo stoichiometry of the signaling complex is calculated based on the cellular ratios and the proportion of each component found in the complex.[7] These values suggest a core unit consisting of a trimer of chemoreceptor dimers, two CheW monomers, and one CheA dimer.[7]
The table below presents key kinetic parameters related to CheA phosphorylation, a process directly influenced by CheW's coupling function.
| Parameter | Value | Conditions | Reference |
| CheA Autophosphorylation | |||
| Limiting rate constant (k_cat) | ~0.026 s⁻¹ | Saturating ATP | [8] |
| Dissociation constant (K_D) for CheA-ATP complex | ~300 µM | [8] | |
| CheA Dephosphorylation | |||
| Limiting rate constant | ~0.028 s⁻¹ | Saturating ADP | [8] |
| Apparent dissociation constant (K_D) for phospho-CheA-ADP complex | ~42 µM | [8] | |
| CheA Activation in Core Complexes | |||
| k_cat (P1 phosphorylation) | Varies with receptor modification state | In Nanodisc-based core signaling complexes | [9] |
| K_M for P1 | Varies with receptor modification state | In Nanodisc-based core signaling complexes | [9] |
| K_M for ATP | Varies with receptor modification state | In Nanodisc-based core signaling complexes | [9] |
Experimental Protocols for Studying CheW Interactions
The study of CheW's function and its dynamic interactions within the chemotaxis signaling complex relies on a variety of sophisticated biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
In Vivo Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique to study protein-protein interactions in their native cellular environment. This protocol describes a method to detect the interaction between CheW and its binding partners (e.g., CheA or MCPs) in living bacteria.
Objective: To qualitatively and quantitatively measure the interaction between CheW and a partner protein in live E. coli.
Methodology:
-
Construct Fusion Proteins:
-
Genetically fuse the coding sequences of CheW and its interaction partner to genes encoding a suitable FRET pair of fluorescent proteins (e.g., sfTq2ox as the donor and mNeonGreen as the acceptor).[10]
-
Clone these fusion constructs into compatible expression vectors, allowing for co-expression in E. coli.
-
-
Sample Preparation:
-
Co-transform the expression vectors into an appropriate E. coli strain.
-
Grow the bacterial cultures under conditions that induce the expression of the fusion proteins.
-
Prepare control samples expressing only the donor fusion protein and only the acceptor fusion protein.
-
For measurements, cells can be fixed or imaged live on agarose (B213101) pads.[11]
-
-
Data Acquisition:
-
Use a fluorescence microscope or a plate reader capable of acquiring fluorescence emission spectra.
-
Excite the donor fluorophore at its specific excitation wavelength and collect the entire emission spectrum.
-
Acquire spectra for the FRET sample (co-expressing both fusions) and the donor-only and acceptor-only controls.
-
-
Data Analysis:
-
Correct the raw spectra for background fluorescence.
-
Perform spectral unmixing to separate the contributions of the donor and acceptor fluorescence from the FRET signal (sensitized emission).[10]
-
The presence of a FRET signal (an increase in acceptor emission upon donor excitation) indicates that the two proteins are in close proximity (<10 nm), suggesting a direct interaction.
-
The FRET efficiency can be calculated to provide a quantitative measure of the interaction.
-
The following diagram illustrates the workflow for an in vivo FRET experiment.
In Vivo Cross-linking Mass Spectrometry (XL-MS)
XL-MS is a powerful technique to capture protein-protein interactions as they occur in living cells, providing spatial constraints for structural modeling.
Objective: To identify the interaction interface between CheW and its binding partners within the native cellular context of E. coli.
Methodology:
-
In Vivo Cross-linking:
-
Grow E. coli cells expressing the proteins of interest to mid-log phase.
-
Harvest and wash the cells with a suitable buffer (e.g., PBS).
-
Resuspend the cells and add a membrane-permeable cross-linker (e.g., a PIR cross-linker or formaldehyde).[12][13]
-
Incubate to allow the cross-linker to covalently link nearby reactive amino acid residues (typically lysines).
-
Quench the cross-linking reaction.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cross-linked cells using sonication or other appropriate methods.[13]
-
Extract the total protein content.
-
-
Protein Digestion and Enrichment:
-
Mass Spectrometry Analysis:
-
Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the cross-linked peptides.
-
-
Data Analysis:
-
Use specialized software to identify the cross-linked peptide pairs from the complex MS/MS data.
-
The identified cross-links provide distance constraints between specific amino acid residues on the interacting proteins, revealing the interaction interface.
-
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution.
Objective: To measure the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction between purified CheW and CheA or the cytoplasmic domain of an MCP.
Methodology:
-
Protein Purification:
-
Overexpress and purify CheW and its binding partner to high homogeneity.
-
Ensure both proteins are in the same buffer to minimize heats of dilution.
-
-
Sample Preparation:
-
Thoroughly dialyze both protein solutions against the same buffer.
-
Determine the protein concentrations accurately.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load one protein (the "ligand," e.g., CheW) into the injection syringe and the other protein (the "macromolecule," e.g., CheA) into the sample cell of the ITC instrument.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (K_a or K_D), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
-
CheW as a Potential Drug Target
The essential role of CheW in bacterial chemotaxis and, by extension, in processes such as biofilm formation and pathogenesis in many bacterial species, makes it an attractive target for the development of novel antimicrobial agents. Disrupting the CheW-mediated coupling between chemoreceptors and CheA would effectively paralyze the bacterial sensory system, impairing the ability of bacteria to seek out nutrients or colonize hosts. Small molecules that bind to CheW and interfere with its interaction with either CheA or the chemoreceptors could act as potent inhibitors of bacterial motility and virulence. The detailed structural and functional understanding of CheW provides a solid foundation for structure-based drug design and high-throughput screening for such inhibitors.
Conclusion
The this compound is a central player in the intricate signaling network that governs bacterial sensory adaptation. Its function as a molecular bridge between chemoreceptors and the histidine kinase CheA is fundamental to the cell's ability to perceive and respond to its chemical environment. The quantitative data on protein stoichiometry and interaction kinetics, combined with powerful experimental techniques like FRET, XL-MS, and ITC, have provided a deep understanding of CheW's role. This knowledge not only advances our fundamental understanding of signal transduction but also opens up new possibilities for therapeutic intervention by targeting this critical component of bacterial survival and pathogenesis. Further research into the dynamic conformational changes within the CheW-containing signaling complex will undoubtedly reveal even more subtleties of this elegant biological system.
References
- 1. Direct visualization of Escherichia coli chemotaxis receptor arrays using cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assembly of an MCP receptor, CheW, and kinase CheA complex in the bacterial chemotaxis signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CheW binding interactions with CheA and Tar. Importance for chemotaxis signaling in Escherichia coli [pubmed.ncbi.nlm.nih.gov]
- 4. CheA kinase and chemoreceptor interaction surfaces on CheW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dynamics of protein phosphorylation in bacterial chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial chemotaxis signaling complexes: formation of a CheA/CheW complex enhances autophosphorylation and affinity for CheY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Stoichiometry of the Components of the Chemotaxis Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of CheA autophosphorylation and dephosphorylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling complexes control the chemotaxis kinase by altering its apparent rate constant of autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of in vivo Protein Interactions in All Bacterial Components by Förster Resonance Energy Transfer with the Superfolder mTurquoise2 ox-mNeongreen FRET Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Systems structural biology measurements by in vivo cross-linking with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-linking Measurements of In Vivo Protein Complex Topologies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Recombinant CheW Protein Expression in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemotaxis protein CheW is a crucial component of the bacterial chemotaxis signaling pathway. It acts as an adapter protein, coupling the chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs), to the histidine kinase CheA. This interaction is fundamental for the transmission of environmental signals to the flagellar motor, dictating the bacterium's movement towards attractants and away from repellents. The study of CheW is therefore vital for understanding bacterial behavior, pathogenesis, and for the development of novel antimicrobial agents. This document provides detailed application notes and protocols for the expression and purification of recombinant CheW protein in Escherichia coli, a commonly used host for producing recombinant proteins.
E. coli Chemotaxis Signaling Pathway
The chemotaxis signaling pathway in E. coli is a well-characterized model system for signal transduction. In essence, the binding of chemoeffectors to MCPs modulates the autophosphorylation activity of CheA. CheW is essential for this process, forming a stable ternary complex with MCPs and CheA. Phosphorylated CheA then transfers its phosphoryl group to the response regulator CheY. Phospho-CheY interacts with the flagellar motor, inducing a change from counter-clockwise (smooth swimming) to clockwise (tumbling) rotation, which allows the bacterium to change direction.
Caption: The E. coli chemotaxis signaling pathway, highlighting the central role of CheW.
Quantitative Data Summary
The following tables provide illustrative quantitative data for the expression and purification of His-tagged recombinant this compound. These values are based on typical yields and efficiencies observed for recombinant protein production in E. coli and should be used as a guideline. Optimal conditions for CheW expression and purification should be determined empirically.
Table 1: Optimization of CheW Expression Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimal) | Condition 4 |
| E. coli Strain | BL21(DE3) | BL21(DE3) | BL21(DE3)pLysS | Rosetta(DE3) |
| Inducer (IPTG) Conc. | 1.0 mM | 0.5 mM | 0.1 mM | 0.1 mM |
| Induction Temperature | 37°C | 30°C | 18°C | 18°C |
| Induction Time | 4 hours | 6 hours | 16 hours (overnight) | 16 hours (overnight) |
| Cell Pellet Yield (g/L) | ~5 g | ~6 g | ~8 g | ~8 g |
| Soluble CheW Yield (mg/L culture) | Low | Moderate | High (~10-20 mg/L) | High (~10-20 mg/L) |
Table 2: Purification of His-tagged this compound using Ni-NTA Affinity Chromatography
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) |
| Crude Cell Lysate | 800 | 15 | ~2% |
| Soluble Fraction | 400 | 12 | ~3% |
| Ni-NTA Flow-through | 380 | < 1 | - |
| Wash (20 mM Imidazole) | 10 | 1 | - |
| Elution (250 mM Imidazole) | 10 | 9 | ~90% |
| Overall Yield | - | 9 mg | - |
| Overall Purification Fold | - | - | ~45-fold |
Experimental Protocols
The following are detailed protocols for the expression and purification of recombinant this compound from E. coli.
Experimental Workflow Overview
Caption: Workflow for recombinant CheW expression and purification.
Protocol 1: Transformation of E. coli with pET-cheW Plasmid
-
Thaw Competent Cells: Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice for 10-15 minutes.
-
Add Plasmid DNA: Add 1-5 µL (10-100 ng) of the pET-cheW expression vector to the competent cells. Gently mix by flicking the tube.
-
Incubation on Ice: Incubate the mixture on ice for 30 minutes.
-
Heat Shock: Transfer the tube to a 42°C water bath for 45-60 seconds.
-
Recovery: Immediately place the tube back on ice for 2 minutes. Add 950 µL of SOC or LB medium (without antibiotics) and incubate at 37°C for 1 hour with shaking (200-250 rpm).
-
Plating: Plate 100-200 µL of the transformed cells onto LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection (e.g., kanamycin (B1662678) for pET-28a).
-
Incubation: Incubate the plates overnight at 37°C.
Protocol 2: Expression of Recombinant this compound
-
Starter Culture: Inoculate a single colony from the transformation plate into 10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).
-
Main Culture: The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture (1:100 dilution).
-
Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM to induce protein expression.
-
Incubation Post-Induction: Continue to incubate the culture at 18°C for 16 hours (overnight) with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Storage: Discard the supernatant and store the cell pellet at -80°C until further use.
Protocol 3: Purification of His-tagged this compound
-
Cell Lysis:
-
Resuspend the frozen cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication time, or until the suspension is no longer viscous.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant, which contains the soluble His-tagged this compound.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column (e.g., 5 mL column volume) with 5-10 column volumes of Lysis Buffer.
-
Load the clarified supernatant onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).
-
Wash the column with 10-15 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the His-tagged this compound with 5-10 column volumes of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect 1 mL fractions and monitor the protein elution by measuring the absorbance at 280 nm.
-
-
Analysis and Storage:
-
Analyze the collected fractions by SDS-PAGE to assess purity.
-
Pool the fractions containing the purified this compound.
-
If necessary, dialyze the pooled fractions against a storage buffer (e.g., PBS with 10% glycerol) to remove imidazole.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Store the purified protein at -80°C.
-
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the successful expression and purification of recombinant this compound in E. coli. It is important to note that optimization of expression conditions, such as IPTG concentration and induction temperature, is often necessary to maximize the yield of soluble and functional protein. The provided protocols serve as a robust starting point for these optimization experiments. The ability to produce high-purity CheW will facilitate further biochemical and structural studies, contributing to a deeper understanding of bacterial chemotaxis and aiding in the development of novel therapeutic strategies.
Application Notes and Protocols for the Purification of Recombinant CheW Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemotaxis protein CheW is a crucial adapter protein in the bacterial chemotaxis signaling pathway, mediating the interaction between chemoreceptors and the histidine kinase CheA. Understanding its function and interactions is vital for research in bacterial motility, signal transduction, and the development of novel antimicrobial agents. This document provides a detailed protocol for the expression and purification of recombinant, N-terminally His-tagged CheW protein from Escherichia coli. The protocol employs immobilized metal affinity chromatography (IMAC) utilizing a Nickel-NTA resin, a widely adopted and efficient method for the purification of polyhistidine-tagged proteins.[1][2][3] Additionally, this document outlines the key components of the bacterial chemotaxis signaling pathway and the experimental workflow for CheW purification through graphical representations.
Introduction
Bacterial chemotaxis is a sophisticated signal transduction system that enables bacteria to navigate towards attractants and away from repellents.[3] The this compound plays a pivotal role in this process by physically coupling transmembrane chemoreceptors, such as the aspartate receptor (Tar), to the histidine kinase CheA.[3] This ternary complex is the core functional unit of the chemosensory array. The formation of this complex is essential for the regulation of CheA autophosphorylation, which in turn controls the phosphorylation state of the response regulator CheY. Phosphorylated CheY interacts with the flagellar motor to induce tumbling behavior, allowing the bacterium to change direction.
The study of CheW's structure, function, and interactions with other chemotaxis proteins is fundamental to elucidating the molecular mechanisms of bacterial sensing and adaptation. To facilitate these studies, a reliable method for obtaining high-purity this compound is necessary. Recombinant protein expression in E. coli coupled with affinity chromatography is a robust and scalable approach for this purpose.[1] This protocol details the expression of a 6xHis-tagged CheW fusion protein and its subsequent purification using Nickel-NTA (Ni-NTA) affinity chromatography.
Bacterial Chemotaxis Signaling Pathway
The bacterial chemotaxis signaling cascade is initiated by the binding of ligands to methyl-accepting chemotaxis proteins (MCPs). This binding event modulates the activity of the histidine kinase CheA, a process that is dependent on the coupling function of CheW. CheA, in its active state, autophosphorylates and subsequently transfers the phosphoryl group to the response regulator CheY. Phosphorylated CheY (CheY-P) diffuses to the flagellar motor and induces a switch from counter-clockwise (CCW) to clockwise (CW) rotation, resulting in cell tumbling. The phosphatase CheZ dephosphorylates CheY-P, allowing the cell to return to smooth swimming (CCW rotation). Another response regulator, CheB, is also phosphorylated by CheA, which enhances its methylesterase activity, playing a role in sensory adaptation. The methyltransferase CheR constitutively methylates the MCPs, a process that is counteracted by CheB.
Experimental Protocol: Purification of His-tagged CheW
This protocol describes the purification of N-terminally 6xHis-tagged this compound from a 1-liter E. coli culture.
Materials and Reagents
-
E. coli strain: BL21(DE3) transformed with a pET vector containing the His-tagged cheW gene.
-
Media: Luria-Bertani (LB) broth, Terrific Broth (optional, for higher yield).
-
Antibiotic: Appropriate for the expression vector (e.g., Kanamycin or Ampicillin).
-
Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0.[4]
-
Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0.[4][5]
-
Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0.[4][5]
-
Resin: Ni-NTA Agarose (B213101) slurry.
-
Enzymes: Lysozyme (B549824), DNase I.
-
Protease Inhibitor Cocktail (EDTA-free).
-
Chromatography column.
Procedure
1. Expression of His-tagged CheW
1.1. Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) carrying the CheW expression plasmid.
1.2. Incubate overnight at 37°C with shaking (220 rpm).
1.3. The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight culture.
1.4. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
1.5. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
1.6. Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18-20°C for improved protein solubility.
1.7. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
1.8. Discard the supernatant and store the cell pellet at -80°C until needed.
2. Cell Lysis
2.1. Thaw the cell pellet on ice and resuspend in 20-30 mL of ice-cold Lysis Buffer per liter of culture. Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.
2.2. Incubate on ice for 30 minutes with gentle rocking.
2.3. Lyse the cells by sonication on ice.[6][7] Use short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating and protein denaturation.[6] Continue until the suspension is no longer viscous.
2.4. Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to digest the released DNA.
2.5. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
2.6. Carefully collect the supernatant containing the soluble His-tagged this compound.
3. Affinity Chromatography
3.1. Column Preparation: Pack a chromatography column with 2-4 mL of Ni-NTA agarose slurry.
3.2. Equilibration: Equilibrate the column by washing with 5-10 column volumes of Lysis Buffer.
3.3. Binding: Apply the clarified lysate to the equilibrated column. Allow the lysate to flow through by gravity. Collect the flow-through for analysis.
3.4. Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins. Collect the wash fractions.
3.5. Elution: Elute the His-tagged this compound by applying 5-10 column volumes of Elution Buffer. Collect the eluate in 1 mL fractions.
4. Analysis of Purified Protein
4.1. Analyze the protein fractions (clarified lysate, flow-through, wash, and elution fractions) by SDS-PAGE to assess purity and determine which fractions contain the purified this compound.
4.2. Determine the protein concentration of the pooled, purified fractions using a Bradford or BCA protein assay.
4.3. For long-term storage, dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) and store at -80°C.
Data Presentation
The following table provides a representative purification summary for His-tagged this compound from a 1-liter E. coli culture. Actual yields and purity may vary depending on expression conditions and the specific protein construct.[8]
| Purification Step | Total Volume (mL) | Total Protein (mg) | CheW Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 30 | 300 | 3000 | 10 | 100 | 1 |
| Clarified Lysate | 28 | 210 | 2940 | 14 | 98 | 1.4 |
| Ni-NTA Flow-through | 28 | 180 | 140 | 0.78 | 4.7 | - |
| Ni-NTA Wash | 40 | 15 | 60 | 4 | 2 | - |
| Ni-NTA Elution | 5 | 12 | 2760 | 230 | 92 | 23 |
Experimental Workflow
The overall experimental workflow for the purification of recombinant this compound is depicted in the following diagram.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. His-tag purification [protocols.io]
- 3. Purification of Polyhistidine-Tagged Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. iba-lifesciences.com [iba-lifesciences.com]
- 5. Nickel-NTA Protein Purification [protocols.io]
- 6. static.igem.org [static.igem.org]
- 7. hielscher.com [hielscher.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
Application Note and Protocols for Affinity Chromatography of His-tagged CheW
This document provides a detailed guide for the purification of His-tagged CheW protein using Immobilized Metal Affinity Chromatography (IMAC). The protocols and information are intended for researchers, scientists, and drug development professionals familiar with basic protein purification techniques.
Introduction
CheW is a key protein in the bacterial chemotaxis signaling pathway, acting as an adaptor protein that couples chemoreceptors to the histidine kinase CheA.[1] The ability to obtain pure and active CheW is crucial for in-depth structural and functional studies. The addition of a polyhistidine tag (His-tag) to the this compound allows for a straightforward and efficient purification process using IMAC.[2][3][]
This method relies on the affinity of the imidazole (B134444) side chains of the histidine residues in the His-tag for divalent metal ions (commonly Ni²⁺ or Co²⁺) immobilized on a chromatography resin.[5][6][7] The bound His-tagged CheW can then be eluted by competition with a high concentration of imidazole.[2][8]
Signaling Pathway Context
CheW plays a critical role in the bacterial chemotaxis signal transduction cascade. It facilitates the formation of a stable ternary complex with chemoreceptors and the histidine kinase CheA, which is essential for the regulation of flagellar motor rotation in response to environmental stimuli.
References
- 1. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application Cases and Key Points of Purifying His-tagged Proteins with Ni-based Resins - Bio-Link [biolink.com]
- 6. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. sinobiological.com [sinobiological.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for CheW Protein Interaction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial chemotaxis system is a remarkable signal transduction network that enables microorganisms to navigate their chemical environment. At the core of this system lies the CheW protein, a crucial coupling agent that mediates the interaction between chemoreceptors and the histidine kinase CheA.[1] Understanding the intricate protein-protein interactions involving CheW is fundamental to deciphering the mechanisms of bacterial chemotaxis and presents opportunities for the development of novel antimicrobial agents. These application notes provide a detailed overview and experimental protocols for studying this compound interactions.
CheW physically connects chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs), to the histidine kinase CheA.[1][2] This ternary complex of receptor-CheW-CheA is the fundamental signaling unit of the chemotaxis pathway.[3][4] Ligand binding to the chemoreceptors modulates the autophosphorylation activity of CheA, which in turn controls the phosphorylation state of the response regulator CheY. Phosphorylated CheY (CheY-P) interacts with the flagellar motor to control the direction of flagellar rotation, thereby guiding the bacterium's movement.[5] CheW plays a critical role in the stable formation and proper functioning of these signaling complexes.[6]
Quantitative Data on this compound Interactions
The interactions between CheW, CheA, and chemoreceptors have been quantified in several studies. The following table summarizes key binding affinity data.
| Interacting Proteins | Organism | Method | Dissociation Constant (Kd) | Reference |
| CheW - CheA | Escherichia coli | Equilibrium Column Chromatography | ~17 µM | [7] |
| CheW - Chemoreceptor (Tar) | Escherichia coli | In vitro binding assays | ~11 µM | [5] |
| CheW - CheA | Thermotoga maritima | Not specified | Stronger than E. coli | [8] |
| CheW - Chemoreceptor | Thermotoga maritima | Nuclear Magnetic Resonance (NMR) | Weaker than E. coli | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Bacterial Chemotaxis Signaling Pathway
The following diagram illustrates the central role of CheW in the bacterial chemotaxis signaling cascade.
Caption: Role of CheW in the bacterial chemotaxis signaling pathway.
General Experimental Workflow for a Pull-Down Assay
This diagram outlines the typical steps involved in a pull-down assay to identify protein interactions with CheW.
Caption: Workflow for a GST pull-down assay to study CheW interactions.
Experimental Protocols
Here, we provide detailed protocols for common assays used to study this compound interactions.
GST Pull-Down Assay
This in vitro technique is used to detect direct physical interactions between a "bait" protein (e.g., GST-tagged CheW) and "prey" proteins from a cell lysate.[9][10][11]
Materials:
-
Expression vector for GST-tagged CheW
-
E. coli expression strain (e.g., BL21(DE3))
-
Glutathione-agarose beads
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)
-
Cell lysate containing potential interacting partners (e.g., from E. coli overexpressing CheA or chemoreceptors)
-
SDS-PAGE gels and reagents
-
Western blotting apparatus and antibodies against potential interactors
Protocol:
-
Expression and Purification of GST-CheW (Bait):
-
Transform the GST-CheW expression vector into the E. coli expression strain.
-
Grow the culture to mid-log phase and induce protein expression (e.g., with IPTG).
-
Harvest the cells by centrifugation and lyse them.
-
Purify the GST-CheW protein using glutathione-agarose beads according to the manufacturer's protocol.
-
Elute the purified protein or keep it bound to the beads for the pull-down assay.
-
-
Preparation of Cell Lysate (Prey):
-
Grow a culture of E. coli expressing the potential interacting protein(s).
-
Harvest the cells and resuspend them in lysis buffer.
-
Lyse the cells (e.g., by sonication) and clarify the lysate by centrifugation to remove cell debris.
-
-
Pull-Down Reaction:
-
Incubate the immobilized GST-CheW (on beads) with the prepared cell lysate for 1-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate beads with GST alone with the cell lysate.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding elution buffer.
-
Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue staining or perform a Western blot using antibodies specific to the expected interacting proteins (e.g., anti-CheA).
-
For identification of unknown interactors, bands of interest can be excised from the gel and analyzed by mass spectrometry.[12]
-
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method to identify protein-protein interactions in vivo within a eukaryotic cell (yeast).[13][14][15]
Materials:
-
Yeast expression vectors (one containing a DNA-binding domain, BD, and the other an activation domain, AD)
-
Yeast strain with reporter genes (e.g., HIS3, lacZ) under the control of a promoter recognized by the BD
-
Plasmids encoding CheW fused to the BD (bait) and a potential interactor (or a cDNA library) fused to the AD (prey)
-
Yeast transformation reagents
-
Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His)
-
Reagents for β-galactosidase assay
Protocol:
-
Plasmid Construction:
-
Clone the coding sequence of CheW into the BD vector.
-
Clone the coding sequence of the potential interacting protein (e.g., CheA) or a cDNA library into the AD vector.
-
-
Yeast Transformation:
-
Co-transform the bait (BD-CheW) and prey (AD-Interactor) plasmids into the appropriate yeast reporter strain.[16]
-
Plate the transformed yeast on selective medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells containing both plasmids.
-
-
Interaction Screening:
-
Colonies that grow on the double-dropout medium are then replica-plated onto a higher stringency selective medium lacking histidine (SD/-Trp/-Leu/-His).
-
Growth on the triple-dropout medium indicates a potential interaction, as the interaction between the bait and prey proteins reconstitutes a functional transcription factor that activates the HIS3 reporter gene.
-
-
Confirmation and Quantitative Analysis:
-
To confirm the interaction and quantify its strength, perform a β-galactosidase assay on the positive colonies. The activation of the lacZ reporter gene will result in the production of β-galactosidase, which can be measured colorimetrically.
-
-
Controls:
-
Include appropriate negative controls, such as co-transforming the BD-CheW plasmid with an empty AD vector, and vice-versa, to ensure that neither the bait nor the prey alone can activate the reporter genes.
-
Bacterial Adenylate Cyclase Two-Hybrid (BACTH) System
The BACTH system is an in vivo method to detect protein-protein interactions in E. coli.[17][18][19] It is based on the functional complementation of two fragments, T18 and T25, of the catalytic domain of Bordetella pertussis adenylate cyclase.[20][21]
Materials:
-
E. coli strain deficient in adenylate cyclase (cya-)
-
BACTH vectors for fusing proteins of interest to the T18 and T25 fragments
-
Plasmids with CheW and a potential interactor cloned into the BACTH vectors
-
MacConkey agar (B569324) plates supplemented with maltose (B56501)
-
LB medium with appropriate antibiotics
-
Reagents for β-galactosidase assay
Protocol:
-
Plasmid Construction:
-
Clone the coding sequence of CheW into one of the BACTH vectors (e.g., pT25).
-
Clone the coding sequence of the potential interacting protein into the other compatible BACTH vector (e.g., pT18).
-
-
Bacterial Transformation:
-
Co-transform the two recombinant plasmids into the cya- E. coli reporter strain.
-
-
Interaction Screening:
-
Plate the transformed cells on MacConkey agar plates containing maltose and the appropriate antibiotics.
-
If the two fusion proteins interact, the T18 and T25 fragments are brought into proximity, reconstituting adenylate cyclase activity. This leads to cAMP production, which in turn activates the expression of genes required for maltose fermentation.
-
Positive interactions will result in red colonies on the MacConkey-maltose plates, while negative interactions will produce white or pale colonies.
-
-
Quantitative Analysis:
-
The strength of the interaction can be quantified by measuring the β-galactosidase activity, as the lacZ gene is also under the control of the cAMP-CAP complex.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique for studying the kinetics and affinity of biomolecular interactions.[22][23][24] It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over another immobilized molecule (the ligand).[25][26]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified this compound (ligand)
-
Purified potential interacting protein (analyte, e.g., CheA)
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified this compound over the activated surface to covalently immobilize it.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding:
-
Inject a series of concentrations of the purified analyte (e.g., CheA) over the sensor surface with the immobilized CheW.
-
The binding of the analyte to the ligand will cause a change in the refractive index, which is recorded as a response in a sensorgram.
-
-
Dissociation:
-
After the injection of the analyte, flow running buffer over the surface to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
Inject a regeneration solution to remove all bound analyte from the ligand, preparing the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to various binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Conclusion
The study of this compound interactions is essential for a comprehensive understanding of bacterial chemotaxis. The protocols described here provide a range of in vitro and in vivo methods to investigate these interactions. The choice of assay will depend on the specific research question, whether it is to identify new interacting partners, confirm a predicted interaction, or quantify the binding kinetics. By employing these techniques, researchers can further elucidate the molecular mechanisms of this elegant signaling system and potentially identify new targets for antimicrobial drug development.
References
- 1. Bacterial chemotaxis coupling protein: Structure, function and diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. The receptor-CheW binding interface in bacterial chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 3.2 Å resolution structure of a Receptor:CheA:CheW signaling complex defines overlapping binding sites and key residue interactions within bacterial chemosensory arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CheW binding interactions with CheA and Tar. Importance for chemotaxis signaling in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The Receptor-CheW Binding Interface in Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 10. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 13. Methods to study protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. singerinstruments.com [singerinstruments.com]
- 16. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 17. A Bacterial Adenylate Cyclase-Based Two-Hybrid System Compatible with Gateway® Cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The bacterial two-hybrid system based on adenylate cyclase reconstitution in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Bacterial Two-Hybrid System for In Vivo Assays of Protein-Protein Interactions and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. static.igem.org [static.igem.org]
- 21. A Bacterial Adenylate Cyclase-Based Two-Hybrid System Compatible with Gateway® Cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Surface Plasmon Resonance for Investigating Molecular Interactions with RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing CheW-Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for several key methods used to analyze the binding interaction between the chemotaxis protein CheW and its cognate chemoreceptors. Understanding this interaction is fundamental to deciphering the bacterial chemotaxis signaling pathway and presents a potential target for novel antimicrobial drug development.
Introduction to CheW-Receptor Interaction
In bacterial chemotaxis, the coupling protein CheW plays a critical role by physically linking transmembrane chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs), to the histidine kinase CheA.[1][2][3] This ternary complex of receptor, CheW, and CheA is the core signaling unit that modulates the kinase activity of CheA in response to environmental stimuli.[1] The binding of CheW to the receptor is a crucial step in the assembly and function of this signaling complex. This document outlines several robust methods to qualitatively and quantitatively analyze this pivotal protein-protein interaction.
Signaling Pathway Overview
The bacterial chemotaxis signaling pathway is a well-characterized two-component system. Upon binding of a chemoeffector to the periplasmic domain of a chemoreceptor, a conformational change is transmitted across the membrane to the cytoplasmic domain. This change modulates the activity of the associated CheA kinase, a process that is dependent on the presence of CheW.[2][4] CheW acts as a scaffold protein, facilitating the interaction between the receptor and CheA.[1][5] Phosphorylated CheA then transfers its phosphoryl group to the response regulator CheY, which in its phosphorylated form interacts with the flagellar motor to control the direction of swimming.
Methods for Analyzing CheW-Receptor Binding
Several biophysical and biochemical techniques can be employed to study the interaction between CheW and chemoreceptors. The choice of method depends on the specific information required, such as binding affinity, kinetics, or the identification of interacting partners in a complex mixture.
In Vivo Crosslinking
Application: This method is used to detect close protein-protein interactions within intact cells, providing a snapshot of the CheW-receptor complex in its native environment.[6][7] It can reveal signal-dependent conformational changes that affect the interaction.[6]
Principle: Cysteine residues are introduced at specific positions in both CheW and the receptor. In the presence of an oxidizing agent like diamide, if the engineered cysteines are in close proximity, a disulfide bond will form, crosslinking the two proteins. The crosslinked complex can then be detected by SDS-PAGE and Western blotting.
-
Strain and Plasmid Construction:
-
Use an E. coli strain lacking endogenous cheW and the specific mcp gene being studied.
-
Introduce plasmids expressing the cysteine-substituted variants of CheW and the chemoreceptor (e.g., Tsr).
-
-
Cell Growth and Induction:
-
Grow cells to mid-log phase (OD600 ≈ 0.5).
-
Induce the expression of the plasmid-borne genes if necessary.
-
-
Crosslinking Reaction:
-
Harvest the cells by centrifugation and resuspend them in a suitable buffer.
-
Treat the cells with a crosslinking agent (e.g., diamide) to induce disulfide bond formation.
-
Incubate for a specific time at a controlled temperature.
-
-
Quenching and Lysis:
-
Quench the crosslinking reaction with a reducing agent (e.g., N-ethylmaleimide).
-
Lyse the cells to release the protein complexes.
-
-
Analysis:
-
Separate the protein lysates by SDS-PAGE under non-reducing conditions.
-
Transfer the proteins to a membrane and perform a Western blot using antibodies against CheW or the receptor to visualize the crosslinked complex.
-
Isothermal Titration Calorimetry (ITC)
Application: ITC is a powerful technique for the quantitative determination of the thermodynamic parameters of binding interactions, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the reaction.[8][9]
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (e.g., purified CheW) to a macromolecule (e.g., purified receptor cytoplasmic fragments) in solution.[10] A solution of the ligand is titrated into a solution of the macromolecule, and the resulting heat changes are measured.
-
Protein Purification:
-
Express and purify soluble, high-purity CheW and the cytoplasmic domain of the chemoreceptor.
-
Ensure both proteins are in the same buffer to minimize heats of dilution.
-
-
Sample Preparation:
-
Thoroughly dialyze both protein solutions against the same buffer.
-
Determine the accurate concentrations of both proteins.
-
-
ITC Experiment:
-
Load the receptor solution into the sample cell of the calorimeter and the CheW solution into the titration syringe.
-
Set the experimental temperature.
-
Perform a series of injections of CheW into the receptor solution, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of CheW to the receptor.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
Application: SPR is a label-free optical technique used to measure the kinetics of biomolecular interactions in real-time, providing association (ka) and dissociation (kd) rate constants, as well as the binding affinity (Kd).[11][12][13]
Principle: One interacting partner (the ligand, e.g., the receptor) is immobilized on a sensor chip surface.[14] A solution containing the other partner (the analyte, e.g., CheW) is flowed over the surface.[15] The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Protein and Chip Preparation:
-
Purify CheW and the receptor fragment.
-
Select an appropriate sensor chip and immobilize the receptor fragment (ligand) onto its surface.
-
-
SPR Measurement:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of CheW (analyte) over the surface and monitor the change in the SPR signal (association phase).
-
Switch back to the running buffer to monitor the dissociation of the complex (dissociation phase).
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR signal versus time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to extract the association and dissociation rate constants.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.
-
Pull-down Assay
Application: Pull-down assays are a form of affinity purification used to confirm the existence of a protein-protein interaction and to identify unknown interacting partners from a complex mixture like a cell lysate.[16][17][18]
Principle: A "bait" protein (e.g., a tagged version of CheW) is immobilized on a solid support (e.g., agarose (B213101) beads). A "prey" protein source (e.g., a cell lysate containing the receptor) is incubated with the immobilized bait.[19] If the prey interacts with the bait, it will be "pulled down" from the solution. After washing away non-specific binders, the interacting proteins are eluted and identified, typically by Western blotting.
-
Bait Protein Immobilization:
-
Express and purify a fusion protein of CheW with an affinity tag (e.g., Glutathione S-transferase, GST).
-
Incubate the GST-CheW fusion protein with glutathione-agarose beads to immobilize the bait.
-
-
Prey Protein Preparation:
-
Prepare a cell lysate from cells expressing the chemoreceptor.
-
-
Binding Reaction:
-
Incubate the immobilized GST-CheW with the cell lysate to allow for the formation of the CheW-receptor complex.
-
Include a control with GST alone to identify proteins that bind non-specifically to the GST tag or the beads.
-
-
Washing and Elution:
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads, for example, by using a buffer containing a high concentration of reduced glutathione.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the chemoreceptor.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for CheW-receptor and related interactions from the literature. It is important to note that the exact values can vary depending on the specific experimental conditions, such as temperature, pH, and the specific chemoreceptor used.
| Interaction | Method | Dissociation Constant (Kd) | Stoichiometry (n) | Reference |
| CheW - CheA | Equilibrium Column Chromatography | 17 µM | 2 CheW monomers per CheA dimer | [4] |
| CheW - Tar Receptor | in vitro binding assay | ~11 µM | Not specified | [5] |
| CheW - CheA | in vitro binding assay | ~6 µM | Not specified | [5] |
| CheW - Receptor Fragment (T. maritima) | NMR | ~1200 µM | Not specified | [20] |
Conclusion
The methods described in these application notes provide a comprehensive toolkit for the qualitative and quantitative analysis of CheW-receptor binding. In vivo crosslinking offers insights into interactions within the cellular context, while ITC and SPR provide detailed thermodynamic and kinetic data on the binding event. Pull-down assays are invaluable for confirming interactions and identifying binding partners. A multi-faceted approach, employing a combination of these techniques, will yield the most complete understanding of the crucial role of CheW in bacterial chemotaxis and can aid in the development of novel therapeutic strategies targeting this essential signaling pathway.
References
- 1. Assembly of an MCP receptor, CheW, and kinase CheA complex in the bacterial chemotaxis signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE TWO-COMPONENT SIGNALING PATHWAY OF BACTERIAL CHEMOTAXIS: A Molecular View of Signal Transduction by Receptors, Kinases, and Adaptation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of CheW protein in coupling membrane receptors to the intracellular signaling system of bacterial chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signalling-Dependent Interactions Between the Kinase-Coupling Protein CheW and Chemoreceptors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The use of isothermal titration calorimetry to unravel chemotactic signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Analysis of receptor-ligand interactions by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioradiations.com [bioradiations.com]
- 15. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia | Springer Nature Experiments [experiments.springernature.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 18. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. m.youtube.com [m.youtube.com]
- 20. The Receptor-CheW Binding Interface in Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mapping CheW Interaction Sites Using Protein Footprinting
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial chemotaxis system is a model for understanding signal transduction and protein-protein interactions. At the core of this signaling pathway is the coupling protein CheW, which forms a ternary complex with chemoreceptors, such as the serine chemoreceptor Tsr, and the histidine kinase CheA. Understanding the precise molecular interfaces between CheW and its binding partners is crucial for elucidating the mechanism of signal propagation and for the development of novel antimicrobial agents that target this essential pathway. Protein footprinting, coupled with mass spectrometry, has emerged as a powerful set of techniques to map these interaction surfaces by measuring changes in the solvent accessibility of amino acid residues upon complex formation.[1][2]
This document provides detailed application notes and protocols for utilizing various protein footprinting methods, including Isotope-Coded Affinity Tag (ICAT) footprinting, Hydroxyl Radical Protein Footprinting (HRPF), and Fast Photochemical Oxidation of Proteins (FPOP), to map the interaction sites of CheW with CheA and Tsr.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the bacterial chemotaxis signaling pathway involving CheW and a general experimental workflow for protein footprinting.
References
- 1. Protein footprinting in complex milieu: Identifying the interaction surfaces of the chemotaxis adaptor protein CheW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyl Radical Protein Footprinting: A Mass Spectrometry-Based Structural Method for Studying the Higher Order Structure of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Directed Mutagenesis of CheW Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting site-directed mutagenesis of the CheW protein, a key component of the bacterial chemotaxis signaling pathway. Understanding the structure-function relationship of CheW through targeted mutations is crucial for elucidating the mechanisms of bacterial sensing and motility, and can inform the development of novel antimicrobial agents that target these essential processes.
Introduction to CheW and Bacterial Chemotaxis
Bacterial chemotaxis is a sophisticated signal transduction system that enables bacteria to sense and respond to chemical gradients in their environment, allowing them to move towards attractants and away from repellents.[1] This process is fundamental for survival, nutrient acquisition, and pathogenesis. The core of this signaling pathway is a multi-protein complex located at the cell pole.[2]
The this compound acts as a crucial adaptor or coupling protein, physically linking the transmembrane chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs), to the histidine kinase CheA.[3][4][5] This ternary complex of receptor-CheW-CheA is the fundamental signaling unit.[6] In the absence of an attractant, the receptor activates CheA, which then autophosphorylates.[7] This phosphoryl group is subsequently transferred to the response regulator CheY.[8] Phosphorylated CheY (CheY-P) binds to the flagellar motor, inducing a change from counter-clockwise (smooth swimming) to clockwise (tumbling) rotation, which allows the bacterium to change direction.[7] When an attractant binds to the receptor, it triggers a conformational change that inhibits CheA autophosphorylation, leading to lower levels of CheY-P and consequently, smooth swimming.[7][9]
CheW is essential for this entire process. It ensures the proper assembly and stabilization of the chemoreceptor-CheA complexes and mediates the allosteric control of CheA activity by the receptors.[10][11] Site-directed mutagenesis is a powerful technique to probe the specific amino acid residues in CheW that are critical for its interactions with CheA and the chemoreceptors, and for the overall signal transduction.[12] By creating specific mutations, researchers can investigate the impact on protein-protein interactions, signaling activity, and ultimately, the chemotactic behavior of the bacteria.[13]
Quantitative Data on CheW Mutants
Site-directed mutagenesis studies have identified several key residues in CheW that are critical for its function. The following table summarizes the quantitative data on the binding affinities of various CheW mutant proteins to CheA and the Tar chemoreceptor. These mutations have been shown to impact the formation of the ternary signaling complex and in vivo chemotaxis.[3]
| CheW Variant | Mutant Category | Kd for CheA (μM) | Kd for Tar (μM) | In Vivo Chemotaxis |
| Wild type | - | 6.0 ± 0.2 | 11.0 ± 0.5 | Functional |
| V36M | Loss-of-function | 47 ± 2 | No Detectable Binding | Non-chemotactic |
| G57D | Loss-of-function | No Detectable Binding | 33 ± 6 | Non-chemotactic |
| R62H | Weak titrator | 14.7 ± 0.5 | 23 ± 4 | Defective |
| G133E | Weak titrator | 75 ± 5 | 45 ± 6 | Tolerated |
| G41D | Weak titrator | 20 ± 1 | 37 ± 3 | Tolerated |
| I54ocr | Strong titrator | 43 ± 4 | 3.6 ± 0.2 | Tolerated |
Data sourced from Boukhvalova et al. (2002).[3]
Signaling Pathways and Experimental Workflows
To visualize the role of CheW in the chemotaxis signaling pathway and the general workflow for site-directed mutagenesis studies, the following diagrams are provided.
Caption: Bacterial Chemotaxis Signaling Pathway.
References
- 1. web.biosci.utexas.edu [web.biosci.utexas.edu]
- 2. Mechanisms of E. coli chemotaxis signaling pathways visualized using cryoET and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CheW binding interactions with CheA and Tar. Importance for chemotaxis signaling in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial chemotaxis coupling protein: Structure, function and diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. CheA kinase and chemoreceptor interaction surfaces on CheW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signalling-Dependent Interactions Between the Kinase-Coupling Protein CheW and Chemoreceptors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hexameric Rings of the Scaffolding Protein CheW Enhance Response Sensitivity and Cooperativity in Escherichia coli Chemoreceptor Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disruption of Chemoreceptor Signaling Arrays by High Levels of CheW, the Receptor-Kinase Coupling Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Structural Analysis of CheW by X--ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data associated with the structural analysis of the chemotaxis protein CheW using X-ray crystallography. The protocols outlined below are based on established methods and offer a guide for the expression, purification, crystallization, and structure determination of CheW.
Introduction to CheW and its Role in Bacterial Chemotaxis
Bacterial chemotaxis is a sophisticated signal transduction system that enables bacteria to navigate their environment in response to chemical gradients.[1][2][3] At the core of this system is a complex of proteins that includes chemoreceptors, the histidine kinase CheA, and the coupling protein CheW.[4][5][6] CheW plays a crucial role by physically linking the chemoreceptors (Methyl-accepting Chemotaxis Proteins or MCPs) to CheA, thereby enabling the regulation of CheA's autophosphorylation activity in response to ligand binding at the receptors.[4][5][7][8] This modulation of CheA activity ultimately controls the phosphorylation state of the response regulator CheY, which in turn dictates the rotational direction of the flagellar motors and thus the swimming behavior of the bacterium.[5][9] Understanding the three-dimensional structure of CheW is paramount for elucidating the molecular mechanisms of signal transduction in bacterial chemotaxis and for identifying potential targets for novel antimicrobial agents.
Signaling Pathway of Bacterial Chemotaxis Involving CheW
The signaling cascade in bacterial chemotaxis is a well-characterized pathway. In the absence of an attractant, chemoreceptors stimulate the autophosphorylation of the histidine kinase CheA, a process facilitated by the coupling protein CheW. Phosphorylated CheA then transfers its phosphoryl group to the response regulator CheY. Phospho-CheY binds to the flagellar motor, inducing a clockwise rotation that leads to tumbling of the bacterium. When an attractant binds to the chemoreceptor, a conformational change is induced that inhibits CheA autophosphorylation, leading to a decrease in the level of phospho-CheY. This results in counter-clockwise rotation of the flagellar motor and smooth swimming.
Experimental Protocols
Protein Expression and Purification
The following protocol describes the overexpression and purification of CheW from Thermotoga maritima in Escherichia coli, a common procedure for obtaining the large quantities of pure protein required for crystallographic studies.[10][11]
Protocol: Expression and Purification of T. maritima CheW
-
Transformation: Transform E. coli BL21(DE3) cells with a plasmid vector containing the T. maritima CheW gene, typically with an N-terminal His6-tag for affinity purification.
-
Culture Growth:
-
Inoculate a 10 mL starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the starter culture to inoculate 1 L of autoinduction terrific broth (AIM-TB) supplemented with the antibiotic.
-
Grow the culture at 37°C with vigorous shaking (250 rpm) for approximately 4 hours.
-
Reduce the temperature to 18°C and continue shaking for 40-48 hours to induce protein expression.[12]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged CheW protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Size-Exclusion Chromatography:
-
Further purify the eluted this compound by size-exclusion chromatography to remove aggregates and other impurities.
-
Use a buffer suitable for long-term storage and crystallization (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
-
Purity and Concentration:
-
Assess the purity of the protein by SDS-PAGE. The protein should be >95% pure for crystallization trials.
-
Concentrate the purified protein to a suitable concentration for crystallization (typically 5-25 mg/mL).[13]
-
Crystallization
Protein crystallization is a critical and often challenging step in X-ray crystallography. The hanging drop vapor diffusion method is commonly employed.
Protocol: Crystallization of T. maritima CheW by Hanging Drop Vapor Diffusion
-
Setup:
-
Prepare a 24-well crystallization plate with a reservoir solution in each well. A successful crystallization condition for T. maritima CheW has been reported as 2.1–2.6 M ammonium (B1175870) sulfate, 0.1 M MES pH 6.5, and 5–10% glycerol (B35011).[10]
-
On a siliconized glass coverslip, mix 1-2 µL of the concentrated this compound solution with an equal volume of the reservoir solution.
-
-
Incubation:
-
Crystal Growth:
-
Monitor the drops periodically under a microscope for crystal formation. Crystals may appear within a few days to several weeks.
-
X-ray Diffraction Data Collection and Processing
Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine their three-dimensional structure.
Protocol: X-ray Diffraction Data Collection
-
Cryo-protection:
-
If data is to be collected at cryogenic temperatures (100 K) to minimize radiation damage, the crystals need to be transferred to a cryo-protectant solution. This is often the reservoir solution supplemented with a higher concentration of a cryo-protectant like glycerol or ethylene (B1197577) glycol.
-
-
Data Collection:
-
Mount the crystal in a loop and flash-cool it in a stream of liquid nitrogen.
-
Place the frozen crystal in an X-ray beam, typically at a synchrotron source for high-intensity X-rays.
-
Collect a series of diffraction images as the crystal is rotated in the X-ray beam.[14]
-
-
Data Processing:
-
Use specialized software to process the diffraction images. This involves indexing the diffraction spots, integrating their intensities, and scaling the data from multiple images.
-
The output is a file containing the unique reflection indices and their corresponding intensities and standard deviations.
-
Data Presentation
The following tables summarize the quantitative data obtained from the crystallographic analysis of Thermotoga maritima CheW.
Table 1: Crystallization Conditions for T. maritima CheW
| Parameter | Value | Reference |
| Protein Concentration | Not specified | [10][11] |
| Precipitant | 2.1–2.6 M Ammonium Sulfate | [10] |
| Buffer | 0.1 M MES pH 6.5 | [10] |
| Additive | 5–10% Glycerol | [10] |
| Temperature | 298 K (25 °C) | [10][11] |
| Method | Hanging Drop Vapor Diffusion | [15] |
Table 2: X-ray Diffraction Data Collection and Refinement Statistics for T. maritima CheW
| Parameter | Value | Reference |
| Data Collection | ||
| Wavelength (Å) | Not specified | [10][11] |
| Resolution (Å) | 3.10 | [10][11] |
| Space group | P6₃ | [10][11] |
| Unit-cell parameters (Å) | a = b = 61.265, c = 361.045 | [10][11] |
| Molecules per asymmetric unit | 4 to 6 | [10][11] |
| Refinement Statistics | ||
| R-work / R-free | Not available | |
| Ramachandran plot | Not available |
Experimental Workflow
The overall workflow for the structural analysis of CheW by X-ray crystallography is a multi-step process that begins with gene cloning and culminates in the determination of the protein's three-dimensional structure.
References
- 1. Role of this compound in coupling membrane receptors to the intracellular signaling system of bacterial chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. [PDF] Role of this compound in coupling membrane receptors to the intracellular signaling system of bacterial chemotaxis. | Semantic Scholar [semanticscholar.org]
- 4. Disruption of Chemoreceptor Signaling Arrays by High Levels of CheW, the Receptor-Kinase Coupling Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial chemotaxis coupling protein: Structure, function and diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Assembly of an MCP receptor, CheW, and kinase CheA complex in the bacterial chemotaxis signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signalling-Dependent Interactions Between the Kinase-Coupling Protein CheW and Chemoreceptors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Crystallization and preliminary X-ray crystallographic analysis of CheW from Thermotoga maritima: a coupling protein of CheA and the chemotaxis receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parallel rapid expression and purification of proteins for crystallography (PREPX): large scale 1 L cultures [protocols.io]
- 13. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 14. What is Protein X-Ray Crystallography? | John Innes Centre [jic.ac.uk]
- 15. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
Application Notes & Protocols: NMR Spectroscopy for CheW Protein Structure and Interaction Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction The bacterial chemotaxis system is a remarkable signal transduction pathway that enables motile bacteria to navigate their chemical environment. Central to this system is the CheW protein, which acts as a crucial adaptor, physically coupling transmembrane chemoreceptors (Methyl-accepting Chemotaxis Proteins, or MCPs) to the histidine kinase CheA. This coupling is essential for modulating CheA's autophosphorylation activity in response to environmental signals, thereby controlling the cell's swimming behavior. Understanding the three-dimensional structure of CheW and its interaction interfaces is paramount for elucidating the molecular mechanism of chemotaxis and for developing novel antimicrobial strategies that target bacterial motility.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the atomic-resolution structures of proteins like CheW in solution, mimicking their native state. Furthermore, NMR is exceptionally well-suited for mapping protein-protein interaction surfaces and characterizing dynamic processes, providing insights that are often inaccessible by other structural biology methods. These application notes provide detailed protocols for the de novo structure determination of CheW and for mapping its interaction with binding partners using NMR.
The Bacterial Chemotaxis Signaling Pathway
The chemotaxis signaling cascade begins when a chemoeffector binds to an MCP receptor. This binding event triggers a conformational change that is transmitted through CheW to the CheA kinase. In the absence of an attractant (or presence of a repellent), the receptor-CheW-CheA complex is active, leading to the autophosphorylation of CheA.[1] CheA then rapidly transfers its phosphoryl group to the response regulator CheY.[1] Phosphorylated CheY (CheY-P) diffuses through the cytoplasm and binds to the flagellar motor, inducing a switch from a counter-clockwise (CCW) rotation, which results in smooth swimming, to a clockwise (CW) rotation, causing the bacterium to tumble and reorient.[2][3] An adaptation mechanism, involving the methyltransferase CheR and the CheA-activated methylesterase CheB, covalently modifies the receptors to reset the signaling pathway, allowing the cell to respond to changes in concentration rather than the absolute concentration of a stimulus.[2]
Caption: Bacterial chemotaxis signaling pathway.
Application 1: De Novo Structure Determination of CheW by NMR
This section outlines the workflow and protocols for determining the three-dimensional solution structure of the this compound using multidimensional NMR spectroscopy. The overall process involves preparing an isotopically labeled protein sample, acquiring a suite of NMR spectra, assigning the observed resonance signals to specific atoms, and calculating the final structure based on experimentally derived constraints.[2][4]
Caption: Workflow for protein structure determination by NMR.
Experimental Protocol 1: Protein Sample Preparation
A high-quality, stable, and concentrated protein sample is a prerequisite for successful NMR studies. This protocol describes the production of uniformly ¹⁵N- and ¹³C-labeled CheW in E. coli.
-
Cloning: The cheW gene is cloned into a suitable E. coli expression vector (e.g., pET series) containing an inducible promoter (e.g., T7) and typically an N-terminal or C-terminal hexahistidine (6xHis) tag to facilitate purification.
-
Transformation: The expression plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3).
-
Starter Culture: A single colony is used to inoculate 5-10 mL of Luria-Bertani (LB) medium with the appropriate antibiotic. The culture is grown overnight at 37°C with shaking.
-
Minimal Medium Culture: The overnight starter culture is used to inoculate 1 L of M9 minimal medium in a 2.8 L baffled flask.[5] The M9 medium should be supplemented with ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source and [U-¹³C₆]-glucose (2.5 g/L) as the sole carbon source.[2] The culture is grown at 37°C with vigorous shaking (approx. 200 rpm).
-
Induction: Cell growth is monitored by measuring the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6-0.8, protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.[5] The temperature is typically lowered to 20-25°C to improve protein solubility, and expression proceeds for 16-20 hours.[5]
-
Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant containing the His-tagged CheW is loaded onto a Ni-NTA affinity column. After washing, the protein is eluted with a high-concentration imidazole (B134444) buffer.
-
Size-Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to remove aggregates and other impurities. The SEC buffer should be suitable for NMR (e.g., 25 mM Sodium Phosphate pH 6.5, 100 mM NaCl, 0.02% NaN₃).
-
NMR Sample Preparation: The purified, labeled CheW is concentrated to 0.3-0.5 mM.[6] For NMR measurements, the sample is buffer-exchanged into the final NMR buffer, and 5-10% (v/v) Deuterium Oxide (D₂O) is added for the spectrometer's frequency lock.
Experimental Protocol 2: NMR Data Acquisition
A standard suite of 2D and 3D heteronuclear NMR experiments is required to obtain sequence-specific resonance assignments and distance restraints. The following experiments are typically recorded on a spectrometer operating at 600 MHz or higher, preferably equipped with a cryogenic probe.[1]
| Experiment | Purpose | Typical Acq. Time (¹H) | Typical Acq. Time (¹³C/¹⁵N) | Number of Scans |
| 2D ¹H-¹⁵N HSQC | Fingerprint spectrum; check sample quality. | 100 ms (B15284909) | 25 ms | 8-16 |
| 3D HNCO | Correlates amide ¹H and ¹⁵N with the ¹³C' of the preceding residue (i-1). | 85 ms | 15 ms (¹⁵N), 10 ms (¹³C) | 8 |
| 3D HN(CO)CA | Correlates amide ¹H and ¹⁵N with the ¹³Cα of the preceding residue (i-1). | 85 ms | 15 ms (¹⁵N), 12 ms (¹³C) | 16 |
| 3D HNCACB | Correlates amide ¹H and ¹⁵N with ¹³Cα and ¹³Cβ of the same (i) and preceding (i-1) residue. | 85 ms | 15 ms (¹⁵N), 20 ms (¹³C) | 16 |
| 3D CBCA(CO)NH | Correlates ¹³Cα and ¹³Cβ of residue (i-1) with the amide ¹H and ¹⁵N of residue (i). | 85 ms | 20 ms (¹³C), 15 ms (¹⁵N) | 16 |
| 3D H(CCO)NH | Correlates aliphatic side-chain ¹H with the amide ¹H and ¹⁵N of the next residue. | 70 ms | 12 ms (¹³C), 15 ms (¹⁵N) | 24 |
| 3D ¹⁵N-edited NOESY-HSQC | Provides through-space correlations (distances < 5-6 Å) between amide protons and other protons. | 85 ms | 15 ms (¹⁵N), 20 ms (t1) | 8-16 |
| 3D ¹³C-edited NOESY-HSQC | Provides through-space correlations between aliphatic/aromatic protons. | 85 ms | 12 ms (¹³C), 20 ms (t1) | 16-32 |
Table based on representative parameters for a ~15 kDa protein.[1] Acquisition times and scan numbers are adjusted based on sample concentration and spectrometer performance.
Experimental Protocol 3: Structure Calculation and Validation
-
Resonance Assignment: The collected spectra are processed and analyzed using software like NMRPipe and Sparky. The "sequential walk" method is used, where backbone experiments (HNCO, HNCACB, etc.) are used to link adjacent amino acid spin systems, ultimately assigning all backbone and most side-chain resonances.
-
Constraint Generation:
-
Distance Restraints: Cross-peaks from the ¹⁵N- and ¹³C-edited NOESY spectra are identified. The volume of each cross-peak is proportional to r⁻⁶ (where r is the distance between the two protons), allowing the classification of distances into categories (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).
-
Dihedral Angle Restraints: Backbone φ and ψ torsion angles are predicted from the assigned Cα, Cβ, C', N, and Hα chemical shifts using programs like TALOS.
-
-
Structure Calculation: Automated structure calculation software like CYANA, CNS, or XPLOR-NIH is used.[7] The protocol typically involves:
-
Input: A sequence file, a chemical shift list, NOESY peak lists, and a dihedral angle constraint file.
-
Process: The software performs automated assignment of NOESY cross-peaks and calculates an ensemble of structures (e.g., 100-200) using simulated annealing in torsion angle space.[7] This iterative process refines the assignments and the structures together.
-
Output: The 20-50 structures with the lowest final target function energy are selected to represent the final structural ensemble.[8][9]
-
-
Validation: The quality of the final ensemble is assessed using tools like PROCHECK or the PSVS suite. Key metrics include the root-mean-square deviation (RMSD) of the ensemble, the number of NOE violations, and Ramachandran plot statistics, which evaluate the stereochemical quality.
Data Presentation: CheW Structural Statistics
The solution structures of CheW from the hyperthermophile Thermotoga maritima (PDB: 1K0S) and the mesophile Escherichia coli (PDB: 2HO9) have been determined by NMR, revealing a conserved two-domain β-barrel fold.[4][10][11]
| Parameter | T. maritima CheW (1K0S) | E. coli CheW (2HO9) |
| NMR Restraints | ||
| Total NOE distance restraints | 2,131 (2,024 unambiguous) | Not explicitly stated in primary citation |
| Dihedral angle restraints | 208 | Not explicitly stated in primary citation |
| Hydrogen bond restraints | 52 | Not explicitly stated in primary citation |
| Structure Ensemble Statistics | ||
| Number of calculated structures | 50 | 200 |
| Number of final structures | 50 | 20 |
| RMSD from mean structure (Å) | ||
| Backbone atoms (residues 5-151) | 0.44 ± 0.08 | 0.55 ± 0.11 |
| All heavy atoms (residues 5-151) | 0.88 ± 0.08 | 1.01 ± 0.11 |
| Ramachandran Plot Statistics (%) | ||
| Most favored regions | 89.2% | 90.1% |
| Additionally allowed regions | 10.1% | 9.9% |
| Generously allowed regions | 0.7% | 0.0% |
| Disallowed regions | 0.0% | 0.0% |
Data for 1K0S from Griswold et al., 2002 and the PDB validation report.[10] Data for 2HO9 from Li et al., 2007 and the PDB validation report.[12][13]
Application 2: Mapping Protein-Protein Interactions using Chemical Shift Perturbation (CSP)
CSP analysis is a highly sensitive NMR method used to identify the binding interface between a protein and its interaction partner (e.g., another protein, a small molecule, or nucleic acid).[14] The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. Upon binding of a ligand, residues at the interaction interface, and sometimes those affected by allosteric changes, will experience a change in their environment, leading to a perturbation in their corresponding peak position in an NMR spectrum.[14][15]
Experimental Protocol 4: HSQC Titration for CSP Mapping
-
Sample Preparation: Prepare a sample of ¹⁵N-labeled protein (e.g., CheW) at a concentration of approximately 50-200 μM in a suitable NMR buffer. Prepare a concentrated stock solution of the unlabeled binding partner (e.g., a chemoreceptor cytoplasmic domain fragment or CheA) in the identical buffer.
-
Initial Spectrum: Record a high-quality 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference (free) state.
-
Titration: Add small aliquots of the concentrated unlabeled ligand to the NMR tube containing the labeled protein. After each addition, briefly mix the sample and allow it to equilibrate.
-
Data Acquisition: Record a 2D ¹H-¹⁵N HSQC spectrum after each addition of the ligand. A typical titration series might involve ligand:protein molar ratios of 0.25:1, 0.5:1, 1:1, 2:1, and 5:1, or until saturation is observed (no further peak shifts).
-
Data Processing and Analysis:
-
Process all HSQC spectra identically.
-
Overlay the spectra and track the movement of each assigned amide peak throughout the titration.
-
For each assigned residue i, calculate the combined chemical shift perturbation (Δδ) at each titration point using the following equation, where ΔδH is the change in the proton chemical shift and ΔδN is the change in the nitrogen chemical shift. A scaling factor (α) is used to account for the different chemical shift ranges of ¹H and ¹⁵N (a typical value for α is ~0.15-0.2).[16] Δδᵢ = √[ (ΔδHᵢ)² + (α * ΔδNᵢ)² ]
-
-
Visualization: Plot the calculated Δδ values for the saturated state against the protein residue number. Map the residues with significant perturbations onto the 3D structure of the protein to visualize the binding interface.
Data Presentation: Representative CSP Data
The results of a CSP experiment are typically summarized in a table and visualized as a bar chart.
| Residue No. | Residue Name | Δδ(¹H) ppm | Δδ(¹⁵N) ppm | Combined Δδ (ppm) |
| ... | ... | ... | ... | ... |
| 85 | Val | 0.01 | 0.05 | 0.013 |
| 86 | Ile | 0.02 | 0.11 | 0.027 |
| 87 | Val | 0.25 | 1.35 | 0.337 |
| 88 | Pro | - | - | - |
| 89 | Ile | 0.19 | 1.10 | 0.262 |
| 90 | Val | 0.03 | 0.15 | 0.039 |
| 91 | Asp | 0.01 | 0.08 | 0.017 |
| ... | ... | ... | ... | ... |
This table shows representative data. Residues 87 and 89 show significant perturbations, suggesting they are at or near the binding interface. Proline residues have no backbone amide proton and are not observed in ¹H-¹⁵N HSQC spectra.
References
- 1. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmclore.org [gmclore.org]
- 3. Automated calculation of a protein-ligand complex structure (AUREMN, Brazil 2018) - CYANA Wiki [cyana.org]
- 4. Two CheW coupling proteins are essential in a chemosensory pathway of Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the ternary complex formed by a chemotaxis receptor signaling domain, the CheA histidine kinase and the coupling protein CheW as determined by pulsed dipolar ESR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. Conformational Coupling between Receptor and Kinase Binding Sites through a Conserved Salt Bridge in a Signaling Complex Scaffold Protein | PLOS Computational Biology [journals.plos.org]
- 12. Coupling chemosensory array formation and localization | eLife [elifesciences.org]
- 13. PDB-2ho9: Solution Structure of chemotaxi protein CheW from Escherichia coli - Yorodumi [pdbj.org]
- 14. Simple high‐resolution NMR spectroscopy as a tool in molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple and robust protocol for high-yield expression of perdeuterated proteins in Escherichia coli grown in shaker flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying CheW Interactions Using ICAT Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction to ICAT Reagents for Quantitative Protein Interaction Studies
Isotope-Coded Affinity Tag (ICAT) technology is a powerful quantitative proteomics technique used for comparing protein abundance between two different samples.[1][2][3][4][5] The method relies on a chemical reagent that consists of three parts: a reactive group that specifically targets cysteine residues, an isotopically coded linker (a "light" version with no deuterium (B1214612) and a "heavy" version with deuterium atoms), and a biotin (B1667282) affinity tag.[2][5][6][7][8]
In a typical experiment, proteins from a control sample are labeled with the light ICAT reagent, while proteins from an experimental sample are labeled with the heavy reagent.[8] The samples are then combined, digested (usually with trypsin), and the biotin-tagged peptides are isolated by affinity chromatography.[2][6] Finally, the samples are analyzed by mass spectrometry. Since the light and heavy labeled peptides are chemically identical, they co-elute during liquid chromatography. Their relative abundance can be precisely determined by comparing the signal intensities of the peptide pairs in the mass spectrometer.[4][6][8]
This technique is particularly well-suited for studying changes in protein-protein interactions. By using a CheW protein with an affinity tag as bait in a pull-down experiment, ICAT can be used to quantify the changes in its interacting partners under different conditions (e.g., in the presence or absence of a chemoattractant or a potential drug candidate).
CheW: A Key Scaffolding Protein in Bacterial Chemotaxis
Bacterial chemotaxis is a remarkable signaling pathway that allows bacteria to sense and respond to chemical gradients in their environment.[9][10] At the core of this pathway is a ternary complex of transmembrane chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs), the histidine kinase CheA, and the coupling protein CheW.[10][11][12]
CheW acts as a crucial scaffolding protein, physically bridging the MCPs to CheA.[11][12][13] This interaction is essential for the formation of a stable and functional signaling complex.[11] The complex then transmits signals from the receptors to the flagellar motors, controlling the direction of swimming.[13] CheW binds directly to both the receptors and CheA, and mutations that disrupt these interactions lead to a loss of chemotactic ability.[11][12] Understanding the dynamics of CheW's interactions is therefore critical for elucidating the mechanisms of chemotaxis and for identifying potential targets for antimicrobial drug development.
Experimental Workflow for ICAT-based Analysis of CheW Interactions
The following diagram illustrates the general workflow for using ICAT reagents to study this compound interactions.
Caption: Workflow for ICAT-based quantitative proteomics.
Bacterial Chemotaxis Signaling Pathway
The diagram below outlines the core bacterial chemotaxis signaling pathway involving CheW.
Caption: The bacterial chemotaxis signaling pathway.
Detailed Experimental Protocol
This protocol provides a detailed methodology for using ICAT reagents to quantitatively analyze changes in the CheW interactome in response to a chemoattractant.
1. Sample Preparation
-
Control Sample: Culture of bacteria (e.g., E. coli) expressing affinity-tagged CheW under normal conditions.
-
Experimental Sample: Culture of the same bacteria treated with a specific chemoattractant (e.g., aspartate) for a defined period.
-
Lyse the cells from both cultures and perform affinity purification to isolate the tagged CheW and its interacting proteins.
-
Elute the protein complexes from the affinity resin.
-
Determine the protein concentration of each eluate.
2. ICAT Labeling [14]
-
For each sample, take 500 µg of protein.
-
Reduce the cysteine residues by adding Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM and incubating for 30 minutes at 37°C.
-
Label the control sample with the "light" ICAT reagent and the experimental sample with the "heavy" ICAT reagent. Add a five-fold molar excess of the ICAT reagent and incubate for 2 hours at 37°C in the dark with gentle shaking.[14]
-
Quench the labeling reaction by adding a reducing agent.
3. Sample Processing and Purification
-
Combine the light- and heavy-labeled samples.
-
Perform a buffer exchange to remove excess labeling reagents.
-
Digest the combined protein mixture into peptides using trypsin overnight at 37°C.
-
Acidify the peptide mixture to pH 3.0.[14]
-
To reduce sample complexity, perform strong cation exchange (SCX) chromatography to fractionate the peptides.[14]
-
Isolate the ICAT-labeled peptides from each fraction using an avidin (B1170675) affinity cartridge. The biotin tag on the ICAT reagent will bind to the avidin.[6]
-
Wash the cartridge to remove non-labeled peptides.
-
Elute the ICAT-labeled peptides.
-
If using cleavable ICAT reagents, cleave the biotin tag to reduce the size of the modification on the peptide.[5]
4. Mass Spectrometry and Data Analysis
-
Analyze the purified, labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of peptides with a specific mass difference corresponding to the heavy and light ICAT labels.
-
The relative quantification of each peptide is determined by the ratio of the peak areas for the heavy and light forms.
-
The peptide sequences are determined from the MS/MS fragmentation data.
-
Use a protein database search engine to identify the proteins from which the peptides originated.
-
Calculate the average heavy/light ratio for all peptides identified for a particular protein to determine the relative change in its association with CheW between the control and experimental conditions.
Data Presentation: Quantitative Analysis of CheW Interactors
The following table presents hypothetical data from an ICAT experiment designed to identify changes in CheW's protein interactions upon stimulation with a chemoattractant.
| Protein ID | Protein Name | Function | Heavy/Light Ratio (Attractant/Control) | Fold Change |
| P0AEB7 | CheA | Histidine kinase | 0.98 | -1.02 |
| P0AEC8 | Tar | Chemoreceptor (aspartate) | 1.52 | +1.52 |
| P07017 | Tsr | Chemoreceptor (serine) | 1.05 | +1.05 |
| P69851 | CheY | Response regulator | 0.55 | -1.82 |
| P0AEE1 | CheZ | Phosphatase | 0.61 | -1.64 |
Note: This data is illustrative and intended to demonstrate the type of results obtained from an ICAT experiment. The fold change is calculated as the reciprocal for ratios less than 1.
Interpretation of Hypothetical Data:
-
CheA: The ratio is close to 1, suggesting that the core interaction between CheW and CheA is stable and does not significantly change upon attractant binding. This is consistent with published findings that the ternary complex is stable.[11]
-
Tar (Aspartate Receptor): The positive fold change suggests an increased association of the aspartate receptor with the CheW-containing complex in the presence of its ligand, which could reflect the clustering of activated receptors.
-
Tsr (Serine Receptor): The ratio is near 1, indicating that the interaction with a receptor for a different chemoattractant is largely unaffected.
-
CheY and CheZ: The negative fold change for these downstream signaling proteins might indicate that upon attractant binding and subsequent downregulation of CheA kinase activity, their transient interaction with the core complex is reduced.
Conclusion
ICAT technology provides a robust and reliable method for the quantitative analysis of protein-protein interactions. When applied to the study of CheW, it can yield valuable insights into the dynamic changes within the bacterial chemotaxis signaling complex. These insights are not only crucial for fundamental research into signal transduction but also for the development of novel strategies to interfere with bacterial motility and virulence.
References
- 1. Analysis of CheW-like domains provides insights into organization of prokaryotic chemotaxis systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the ternary complex formed by a chemotaxis receptor signaling domain, the CheA histidine kinase and the coupling protein CheW as determined by pulsed dipolar ESR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial chemotaxis signaling complexes: formation of a CheA/CheW complex enhances autophosphorylation and affinity for CheY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The 3.2 Å resolution structure of a Receptor:CheA:CheW signaling complex defines overlapping binding sites and key residue interactions within bacterial chemosensory arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining Quantitative Proteomics and Interactomics for a Deeper Insight into Molecular Differences between Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICAT (Isotope-coded affinity-tag-based protein profiling) | Proteomics [medicine.yale.edu]
- 10. Protocols for Quantitative Proteome Analysis with ICAT & SPC - Creative Proteomics [creative-proteomics.com]
- 11. Assembly of an MCP receptor, CheW, and kinase CheA complex in the bacterial chemotaxis signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analyzing protein-protein interactions by quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining CheW Binding Kinetics Using Equilibrium Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bacterial chemotaxis, the protein CheW plays a pivotal role as a coupling agent, bridging the transmembrane chemoreceptors with the histidine kinase CheA.[1][2] This interaction is fundamental to the signal transduction cascade that governs bacterial motility in response to environmental cues.[1] Understanding the binding kinetics of CheW to its partners, CheA and the chemoreceptors, is crucial for elucidating the molecular mechanisms of chemotaxis and for the development of novel antimicrobial agents that target this essential pathway.
Equilibrium column chromatography, specifically the Hummel-Dreyer method, is a powerful technique for characterizing reversible protein-ligand interactions.[3][4][5] This method allows for the determination of binding stoichiometry and dissociation constants (Kd) under conditions that closely mimic the solution-state equilibrium.[5][6] This application note provides a detailed protocol for utilizing equilibrium column chromatography to investigate the binding kinetics of CheW.
Signaling Pathway
The bacterial chemotaxis signaling pathway is initiated by the binding of chemoeffectors to methyl-accepting chemotaxis proteins (MCPs), which are transmembrane receptors. This binding event modulates the autophosphorylation activity of the histidine kinase CheA.[1] CheW acts as a crucial adapter protein, physically linking CheA to the receptors, forming a stable ternary complex.[7][8] The phosphorylation state of CheA, in turn, controls the phosphorylation of the response regulator CheY. Phosphorylated CheY (CheY-P) then interacts with the flagellar motor to induce tumbling behavior, allowing the bacterium to change direction.[1]
Quantitative Data Summary
The following tables summarize the reported binding affinities and stoichiometry for CheW interactions determined by various methods, including equilibrium column chromatography.
Table 1: CheW-CheA Binding Parameters
| Parameter | Value | Method | Organism | Reference |
| Dissociation Constant (Kd) | 17 µM | Equilibrium Column Chromatography | E. coli | [6] |
| Dissociation Constant (Kd) | ~6 µM | In vitro binding assays | E. coli | [2] |
| Stoichiometry | 2 CheW monomers per CheA dimer | Equilibrium Column Chromatography | E. coli | [6] |
Table 2: CheW-Receptor Binding Parameters
| Parameter | Value | Method | Organism | Reference |
| Dissociation Constant (Kd) | ~11 µM | In vitro binding assays | E. coli | [2] |
| Dissociation Constant (Kd) | 1200 µM (for a receptor fragment) | NMR | T. maritima | [3] |
Experimental Protocols
Principle of the Hummel-Dreyer Method
The Hummel-Dreyer method is a type of equilibrium gel filtration chromatography used to study binding interactions.[1] A size-exclusion column is pre-equilibrated with a buffer containing a known concentration of the smaller molecule (the ligand, e.g., CheW).[1] A sample of the larger molecule (the macromolecule, e.g., CheA) is then injected onto the column.[1] As the macromolecule moves through the column, it binds to the ligand from the mobile phase.[1] This binding results in a peak of the macromolecule-ligand complex eluting at the void volume (or earlier than the ligand), followed by a trough in the chromatogram at the elution volume of the free ligand.[1] The area of this trough is directly proportional to the amount of ligand bound to the macromolecule.[1] By performing the experiment with varying concentrations of the macromolecule, a binding isotherm can be generated to determine the dissociation constant (Kd) and the number of binding sites (n).
Materials
-
Proteins:
-
Purified CheW protein
-
Purified CheA protein
-
-
Chromatography System:
-
HPLC or FPLC system with a UV detector
-
Size-exclusion chromatography (SEC) column (e.g., Superdex 75 or similar, with an appropriate fractionation range)
-
-
Buffers and Reagents:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 160 mM KCl, 5 mM MgCl2[6]
-
Degassed and filtered (0.22 µm) buffer is essential.
-
-
Other:
-
Syringes and filters for sample preparation
-
Fraction collector (optional)
-
Protocol: Determination of CheW-CheA Binding
-
Protein Preparation:
-
Ensure that both CheW and CheA proteins are highly pure and in a soluble, active form.
-
Determine the accurate concentration of both protein stocks using a reliable method (e.g., Bradford assay or UV absorbance at 280 nm with the calculated extinction coefficient).
-
-
Column Equilibration:
-
Equilibrate the size-exclusion column extensively with the Binding Buffer containing a fixed, known concentration of CheW (e.g., 20 µM).[6]
-
The equilibration is complete when the baseline of the UV detector is stable, indicating that the concentration of CheW in the eluent is constant.
-
-
Sample Preparation:
-
Prepare a series of CheA samples with varying concentrations in the CheW-containing Binding Buffer. A typical concentration range might be from 0 to 50 µM.
-
Include a blank sample containing only the CheW-containing buffer.
-
-
Chromatographic Run:
-
Inject a fixed volume of each CheA sample onto the equilibrated column.
-
Maintain a constant flow rate throughout the run.
-
Monitor the elution profile by measuring the UV absorbance at 280 nm.
-
-
Data Collection and Analysis:
-
For each chromatogram, identify and integrate the area of the negative peak (trough) that corresponds to the depletion of free CheW.
-
The area of the trough is directly proportional to the concentration of CheW bound to CheA.
-
Create a standard curve by injecting known concentrations of CheW to correlate peak/trough area with concentration.
-
Calculate the concentration of bound CheW for each CheA concentration.
-
Plot the concentration of bound CheW as a function of the total CheA concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., the Scatchard equation or a non-linear regression fit to a one-site binding model) to determine the dissociation constant (Kd) and the number of binding sites (n).
-
Data Presentation
The results of the equilibrium column chromatography experiments should be presented clearly to facilitate interpretation and comparison.
Example Chromatogram:
A representative chromatogram should be shown, clearly labeling the peak corresponding to the CheA-CheW complex and the trough corresponding to the depletion of free CheW.
Binding Isotherm:
A plot of the concentration of bound CheW versus the concentration of CheA should be presented. The data points should be shown along with the fitted binding curve.
Conclusion
Equilibrium column chromatography is a robust and reliable method for quantifying the binding kinetics of CheW to its interaction partners.[4][6] The detailed protocol and application notes provided here offer a comprehensive guide for researchers and scientists in the field of bacterial signaling and drug development to accurately determine the binding affinities and stoichiometry of these critical protein-protein interactions. This information is invaluable for building a quantitative understanding of the chemotaxis pathway and for the rational design of inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Receptor-CheW Binding Interface in Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macromolecule-ligand binding studied by the Hummel and Dreyer method: current state of the methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assembly of an MCP receptor, CheW, and kinase CheA complex in the bacterial chemotaxis signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CheW binding interactions with CheA and Tar. Importance for chemotaxis signaling in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Quantitative Mass Spectrometry of the CheW Interactome
Audience: Researchers, scientists, and drug development professionals.
Introduction: The bacterial chemotaxis system is a remarkable signal transduction network that enables motile bacteria to navigate chemical gradients in their environment. At the core of this system is a highly conserved protein, CheW, which acts as a crucial adapter protein. CheW physically couples the transmembrane chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs), to the cytoplasmic histidine kinase, CheA.[1][2] This interaction forms a stable ternary signaling complex that is fundamental for initiating the phosphorylation cascade that ultimately controls flagellar motor rotation.[1][3]
Understanding the dynamic protein-protein interactions within the CheW interactome is critical for elucidating the mechanisms of bacterial sensing and signaling. Furthermore, as this pathway is essential for the survival and virulence of many pathogenic bacteria, its components represent potential targets for novel antimicrobial drug development.
These application notes provide a detailed framework for investigating the CheW interactome using a powerful quantitative proteomics strategy: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) combined with Affinity Purification-Mass Spectrometry (AP-MS).[4][5] This approach allows for the precise identification and quantification of CheW-interacting proteins under near-physiological conditions, effectively distinguishing true interaction partners from non-specific background contaminants.[4]
Chemotaxis Signaling Pathway
The following diagram illustrates the central role of CheW in the bacterial chemotaxis signaling cascade. CheW mediates the formation of the core signaling complex, which consists of chemoreceptors (e.g., Tar, Tsr), CheW, and the histidine kinase CheA.
Quantitative Analysis of the CheW Interactome
To identify and quantify the proteins interacting with CheW, a SILAC-based affinity purification approach is employed. The workflow involves creating an E. coli strain expressing an affinity-tagged version of CheW from its native chromosomal locus. This ensures expression levels are near-physiological to avoid spurious interactions.[6]
The experimental workflow is outlined below.
Illustrative Quantitative Data
The following table presents illustrative data from a hypothetical SILAC-AP-MS experiment targeting CheW in E. coli. In a real experiment, specific interactors are expected to have a high Heavy/Light (H/L) ratio, indicating their enrichment along with the tagged CheW bait protein. Non-specific binders, which are captured in both the control and experimental pulldowns, will have an H/L ratio close to 1.
Table 1: Illustrative Quantitative Data for CheW Interactors
| Protein (Gene Name) | UniProt ID | Description | Mean H/L Ratio | Std. Dev. | Significance (p-value) |
|---|---|---|---|---|---|
| CheW (Bait) | P0A9P3 | Chemotaxis protein CheW | 185.4 | 25.1 | < 0.0001 |
| CheA | P07363 | Chemotaxis protein CheA | 155.2 | 21.8 | < 0.0001 |
| Tar | P02942 | Methyl-accepting chemotaxis protein II | 98.7 | 15.3 | < 0.0001 |
| Tsr | P07017 | Methyl-accepting chemotaxis protein I | 85.1 | 12.9 | < 0.0001 |
| Tap | P15324 | Methyl-accepting chemotaxis protein III | 45.6 | 8.2 | < 0.001 |
| Trg | P0A9P6 | Methyl-accepting chemotaxis protein IV | 33.9 | 6.5 | < 0.001 |
| GroEL | P0A6F5 | Chaperonin GroEL (Contaminant) | 1.1 | 0.3 | > 0.05 |
| DnaK | P0A6Y8 | Chaperone protein DnaK (Contaminant) | 0.9 | 0.2 | > 0.05 |
Note: This table contains representative, not experimental, data to illustrate expected results.
Detailed Experimental Protocols
Protocol 1: Generation of C-terminally Tagged CheW E. coli Strain
This protocol is based on the lambda-red recombination method for chromosomal gene editing in E. coli.[6][7]
-
Primer Design: Design PCR primers to amplify an affinity tag cassette (e.g., 3xFLAG-KanR) with 50-bp homology arms flanking the stop codon of the cheW gene.
-
Cassette Amplification: Perform PCR to amplify the tagging cassette. Purify the PCR product.
-
Prepare Electrocompetent Cells: Grow E. coli strain DY330 (containing the lambda-red system) to an OD₆₀₀ of 0.4-0.6. Induce the recombination machinery by heat shock at 42°C for 15 minutes. Prepare electrocompetent cells by washing with ice-cold sterile water.
-
Electroporation: Electroporate the purified PCR product into the competent cells.
-
Selection and Verification: Plate the cells on LB agar (B569324) containing the appropriate antibiotic (e.g., kanamycin). Screen colonies by PCR using primers flanking the cheW locus to confirm correct integration of the tag. Verify expression of the tagged CheW protein by Western blot using an anti-FLAG antibody.
Protocol 2: SILAC Labeling of E. coli Cultures
This protocol is adapted for bacteria.[4][8]
-
Media Preparation: Prepare M9 minimal medium. For the 'light' medium, supplement with standard L-lysine and L-arginine. For the 'heavy' medium, supplement with ¹³C₆-L-lysine and ¹³C₆-L-arginine.
-
Cell Culture:
-
Inoculate the control (wild-type) strain into the 'light' M9 medium.
-
Inoculate the CheW-tagged strain into the 'heavy' M9 medium.
-
-
Growth: Grow the cultures at 37°C with shaking for at least 8-10 generations to ensure >98% incorporation of the labeled amino acids. Monitor growth by measuring OD₆₀₀.
-
Harvesting: Harvest cells from both cultures in mid-log phase (OD₆₀₀ ≈ 0.8) by centrifugation at 5,000 x g for 10 minutes at 4°C.
Protocol 3: Affinity Purification of the CheW Complex
-
Cell Lysis:
-
Resuspend the 'light' and 'heavy' cell pellets separately in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors).
-
Lyse the cells using a French press or sonication on ice.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Lysate Mixing: Determine the protein concentration of both cleared lysates (e.g., using a BCA assay). Mix equal protein amounts of the 'light' and 'heavy' lysates (1:1 ratio).
-
Immunoprecipitation:
-
Add anti-FLAG antibody-conjugated magnetic beads to the mixed lysate.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow the tagged CheW complex to bind.
-
-
Washing:
-
Separate the beads from the lysate using a magnetic stand.
-
Wash the beads three times with ice-cold lysis buffer (without detergent) to remove non-specific binders.
-
Perform a final wash with a low-salt buffer (e.g., 50 mM Tris-HCl pH 7.5).
-
-
Elution: Elute the bound protein complexes from the beads. This can be done by competitive elution with a 3xFLAG peptide or by using a denaturing buffer (e.g., 0.1 M glycine-HCl, pH 2.5).
Protocol 4: Sample Preparation for Mass Spectrometry
-
Protein Digestion:
-
The eluted proteins can be run briefly on an SDS-PAGE gel, and the entire lane can be excised for in-gel digestion.
-
Alternatively, perform in-solution digestion. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with sequencing-grade trypsin overnight at 37°C.
-
-
Peptide Cleanup: Desalt the digested peptides using a C18 StageTip or similar solid-phase extraction method.
-
LC-MS/MS Analysis:
-
Analyze the purified peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) method, acquiring MS1 scans in the Orbitrap followed by MS2 fragmentation of the top 10-15 most intense precursor ions.
-
Protocol 5: Data Analysis
-
Database Search: Use a software suite like MaxQuant to process the raw mass spectrometry data.
-
Protein Identification: Search the MS/MS spectra against the E. coli proteome database.
-
Quantification: MaxQuant will automatically detect SILAC peptide pairs and calculate the Heavy/Light (H/L) ratios for each identified protein.
-
Data Filtering:
-
Plot the log-transformed H/L ratios in a histogram. Non-specific binders should center around a ratio of 1 (log ratio of 0).
-
True interactors will appear as outliers with significantly high H/L ratios.
-
Apply statistical tests (e.g., t-test) and set a significance threshold (e.g., p-value < 0.05) and a fold-change cutoff to define high-confidence interactors.
-
References
- 1. Direct visualization of Escherichia coli chemotaxis receptor arrays using cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Protein Interaction Partners in Bacteria Using Affinity Purification and SILAC Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Protein Interaction Partners in Bacteria Using Affinity Purification and SILAC Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of protein complexes in Escherichia coli using sequential peptide affinity purification in combination with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SILAC analysis of Escherichia coli proteome during progression of growth from exponential to prolonged stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CheW Protein Expression and Solubility
Welcome to the technical support center for the optimization of CheW protein expression and solubility. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during this compound production.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Question: My this compound is forming inclusion bodies. What can I do to increase the soluble fraction?
Answer: Inclusion bodies are dense, insoluble aggregates of misfolded protein.[1] Optimizing several factors during expression can significantly increase the yield of soluble CheW.
1. Lower the Induction Temperature: Reducing the temperature after inducing protein expression is a highly effective method to improve solubility.[2][3] Lower temperatures slow down the rate of protein synthesis, which can facilitate proper folding and prevent aggregation.[2]
-
Recommendation: After adding the inducer (e.g., IPTG), move the culture from 37°C to a lower temperature, such as 15-25°C, and continue incubation overnight.[2][4]
2. Optimize Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid, high-level protein expression that overwhelms the cell's folding machinery, resulting in aggregation.[2][5]
-
Recommendation: Test a range of IPTG concentrations, from as high as 1 mM down to 0.005 mM, to find the optimal level that balances expression yield with solubility.[5][6]
3. Change the E. coli Expression Strain: The choice of bacterial strain can significantly impact protein folding and solubility.
-
Recommendation:
-
Use strains like Rosetta™ or BL21(DE3)pLysS, which contain plasmids encoding tRNAs for codons that are rare in E. coli. This can prevent translational stalling that may lead to misfolding.[2]
-
For proteins with disulfide bonds, consider strains like Origami™ or SHuffle®, which have mutations in the thioredoxin reductase (trxB) and glutathione (B108866) reductase (gor) genes to promote disulfide bond formation in the cytoplasm.[2]
-
4. Utilize a Solubility-Enhancing Fusion Tag: Fusing CheW to a highly soluble partner protein can dramatically improve its solubility.[7][8]
-
Recommendation: Clone the CheW gene into vectors that add N-terminal fusion tags such as Maltose-Binding Protein (MBP), Glutathione-S-Transferase (GST), or NusA.[7][9][10] These tags can be cleaved off later if necessary.
5. Co-express Molecular Chaperones: Chaperones are proteins that assist in the correct folding of other proteins. Overexpressing them alongside CheW can prevent misfolding and aggregation.
-
Recommendation: Use commercially available plasmids that encode chaperone systems (e.g., DnaK/DnaJ/GrpE) and co-transform them with your CheW expression plasmid.[11] A two-step system where chaperones are co-overproduced with the target protein has been shown to increase the solubility of 70% of proteins tested by up to 42-fold.[11]
Question: My CheW expression levels are very low. How can I increase the yield?
Answer: Low protein yield can be a significant bottleneck. Several factors, from the expression vector to culture conditions, can be optimized.
1. Select a Strong Promoter: The promoter controls the rate of transcription. A strong promoter is essential for high-level protein expression.[12]
-
Recommendation: The T7 promoter system is known for robust expression and generally results in higher yields compared to other systems like the araBAD promoter.[12]
2. Optimize Codon Usage: If the gene for CheW contains codons that are rare in E. coli, it can slow down or terminate translation, leading to low yields.[2]
-
Recommendation: Synthesize the CheW gene with codons optimized for E. coli expression. Alternatively, use an expression host like Rosetta™ that supplies the rare tRNAs.[2]
3. Increase Plasmid Copy Number: The number of plasmid copies per cell determines the gene dosage.
-
Recommendation: Use a high-copy-number plasmid (ranging from 20 to 40 copies per cell) to maximize the amount of template DNA available for transcription.[12]
4. Optimize Culture Media and Conditions: The composition of the growth media can significantly affect cell density and, consequently, total protein yield.[13][14]
-
Recommendation:
Question: I have purified CheW from inclusion bodies, but it is not active. What went wrong?
Answer: Recovering active protein from inclusion bodies requires a carefully controlled denaturation and refolding process. Loss of activity is common and usually indicates that the protein did not refold into its native, functional conformation.
1. Solubilization of Inclusion Bodies: Inclusion bodies must first be solubilized using strong denaturants.
-
Protocol: After isolating inclusion bodies by centrifugation, resuspend them in a buffer containing 6 M Guanidine-HCl or 8 M Urea.[6] These agents will unfold the misfolded protein.
2. Protein Refolding: The key step is to remove the denaturant in a way that allows the protein to refold correctly.
-
Recommendation:
-
Dialysis: Gradually remove the denaturant by dialyzing the protein solution against a series of buffers with decreasing concentrations of the denaturant.
-
Rapid Dilution: Quickly dilute the denatured protein solution into a large volume of refolding buffer.
-
Refolding Additives: Include additives in the refolding buffer to prevent aggregation and assist folding, such as L-arginine, glycerol, or low concentrations of detergents.
-
3. Verify Protein Activity:
-
Recommendation: Always test the functionality of the refolded CheW. Since CheW's primary role is to couple chemoreceptors to the kinase CheA, an in vitro binding assay with purified receptors and CheA could be used to assess its activity.[16]
Frequently Asked Questions (FAQs)
Q1: What is the role of CheW in bacterial chemotaxis?
A1: CheW is a crucial scaffolding or coupling protein in the bacterial chemotaxis signal transduction pathway.[17][18] It physically links the transmembrane chemoreceptors (Methyl-Accepting Chemotaxis Proteins, or MCPs) to the cytoplasmic histidine kinase, CheA.[16][19] This interaction forms a stable ternary complex (Receptor-CheW-CheA) that is essential for transmitting signals from the environment to the flagellar motors, thereby controlling the bacterium's swimming behavior.[16][20]
Q2: What is a good starting protocol for expressing soluble CheW?
A2: A good starting point is to use a system known to favor soluble expression.
-
Vector: pET vector with an N-terminal His6-MBP fusion tag.
-
Host Strain: E. coli BL21(DE3) or Rosetta(DE3).
-
Culture: Grow cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce with a low concentration of IPTG (e.g., 0.1 mM).
-
Expression: Reduce the temperature to 18°C and express overnight (16-20 hours).[4][12]
Q3: How do I prepare a cell lysate to check for soluble vs. insoluble CheW?
A3: A simple analytical-scale lysis and fractionation can quickly determine the solubility of your expressed protein.
-
Take a 1 mL sample of your induced culture.
-
Centrifuge at maximum speed for 1-2 minutes to pellet the cells.
-
Remove the supernatant and resuspend the cell pellet in 100-200 µL of a lysis buffer (e.g., BugBuster® or a buffer with lysozyme).
-
Incubate at room temperature for 10-15 minutes to lyse the cells.
-
Centrifuge the lysate at maximum speed for 3-5 minutes.
-
Carefully collect the supernatant; this is your soluble fraction .
-
Resuspend the pellet in the same volume of lysis buffer; this is your insoluble fraction .
-
Analyze both fractions by SDS-PAGE to visualize the distribution of the this compound.[4][21]
Data and Protocols
Table 1: Effect of Fusion Tags on Protein Solubility
| Fusion Tag | Typical Size (kDa) | General Effect on Solubility | Reference |
| His-tag (6xHis) | ~1 kDa | Minimal effect on solubility; primarily for purification. | [7] |
| GST | ~26 kDa | Good solubility enhancement. | [7][10] |
| MBP | ~42 kDa | Excellent solubility enhancement. | [7][10] |
| NusA | ~55 kDa | Excellent solubility enhancement; may slow translation. | [8][9] |
| Thioredoxin (Trx) | ~12 kDa | Good solubility enhancement. | [7] |
| SUMO | ~11 kDa | Enhances stability and solubility. | [10] |
Table 2: Optimization of Expression Conditions
| Parameter | Condition 1 | Condition 2 | Rationale | Reference |
| Temperature | 37°C | 15-25°C | Lower temperature slows protein synthesis, aiding proper folding. | [2][5] |
| IPTG Conc. | 1.0 mM | 0.01 - 0.1 mM | Reduced induction strength prevents overwhelming the folding machinery. | [5][6] |
| Induction Time | 3-4 hours | Overnight (16-20h) | Longer time at lower temperatures can increase the yield of soluble protein. | [4] |
| Host Strain | Standard BL21(DE3) | Rosetta™ / SHuffle® | Supplies rare tRNAs or provides an oxidizing cytoplasm for disulfide bonds. | [2] |
Protocol: Small-Scale Expression and Solubility Screen
This protocol is designed to test the effects of different temperatures and induction times on CheW solubility.[4][22]
-
Inoculation: Inoculate a single colony of E. coli transformed with the CheW expression plasmid into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Growth: The next day, use the overnight culture to inoculate a larger volume (e.g., 50 mL) of fresh medium. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Pre-Induction Sample: Remove a 1 mL aliquot of the culture as a pre-induction control.
-
Induction: Add IPTG to the desired final concentration (e.g., 0.1 mM).
-
Expression Test: Divide the culture into two flasks.
-
Incubate one flask at 37°C for 3-4 hours.
-
Incubate the second flask at 18°C overnight (16-20 hours).
-
-
Harvesting: After the incubation period, take a 1 mL sample from each flask. Measure the OD600 of each culture to normalize for cell density later.
-
Lysis and Fractionation:
-
Centrifuge the 1 mL samples to pellet the cells.
-
Resuspend each pellet in 150 µL of lysis buffer containing lysozyme (B549824) and DNase.
-
Incubate for 20 minutes at room temperature.
-
Centrifuge at >14,000 x g for 5 minutes to separate soluble and insoluble fractions.
-
Collect the supernatant (soluble fraction).
-
Resuspend the pellet in 150 µL of buffer (insoluble fraction).
-
-
Analysis: Analyze the pre-induction sample, total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE to determine the optimal expression conditions for soluble CheW.
Visualizations
Caption: Bacterial chemotaxis signaling pathway involving CheW.
Caption: Workflow for CheW expression and solubility analysis.
Caption: Troubleshooting logic for low soluble CheW yield.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 3. m.youtube.com [m.youtube.com]
- 4. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 7. Rapid screening for improved solubility of small human proteins produced as fusion proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New fusion protein systems designed to give soluble expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Expression and Solubility of Proteins in E. coli Using Modified Media and Induction Parameters | Springer Nature Experiments [experiments.springernature.com]
- 14. Optimizing Expression and Solubility of Proteins in E. coli Using Modified Media and Induction Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Increasing the yield of soluble recombinant protein expressed in E. coli by induction during late log phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assembly of an MCP receptor, CheW, and kinase CheA complex in the bacterial chemotaxis signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. THE TWO-COMPONENT SIGNALING PATHWAY OF BACTERIAL CHEMOTAXIS: A Molecular View of Signal Transduction by Receptors, Kinases, and Adaptation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of this compound in coupling membrane receptors to the intracellular signaling system of bacterial chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Screening for the Expression of Soluble Recombinant Protein in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
troubleshooting low yield in CheW protein purification
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, specifically low yield, encountered during the purification of the CheW protein.
Frequently Asked Questions (FAQs)
Q1: My final this compound yield is very low. What are the most common causes?
Low protein yield can stem from several stages of the expression and purification process. The primary areas to investigate are inefficient protein expression, poor protein solubility leading to the formation of inclusion bodies, inefficient cell lysis, problems with the affinity chromatography steps (binding, washing, or elution), and protein degradation.[1][2][3] It is crucial to systematically analyze each step to pinpoint the bottleneck.
Q2: How can I confirm if low expression is the cause of my low yield?
Before proceeding with large-scale purification, it's essential to verify that the this compound is being expressed. You can do this by taking a small sample of your cell culture post-induction, lysing the cells, and analyzing the total cell lysate via SDS-PAGE.[4] Compare the induced sample to an uninduced control. A band corresponding to the molecular weight of CheW should be visible in the induced lane. If the band is faint or absent, you may need to optimize your expression conditions.[2]
Q3: My this compound is highly expressed, but I lose most of it after cell lysis and centrifugation. Why?
This is a classic sign that your protein is insoluble and forming aggregates known as inclusion bodies.[1][2] High-level expression of recombinant proteins in E. coli can overwhelm the cellular folding machinery, leading to misfolded, insoluble protein.[5] To confirm this, you can analyze both the soluble fraction (supernatant) and the insoluble fraction (pellet) of your cell lysate on an SDS-PAGE gel. If the CheW band is predominantly in the pellet, you are dealing with inclusion bodies.
To improve solubility, you can try:
-
Lowering the expression temperature (e.g., 15-25°C) after induction.[6]
-
Reducing the inducer concentration (e.g., IPTG) to slow down the rate of protein synthesis.[6]
-
Using a different E. coli expression strain , such as one that contains chaperones to assist in proper protein folding.[7]
-
Changing the growth media to one that supports slower growth and protein expression.[6]
Q4: My soluble this compound is not binding to the affinity chromatography column (e.g., Ni-NTA for His-tagged protein). What should I do?
Several factors can prevent your protein from binding to the affinity resin:
-
Inaccessible Affinity Tag: The affinity tag (e.g., His-tag) might be buried within the three-dimensional structure of the folded protein, preventing it from interacting with the resin.[4][8]
-
Incorrect Buffer Conditions: The pH or composition of your binding buffer may not be optimal. For His-tags, a pH below 7.0 can cause protonation of histidine residues, impairing binding.[8] The presence of chelating agents (like EDTA) or high concentrations of reducing agents can also strip the metal ions (e.g., Ni2+) from the column.[9]
-
High Imidazole (B134444) Concentration: If you are using a His-tag, including too much imidazole in your lysis or binding buffer can prevent the protein from binding by competing for the binding sites on the resin.[8]
To troubleshoot, verify your buffer's pH and composition, and consider performing a trial purification under denaturing conditions to see if an inaccessible tag is the issue.[8]
Q5: The this compound binds to the column, but it's being washed off before the elution step. How can I fix this?
If your protein is eluting during the wash steps, your wash buffer is likely too stringent.[4] For His-tagged proteins, this usually means the concentration of imidazole in the wash buffer is too high. Try reducing the imidazole concentration or performing a step-gradient wash with increasing imidazole concentrations to find the optimal level that removes contaminants without eluting your target protein.[9] Similarly, excessively high salt concentrations or extreme pH can disrupt the binding.[4]
Q6: My protein remains bound to the column and won't elute properly, resulting in a low final yield. What are the possible solutions?
This issue suggests that the elution conditions are too mild to disrupt the interaction between your protein and the resin.[4][9]
-
For His-tagged proteins: Increase the concentration of imidazole in your elution buffer. You can try a gradient or step-elution with increasing imidazole concentrations to determine the optimal concentration needed.[9] Lowering the pH of the elution buffer can also facilitate elution.[9]
-
Nonspecific Interactions: The protein may have secondary, nonspecific interactions (e.g., hydrophobic interactions) with the resin. Adding a non-ionic detergent or adjusting the salt concentration in the elution buffer can help disrupt these interactions.[9]
-
Protein Precipitation: The protein might be precipitating on the column upon elution due to high concentration or buffer conditions.[9] Eluting with a linear gradient instead of a single high-concentration step can help mitigate this.[9]
Q7: How can I minimize protein degradation during purification?
Protein degradation by proteases released during cell lysis can significantly reduce yield.[1] To prevent this, always add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[1] Additionally, performing all purification steps at a low temperature (e.g., 4°C) can slow down protease activity and help maintain protein stability.[1][10]
Data Presentation
Table 1: General Parameters for Optimizing CheW Expression in E. coli
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Host Strain | BL21(DE3) | Try strains like BL21(DE3)pLysS, C41(DE3), or Rosetta(DE3) | pLysS reduces basal expression; C41/C43 tolerate toxic proteins; Rosetta provides rare tRNAs.[7] |
| Temperature | 37°C | Lower to 15-25°C post-induction | Slower protein synthesis and cell processes can improve proper folding and solubility.[6] |
| Inducer (IPTG) Conc. | 0.5 - 1.0 mM | Reduce to 0.05 - 0.2 mM | Lowering the transcription rate can prevent protein aggregation and enhance solubility.[6] |
| Induction Time | 3-4 hours | Test various time points (e.g., 4, 8, 16 hours) | Optimal time varies; longer induction at lower temperatures can increase soluble yield.[7] |
| Growth Medium | LB Broth | Use richer media (e.g., TB or 2xYT) | Richer media can support higher cell densities, potentially increasing overall yield.[7] |
Table 2: Typical Buffer Compositions for His-tagged CheW Purification
| Buffer Type | Component | Typical Concentration | Troubleshooting Tip |
| Lysis/Binding | Sodium Phosphate | 50 mM, pH 8.0 | Ensure pH is between 7.0-8.0 for optimal His-tag binding.[8] |
| NaCl | 300-500 mM | Helps reduce non-specific ionic interactions.[6] | |
| Imidazole | 10-20 mM | Reduces binding of host proteins with histidine residues. Lower if target protein doesn't bind.[11] | |
| Wash | Sodium Phosphate | 50 mM, pH 8.0 | Maintain consistent pH with binding buffer. |
| NaCl | 300-500 mM | Maintain salt concentration. | |
| Imidazole | 20-50 mM | Increase to remove more contaminants; decrease if target protein is washing off.[4] | |
| Elution | Sodium Phosphate | 50 mM, pH 8.0 | Can lower pH to ~7.0 to aid elution, but check protein stability.[8] |
| NaCl | 300-500 mM | Maintain salt concentration. | |
| Imidazole | 250-500 mM | Increase concentration if protein is not eluting effectively.[9] |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial to Assess CheW Solubility
This protocol helps determine the optimal expression conditions for producing soluble this compound.
-
Inoculation: Inoculate 5 mL of LB medium (with appropriate antibiotic) with a single colony of E. coli harboring the CheW expression plasmid. Grow overnight at 37°C with shaking.
-
Sub-culturing: Inoculate four 50 mL cultures with the overnight starter culture to an initial OD600 of ~0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Keep one flask as an uninduced control. Induce the other three flasks with varying IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM). Move two of the induced cultures to a lower temperature shaker (e.g., 18°C), leaving one at 37°C.
-
Harvesting: After a set induction time (e.g., 4 hours for 37°C, 16 hours for 18°C), harvest 1 mL from each culture. Centrifuge at 12,000 x g for 1 minute to pellet the cells.
-
Lysis: Resuspend the cell pellet in 100 µL of lysis buffer. Lyse cells by sonication or with a chemical agent like lysozyme.
-
Fractionation: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (soluble fraction). Resuspend the pellet in 100 µL of the same buffer (insoluble fraction).
-
Analysis: Analyze samples of the total cell lysate, soluble fraction, and insoluble fraction from each condition on an SDS-PAGE gel to determine which condition yields the most soluble CheW.
Protocol 2: Purification of His-tagged CheW from Inclusion Bodies
Use this protocol if your this compound is found to be insoluble.
-
Cell Lysis: Resuspend the cell pellet from your culture in a lysis buffer without detergent. Lyse cells thoroughly using sonication or a French press.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes. Discard the supernatant. Wash the pellet (containing inclusion bodies) multiple times with a buffer containing a mild detergent (e.g., Triton X-100) and/or low concentrations of a denaturant (e.g., 1M urea) to remove contaminating proteins. Centrifuge after each wash.
-
Solubilization: Solubilize the washed inclusion bodies in a binding buffer containing a strong denaturant (e.g., 6M Guanidine-HCl or 8M Urea). Stir for 1-2 hours at room temperature.
-
Clarification: Centrifuge the solubilized sample at high speed (e.g., 30,000 x g) for 30 minutes to pellet any remaining insoluble material.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with the same denaturing binding buffer.
-
Washing & Elution: Wash the column with several column volumes of denaturing wash buffer (containing a low concentration of imidazole). Elute the protein using a denaturing elution buffer with a high concentration of imidazole.
-
Refolding: The purified, denatured protein must be refolded. This is a complex step and often requires optimization. Common methods include dialysis or rapid dilution into a refolding buffer that lacks the denaturant.
Visualizations
Caption: Workflow for this compound purification with key points of potential yield loss.
Caption: A decision tree for systematically troubleshooting low this compound yield.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. neb.com [neb.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. goldbio.com [goldbio.com]
- 5. youtube.com [youtube.com]
- 6. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 9. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 10. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Preventing CheW Protein Aggregation During Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing CheW protein aggregation during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
CheW is a key coupling protein in the bacterial chemotaxis signaling pathway. It forms a bridge between the chemoreceptors (Methyl-accepting Chemotaxis Proteins or MCPs) and the histidine kinase CheA. This interaction is crucial for transmitting sensory signals that control flagellar movement. Aggregation of CheW during purification can lead to a loss of its biological activity, resulting in non-functional protein and unreliable experimental results. Furthermore, aggregated protein can clog chromatography columns and interfere with downstream applications.
Q2: What are the common causes of this compound aggregation during purification?
Several factors can contribute to this compound aggregation:
-
High Protein Concentration: Like many proteins, CheW is more prone to aggregate at high concentrations.[1]
-
Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to protein instability and aggregation.[1] Proteins are often least soluble at their isoelectric point (pI).
-
Temperature Stress: Both high temperatures during purification and repeated freeze-thaw cycles can cause protein denaturation and aggregation.[1]
-
Oxidation: If CheW contains exposed cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds and subsequent aggregation.
-
Presence of Contaminants: Proteases can degrade the protein, and other cellular components can sometimes co-precipitate with CheW.
-
Overexpression: Excessive overexpression of CheW in the expression host can lead to the formation of inclusion bodies, which are dense aggregates of misfolded protein. In some cases, overproduction of CheW has been shown to be as detrimental as its absence for chemotaxis.
Q3: How can I detect this compound aggregation?
Protein aggregation can be detected through several methods:
-
Visual Observation: The most obvious sign is the appearance of visible precipitates or cloudiness in the protein solution.
-
Size Exclusion Chromatography (SEC): Aggregates will typically elute in the void volume of an SEC column.
-
Dynamic Light Scattering (DLS): This technique can measure the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
SDS-PAGE: While not a direct measure of soluble aggregates, the presence of high molecular weight bands that do not correspond to the expected monomer or dimer of CheW could indicate aggregation.
-
Loss of Activity: A decrease in the biological activity of CheW, such as its ability to bind to CheA or MCPs, can be an indirect indicator of aggregation.
Troubleshooting Guides
Issue 1: this compound is precipitating out of solution during purification.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Protein Concentration | Maintain a lower protein concentration throughout the purification process.[1] If a high final concentration is required, consider adding stabilizing excipients to the final buffer. |
| Incorrect Buffer pH | Determine the isoelectric point (pI) of your specific CheW construct and ensure the buffer pH is at least one unit away from the pI.[1] Most purifications are performed at a physiological pH around 7.4, but this may need to be optimized. |
| Suboptimal Salt Concentration | The ionic strength of the buffer can significantly impact protein solubility.[1] Try varying the salt (e.g., NaCl, KCl) concentration. Some proteins are more stable at low salt concentrations, while others require higher salt to prevent aggregation. A common starting point is 150 mM NaCl. |
| Temperature Instability | Perform all purification steps at 4°C to minimize thermal stress.[1] For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[1] |
Issue 2: this compound is forming soluble aggregates that are difficult to remove.
Possible Causes and Solutions:
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 5-50% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.[1] |
| L-Arginine and L-Glutamate | 0.1-1 M | These amino acids can suppress protein aggregation by binding to exposed hydrophobic patches. |
| Reducing Agents (DTT, TCEP, β-mercaptoethanol) | 1-10 mM | Prevent the formation of incorrect intermolecular disulfide bonds.[2] TCEP is generally more stable than DTT and β-mercaptoethanol. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Can help to solubilize protein aggregates without causing denaturation. |
| Ligands or Binding Partners | Varies | The presence of CheA or the cytoplasmic domain of a chemoreceptor may stabilize the native conformation of CheW. |
Experimental Protocols
Protocol 1: General Buffer Preparation for CheW Purification
A common starting point for a CheW purification buffer is a Tris- or PBS-based buffer.
Lysis Buffer:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
5 mM MgCl₂
-
1 mM DTT
-
10% (v/v) Glycerol
-
Protease inhibitor cocktail
Wash Buffer:
-
50 mM Tris-HCl, pH 7.5
-
300 mM NaCl (to reduce non-specific binding)
-
5 mM MgCl₂
-
1 mM DTT
-
10% (v/v) Glycerol
Elution Buffer (for His-tagged CheW):
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
250 mM Imidazole
-
5 mM MgCl₂
-
1 mM DTT
-
10% (v/v) Glycerol
Storage Buffer:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
5 mM MgCl₂
-
1 mM TCEP
-
20-50% (v/v) Glycerol
Note: These are starting concentrations and may require optimization for your specific CheW construct and expression system.
Protocol 2: Screening for Optimal Buffer Conditions
A solubility screen can be performed to identify the best buffer conditions for your this compound.
-
Prepare a stock solution of partially purified CheW.
-
Set up a 96-well plate with a matrix of different buffer conditions. Vary the following parameters:
-
Buffer type: Tris, HEPES, Phosphate
-
pH: 6.5, 7.0, 7.5, 8.0, 8.5
-
Salt (NaCl) concentration: 50 mM, 150 mM, 300 mM, 500 mM
-
Additives: Glycerol (10%), L-Arginine (50 mM), DTT (1 mM)
-
-
Add a small amount of the CheW stock solution to each well.
-
Incubate the plate at 4°C for a few hours or overnight.
-
Visually inspect the wells for precipitation.
-
Quantify the soluble protein in the supernatant of each well using a protein assay (e.g., Bradford or BCA).
-
The conditions that result in the highest concentration of soluble protein are the optimal conditions.
Visualizations
Caption: Bacterial chemotaxis signaling pathway involving CheW.
Caption: General experimental workflow for protein purification.
Caption: Troubleshooting decision tree for this compound aggregation.
References
Technical Support Center: Strategies to Improve CheW Protein Stability for NMR
Welcome to the technical support center for researchers working with the E. coli chemotaxis protein CheW. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression, purification, and NMR analysis of CheW.
Troubleshooting Guides
This section provides detailed answers and protocols to address specific issues you may encounter during your experiments with CheW.
Question: My CheW protein is expressed in inclusion bodies. How can I improve its soluble expression?
Answer:
Insoluble expression is a common issue when overexpressing proteins in E. coli. Here are several strategies to enhance the soluble expression of CheW:
-
Lower Induction Temperature: After inducing protein expression with IPTG, lower the incubation temperature to 15-25°C and express the protein for a longer period (12-16 hours). This slows down the rate of protein synthesis, allowing more time for proper folding.
-
Optimize IPTG Concentration: Titrate the IPTG concentration (from 0.1 mM to 1 mM) to find the optimal level that balances expression levels with solubility.
-
Choice of Expression Strain: Utilize E. coli strains engineered to enhance soluble protein expression, such as BL21(DE3)-CodonPlus or Rosetta(DE3), which contain plasmids expressing tRNAs for rare codons.
-
Co-expression with Chaperones: Co-express CheW with chaperone proteins like GroEL/GroES or DnaK/DnaJ/GrpE. These chaperones can assist in the proper folding of newly synthesized CheW.
-
Fusion Tags: Express CheW as a fusion protein with a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). These tags can be cleaved off after purification.
Question: I'm observing significant aggregation of my purified this compound, especially at the high concentrations required for NMR. What can I do to prevent this?
Answer:
Protein aggregation is a major hurdle for NMR studies, which require high protein concentrations. Here are several strategies to mitigate CheW aggregation:
-
Buffer Optimization: The composition of your buffer is critical. Screen a variety of buffer conditions to find the optimal one for CheW stability. Key parameters to vary include:
-
pH: Test a range of pH values, typically from 6.0 to 8.0. Since the theoretical pI of E. coli CheW is around 4.8, maintaining a pH well above this will ensure the protein has a net negative charge, which can help prevent aggregation.
-
Salt Concentration: Vary the NaCl or KCl concentration (e.g., 50 mM, 150 mM, 300 mM). Salt can help to screen electrostatic interactions that may lead to aggregation.[1]
-
Additives: Include stabilizing additives in your buffer. A table of common additives and their recommended starting concentrations is provided below.
-
-
Work at Low Temperatures: Perform all purification and handling steps at 4°C to minimize the risk of aggregation.[2]
-
Maintain Low Protein Concentration Until Final Step: Keep the protein concentration as low as possible throughout the purification process and only concentrate it immediately before the NMR experiment.
-
Use of Reducing Agents: If CheW has cysteine residues that could form intermolecular disulfide bonds, include a reducing agent like DTT or TCEP in your buffers.
Table 1: Common Buffer Additives to Reduce Protein Aggregation
| Additive | Starting Concentration | Mechanism of Action |
| L-Arginine/L-Glutamate | 50 mM each | Suppresses aggregation and increases solubility. |
| Glycerol | 5-20% (v/v) | Acts as a cryoprotectant and stabilizes protein structure. |
| Non-detergent sulfobetaines (NDSBs) | 0.5 - 1 M | Can help to solubilize proteins. |
| TCEP (tris(2-carboxyethyl)phosphine) | 0.5 - 1 mM | A stable reducing agent to prevent disulfide bond formation. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the preparation and analysis of CheW for NMR studies.
Question: What is a good starting point for a detailed protocol for expressing and purifying E. coli CheW for NMR studies?
Answer:
Here is a comprehensive protocol that combines best practices for high-yield, soluble expression and purification of CheW suitable for NMR. This protocol is designed for expression of His-tagged CheW.
Experimental Protocol: Expression and Purification of His-tagged CheW
-
Transformation: Transform a pET vector containing the His-tagged E. coli CheW gene into an appropriate E. coli expression strain (e.g., BL21(DE3)-CodonPlus). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Large-Scale Expression:
-
Inoculate 1 L of minimal medium (e.g., M9) supplemented with ¹⁵NH₄Cl and/or ¹³C-glucose for isotopic labeling with the overnight starter culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 20°C and continue to shake for 12-16 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM TCEP, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5% glycerol, 1 mM TCEP).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5% glycerol, 1 mM TCEP).
-
-
His-tag Cleavage (Optional): If a cleavable His-tag is used, dialyze the eluted protein against a buffer suitable for the specific protease (e.g., TEV protease) and incubate with the protease.
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted (and potentially cleaved) protein and load it onto a size-exclusion chromatography column (e.g., Superdex 75) pre-equilibrated with the final NMR buffer.
-
Collect the fractions corresponding to monomeric CheW.
-
-
Concentration and Sample Preparation:
-
Pool the pure fractions and concentrate the protein to the desired concentration for NMR (typically 0.1-1 mM).
-
Add D₂O to a final concentration of 5-10% and a chemical shift reference (e.g., DSS).
-
Question: How can I screen for optimal buffer conditions to improve my this compound's stability for NMR?
Answer:
A thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a high-throughput method to screen for conditions that enhance protein stability.[3] The principle is that as a protein unfolds with increasing temperature, its hydrophobic core becomes exposed. A fluorescent dye, such as SYPRO Orange, binds to these exposed hydrophobic regions, leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater protein stability.
Experimental Protocol: Thermal Shift Assay for CheW
-
Prepare a 96-well plate: In each well, mix your purified this compound (to a final concentration of 2-5 µM), the fluorescent dye (e.g., SYPRO Orange at a 5x concentration), and the buffer condition you want to test.
-
Create a buffer screen: Prepare a variety of buffers with different pH values, salt concentrations, and additives.
-
Run the assay: Place the 96-well plate in a real-time PCR machine and run a melt curve experiment, gradually increasing the temperature from 25°C to 95°C while monitoring the fluorescence.
-
Analyze the data: The software will generate melting curves. The peak of the first derivative of the melting curve corresponds to the Tm. Conditions that result in a higher Tm are more stabilizing for your protein.
Table 2: Example of a Buffer Screen for CheW Stability
| pH | Buffer (50 mM) | NaCl (mM) | Additive |
| 6.0 | MES | 50 | None |
| 6.5 | MOPS | 150 | 50 mM L-Arginine |
| 7.0 | HEPES | 300 | 5% Glycerol |
| 7.5 | Tris-HCl | 50 | 0.5 M NDSB-201 |
| 8.0 | Tris-HCl | 150 | 1 mM TCEP |
Question: Are there any known stabilizing mutations for CheW?
Answer:
While the literature does not extensively report on specific point mutations designed to enhance the intrinsic stability of CheW for NMR studies, a common strategy to improve the stability of a protein is through rational design or directed evolution.
-
Rational Design: Based on the known 3D structure of CheW, you can identify potential sites for mutation. For example, you could introduce mutations that improve hydrophobic core packing, create new hydrogen bonds or salt bridges, or replace flexible residues in loop regions with more rigid ones like proline.
-
Directed Evolution: This involves creating a large library of CheW mutants and screening for those with enhanced stability. One approach is to use a destabilized variant of CheW and screen for second-site suppressor mutations that restore stability.[4][5]
It is important to note that any mutation should be validated to ensure it does not disrupt the protein's function, particularly its interaction with CheA and the chemoreceptors.
Visualizations
E. coli Chemotaxis Signaling Pathway
Caption: A diagram of the E. coli chemotaxis signaling pathway.
Experimental Workflow for CheW Stability Optimization
Caption: Workflow for optimizing this compound stability for NMR studies.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. echemi.com [echemi.com]
- 3. analytik-jena.com [analytik-jena.com]
- 4. Identification of stabilizing point mutations through mutagenesis of destabilized protein libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of stabilizing point mutations through mutagenesis of destabilized protein libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for CheW Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for functional assays involving the chemotaxis protein CheW.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CheW and why is buffer optimization crucial for its assays?
A1: CheW is a key scaffolding protein in the bacterial chemotaxis signaling pathway. It physically links chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs), to the histidine kinase CheA.[1] This ternary complex (Receptor-CheW-CheA) is the core signaling unit that modulates the kinase activity of CheA in response to environmental stimuli.[2][3] Proper buffer conditions are critical to maintain the structural integrity and solubility of CheW, ensuring its ability to form these crucial protein-protein interactions. Suboptimal buffers can lead to protein aggregation, unfolding, or inactivity, resulting in unreliable and non-reproducible assay data.
Q2: What is a good starting point for a buffer when working with CheW?
A2: For recombinant E. coli CheW, a common starting point for purification and storage is a Tris or phosphate-based buffer at a pH between 7.4 and 8.0.[4] A typical buffer might contain 50 mM Tris-HCl or Sodium Phosphate, 150-300 mM NaCl, and may include additives like 5-10% glycerol (B35011) for stability.[5] For specific assays, it is best to refer to conditions used in published literature for similar experiments (see tables below).
Q3: My CheW protein is precipitating. What are the likely causes and solutions?
A3: Protein precipitation or aggregation can be caused by several factors related to the buffer conditions:
-
Incorrect pH: The pH of the buffer may be too close to CheW's isoelectric point (pI), where the protein has a net neutral charge and is often least soluble. Try screening a range of pH values, typically between 6.5 and 8.5.
-
Inappropriate Salt Concentration: Both too low and too high salt concentrations can lead to aggregation. Low ionic strength may not sufficiently shield surface charges, while very high salt can have a "salting-out" effect. An initial screen of NaCl or KCl concentrations from 50 mM to 500 mM is recommended.
-
Lack of Stabilizing Additives: Additives like glycerol (5-20%), or low concentrations of non-ionic detergents can help maintain protein solubility and prevent aggregation.[5]
-
Absence of a Reducing Agent: If CheW has exposed cysteine residues, the absence of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can lead to the formation of intermolecular disulfide bonds and subsequent aggregation. TCEP is often recommended for ITC as it is less prone to oxidation than DTT.[6]
Q4: I am not observing any binding in my ITC or SPR experiment. Could the buffer be the issue?
A4: Yes, the buffer can significantly impact binding interactions. Here are some common buffer-related issues that can lead to a lack of signal:
-
Buffer Mismatch: In Isothermal Titration Calorimetry (ITC), it is critical that the buffer in the sample cell (containing CheW) and the syringe (containing the binding partner) are identical.[6] Even small differences in pH or buffer components can generate large heats of dilution, which can mask the heat of binding. Always dialyze both proteins against the same buffer batch.
-
Interfering Buffer Components: Some buffer components can interfere with the interaction you are studying. For example, high salt concentrations can disrupt electrostatic interactions. If you suspect a specific component is interfering, try removing it or testing an alternative buffer system.
-
Incorrect pH: The pH of the buffer can influence the protonation state of key residues at the binding interface, potentially abolishing the interaction. Perform a pH screen to find the optimal range for binding.
Troubleshooting Guides
Isothermal Titration Calorimetry (ITC)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Large, erratic heats of dilution | Buffer mismatch between the syringe and the cell. | 1. Ensure both protein samples are extensively dialyzed against the exact same buffer from the same stock. 2. If titrating a small molecule, dissolve it in the final dialysis buffer. |
| No observable binding (flat isotherm) | 1. Protein is inactive due to buffer conditions. 2. pH is not optimal for the interaction. 3. Ionic strength is too high, masking the interaction. | 1. Screen different buffer systems (e.g., Tris vs. HEPES vs. Phosphate). 2. Perform the experiment at a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0). 3. Test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl). |
| Poorly shaped, non-sigmoidal binding curve | Protein aggregation or instability during the experiment. | 1. Add a stabilizing agent like 5-10% glycerol to the buffer. 2. Include a reducing agent like 1 mM TCEP. 3. Optimize the temperature of the experiment. |
Surface Plasmon Resonance (SPR)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High non-specific binding | 1. Inappropriate running buffer. 2. Hydrophobic or electrostatic interactions with the sensor chip surface. | 1. Add a non-ionic surfactant like 0.005% Tween-20 to the running buffer. 2. Increase the salt concentration (e.g., up to 500 mM NaCl) to reduce electrostatic interactions. 3. Add a carrier protein like BSA (0.1 mg/mL) to the running buffer. |
| Low or no response signal | 1. Immobilized CheW is inactive. 2. pH of the running buffer is not optimal for binding. | 1. Ensure the immobilization buffer pH does not denature the protein. 2. Perform a "pH scouting" experiment to find the optimal pH for analyte binding. |
| Baseline drift | 1. Buffer is not properly degassed. 2. Incomplete regeneration of the sensor surface. 3. Protein instability and slow denaturation on the chip surface. | 1. Thoroughly degas all buffers before use. 2. Optimize regeneration conditions (e.g., short pulses of low pH glycine (B1666218) or high salt). 3. Screen for a more stabilizing running buffer, potentially including additives like glycerol. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Broad NMR signals and poor resolution | 1. Protein aggregation at high concentrations. 2. Suboptimal buffer pH or salt concentration. | 1. Screen for additives that increase solubility and stability (e.g., L-arginine, glycerol). 2. Optimize pH; slightly acidic conditions (pH 6.0-7.0) can sometimes improve spectral quality. 3. Adjust salt concentration; for CryoProbes, total ionic strength should ideally be ≤ 100 mM.[7] |
| Signal loss over time | Protein instability or degradation during the long NMR experiment. | 1. Add a protease inhibitor cocktail to the buffer. 2. Include a stabilizing agent like glycerol. 3. Add 0.02% sodium azide (B81097) to prevent microbial growth.[8] |
| Precipitation in the NMR tube | Poor protein solubility under the specific buffer conditions and high concentration required for NMR. | 1. Perform a buffer screen at the target NMR concentration to find conditions that maintain solubility. 2. Filter the sample immediately before placing it in the NMR tube. |
Data Presentation: Recommended Buffer Conditions for CheW Assays
The following tables summarize buffer conditions that have been successfully used in published functional assays for CheW and its interaction partners. These serve as excellent starting points for experimental design and optimization.
Table 1: Buffer Conditions for CheW-CheA Interaction Assays
| Assay Type | Organism | Buffer System | pH | Salt (mM) | Other Additives | Reference |
| CheA Activation | E. coli | 50 mM Tris-HCl | 7.5 | 100 KCl | 10 mM MgCl₂ | [2] |
| Binding (Column Chromatography) | E. coli | 50 mM Tris | 7.4 | 160 KCl | 5 mM MgCl₂ | [9] |
| NMR Titration | T. maritima | 50 mM Tris | 7.2 | 160 KCl | 5 mM MgCl₂, 0.5 mM EDTA, 1 mM DTT, 0.02% NaN₃ | [8] |
Table 2: Buffer Conditions for CheW Purification and General Handling
| Method | Organism | Buffer System | pH | Salt (mM) | Other Additives | Reference |
| His-Tag Purification (Binding) | E. coli | 50 mM Sodium Phosphate | 8.0 | 300 NaCl | 10 mM Imidazole | [4] |
| His-Tag Purification (Wash) | E. coli | 50 mM Sodium Phosphate | 8.0 | 300 NaCl | 20 mM Imidazole | [4] |
| His-Tag Purification (Elution) | E. coli | 50 mM Sodium Phosphate | 8.0 | 300 NaCl | 250 mM Imidazole | [4] |
| Storage | E. coli | Tris/PBS-based | N/A | N/A | 5-50% Glycerol | [5] |
Experimental Protocols
Detailed Methodology for Buffer Screening using Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a high-throughput method to assess the thermal stability of a protein in various buffer conditions. An increase in the melting temperature (Tm) of the protein indicates a more stabilizing condition.
-
Protein Preparation: Purify CheW to >95% homogeneity. Dialyze the protein into a minimal buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to remove any stabilizing agents from the purification process. Adjust the final protein concentration to 2-5 µM.
-
Dye Preparation: Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange, at a 5000x concentration.
-
Buffer Plate Preparation: In a 96-well PCR plate, prepare a matrix of buffer conditions. Systematically vary one component at a time (e.g., pH from 6.0 to 8.5, NaCl concentration from 50 mM to 500 mM, glycerol from 0% to 20%).
-
Assay Setup: To each well of the 96-well plate, add the protein solution and the SYPRO Orange dye (to a final concentration of 5x). The final volume in each well should be consistent (e.g., 20 µL).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Set up a temperature ramp from 25 °C to 95 °C, increasing by 1 °C per minute. Monitor the fluorescence at each temperature increment.
-
Data Analysis: As the protein unfolds, it exposes its hydrophobic core, causing the dye to bind and fluoresce. Plot fluorescence versus temperature. The midpoint of the transition in this curve is the melting temperature (Tm). Identify the buffer conditions that result in the highest Tm for CheW.
Visualizations
Bacterial Chemotaxis Signaling Pathway
Caption: The this compound acts as a crucial bridge between chemoreceptors and the CheA kinase.
Experimental Workflow for Buffer Optimization
Caption: A systematic workflow for optimizing buffer conditions for CheW functional assays.
Troubleshooting Logic for Protein Aggregation
Caption: A decision tree to systematically troubleshoot this compound aggregation issues.
References
- 1. uniprot.org [uniprot.org]
- 2. CheA-Receptor Interaction Sites in Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assembly of an MCP receptor, CheW, and kinase CheA complex in the bacterial chemotaxis signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocols6xHisTagProteinPurification < Lab < TWiki [barricklab.org]
- 5. cusabio.com [cusabio.com]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. The 3.2 Å resolution structure of a Receptor:CheA:CheW signaling complex defines overlapping binding sites and key residue interactions within bacterial chemosensory arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Chemotaxis Defects Caused by CheW Overexpression
Welcome to the technical support center for researchers encountering issues with CheW overexpression in bacterial chemotaxis experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common problems.
Frequently Asked Questions (FAQs)
Q1: What is the function of CheW in bacterial chemotaxis?
CheW is a crucial scaffolding protein that couples chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs), to the histidine kinase CheA.[1] This interaction is essential for the formation of functional chemosensory arrays that transmit environmental signals to the flagellar motors.
Q2: Why does overexpressing CheW lead to chemotaxis defects?
Overexpression of CheW disrupts the stoichiometry of the chemosensory arrays.[2] An excess of CheW can interfere with the proper assembly of the signaling complex, leading to impaired CheA kinase activity.[3] This disruption mimics the phenotype of a cheW null mutant, resulting in a loss of chemotactic ability.[4]
Q3: What is the typical phenotype observed with CheW overexpression?
The most common phenotype is a "smooth swimming" behavior, where bacteria fail to tumble and change direction in response to chemical gradients.[4] On swarm agar (B569324) plates, this manifests as a significantly reduced or absent swarm ring compared to wild-type strains.
Q4: Is the chemotaxis defect caused by CheW overexpression dependent on other chemotaxis proteins like CheR, CheB, or CheZ?
No, the behavioral defect resulting from CheW overexpression is independent of the presence of CheR, CheB, or CheZ.[4] The issue lies in the initial signal transmission from the receptors to CheA, which is upstream of the functions of these other proteins.
Q5: Can the chemotaxis defect be rescued?
Restoring the proper stoichiometric balance of the chemotaxis proteins is key. This can be achieved by carefully titrating the expression level of CheW using an inducible promoter. At low induction levels, the chemotactic function can often be complemented in a cheW mutant background.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving CheW overexpression.
Problem 1: No or very small swarm size on agar plates.
-
Possible Cause 1: Excessive CheW expression.
-
Solution: Titrate the inducer concentration (e.g., IPTG) downwards to find an optimal CheW expression level that does not inhibit chemotaxis. Run a gradient of inducer concentrations to identify the optimal range.
-
-
Possible Cause 2: Incorrect agar concentration.
-
Possible Cause 3: Plates are too wet or too dry.
-
Solution: Properly dry the swarm plates before inoculation.[7] Excessive moisture will lead to swimming, while overly dry plates will impede swarming.
-
-
Possible Cause 4: Inoculation issues.
-
Solution: Inoculate the center of the plate with a small, concentrated volume of culture.[8] Avoid piercing the agar surface.
-
Problem 2: High variability in swarm size between replicates.
-
Possible Cause 1: Inconsistent inducer concentration.
-
Solution: Ensure the inducer is added to the media at a consistent and accurate concentration for all replicates.
-
-
Possible Cause 2: Variation in plate preparation.
-
Solution: Pour plates to a uniform thickness and ensure they are dried for a consistent amount of time.
-
-
Possible Cause 3: Differences in inoculum density.
-
Solution: Standardize the optical density (OD) of the cultures used for inoculation.
-
Problem 3: No chemotactic response in capillary assay.
-
Possible Cause 1: CheW overexpression is completely inhibiting the response.
-
Solution: As with the swarm assay, reduce the level of CheW induction.
-
-
Possible Cause 2: Incorrect buffer or chemoattractant concentration.
-
Solution: Verify the composition and pH of the chemotaxis buffer and the concentration of the chemoattractant.[9]
-
-
Possible Cause 3: Cells have lost motility.
-
Solution: Check the motility of the cells under a microscope before starting the assay. Ensure gentle handling during washing and resuspension steps to avoid flagellar damage.
-
Quantitative Data Summary
The overexpression of CheW has a quantifiable negative impact on chemotactic ability, as demonstrated by a decrease in swarm size with increasing inducer concentrations.
| Inducer Concentration (IPTG) | Relative CheW Expression Level (fold-increase over wild-type) | Average Swarm Diameter (mm) |
| 0 µM | 1x | 50 ± 5 |
| 10 µM | 5x | 35 ± 4 |
| 25 µM | 15x | 15 ± 3 |
| 50 µM | 30x | 5 ± 2 |
| 100 µM | 50x | 0 |
Note: These are representative data illustrating the general trend. Actual values may vary depending on the specific E. coli strain, plasmid system, and experimental conditions.
Experimental Protocols
Swarm Plate Assay
This assay qualitatively assesses chemotaxis by observing the ability of bacteria to move outwards from a central inoculation point on a semi-solid agar plate.
Materials:
-
Tryptone broth (TB) or Luria-Bertani (LB) broth
-
Bacto-agar
-
Petri dishes
-
Inducer (e.g., IPTG)
-
Overnight bacterial culture
Protocol:
-
Prepare swarm plates containing TB or LB with 0.3% Bacto-agar and the desired concentration of the inducer.
-
Pour the plates and allow them to solidify. Dry the plates in a laminar flow hood for a consistent period before use.[7]
-
Grow a bacterial culture overnight in broth containing the appropriate antibiotic.
-
Inoculate 5 µl of the overnight culture onto the center of each swarm plate.[8]
-
Incubate the plates at 30-37°C for 8-16 hours.
-
Measure the diameter of the swarm.
Capillary Assay
This assay provides a quantitative measure of chemotaxis by counting the number of bacteria that swim into a capillary tube containing a chemoattractant.
Materials:
-
Chemotaxis buffer (e.g., K-phosphate buffer with EDTA)
-
Chemoattractant solution (e.g., L-aspartate)
-
Capillary tubes (1 µl)
-
Bacterial culture grown to mid-log phase
-
96-well plate
Protocol:
-
Wash the bacterial cells twice with chemotaxis buffer by gentle centrifugation and resuspend them in the same buffer to a final OD600 of approximately 0.05.[9]
-
Fill the capillary tubes with the chemoattractant solution or with buffer as a negative control.
-
Place the bacterial suspension in the wells of a 96-well plate.
-
Insert the filled capillary tubes into the wells containing the bacterial suspension.
-
Incubate at 30°C for 30-60 minutes.
-
Remove the capillaries, rinse the outside, and expel the contents into a known volume of buffer.
-
Plate serial dilutions of the capillary contents to determine the number of colony-forming units (CFUs).
Western Blot for CheW Quantification
This protocol allows for the quantification of CheW protein levels to confirm overexpression.
Materials:
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CheW
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Grow bacterial cultures with varying concentrations of the inducer to mid-log phase.
-
Harvest the cells by centrifugation and lyse them using a suitable lysis buffer.[10][11]
-
Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate 20-30 µg of total protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CheW antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities relative to a loading control.
Visualizations
Bacterial Chemotaxis Signaling Pathway
Caption: Bacterial chemotaxis signaling pathway.
Troubleshooting Logic for Swarm Assay
Caption: Troubleshooting workflow for swarm assay defects.
References
- 1. Analysis of CheW-like domains provides insights into organization of prokaryotic chemotaxis systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Stoichiometry of Chemotaxis Proteins in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the this compound in bacterial chemotaxis: overexpression is equivalent to absence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating Flagella-Driven Motility in Escherichia coli by Applying Three Established Techniques in a Series [jove.com]
- 6. Investigating Flagella-Driven Motility in Escherichia coli by Applying Three Established Techniques in a Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. static.igem.org [static.igem.org]
- 9. Identification and Characterization of Bacterial Chemoreceptors Using Quantitative Capillary and Gradient Plate Chemotaxis Assays [bio-protocol.org]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. bio-rad.com [bio-rad.com]
Technical Support Center: CheW Complementation Assays
Welcome to the technical support center for in vivo CheW complementation assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Phenotype & Complementation Issues
Q1: My CheW-complemented strain exhibits a smooth-swimming phenotype, identical to the cheW null mutant. What is the likely cause?
A1: This is a common issue that can arise from incorrect expression levels of the CheW protein. Both the complete absence of CheW and its significant overproduction can lead to a smooth-swimming phenotype, effectively inhibiting chemotaxis.[1][2][3] The overexpressed this compound can disrupt the normal signaling complex, leading to a behavioral defect similar to that of a null mutation.[1][4][5]
Troubleshooting Steps:
-
Verify Expression Level: Quantify the this compound level using Western blotting. Compare the expression level in your complemented strain to the wild-type level.
-
Use an Inducible Promoter: Employ a plasmid with a regulatable promoter (e.g., arabinose-inducible araBAD promoter or IPTG-inducible lac promoter) to control CheW expression.[1][2]
-
Titrate the Inducer: Perform a dose-response experiment with varying concentrations of the inducer to find an optimal level that restores the wild-type chemotactic behavior without causing the inhibitory effects of overexpression.
Q2: Complementation with my CheW variant fails to restore chemotaxis. How can I determine the cause of the dysfunction?
A2: If expression levels are optimal, the issue may lie with the functionality of the CheW variant itself. CheW acts as a crucial adapter protein, linking the chemoreceptors (MCPs) to the histidine kinase CheA.[6][7] Mutations that disrupt these interactions will render the protein non-functional.
Key CheW Interactions to Investigate:
-
CheW-CheA Interaction: CheW binds directly to the CheA kinase.[7][8] Mutations in the CheA-binding face of CheW can abolish this interaction.[6][9]
-
CheW-Receptor (MCP) Interaction: CheW also binds to the cytoplasmic tip of the chemoreceptors (e.g., Tar).[6][10][11]
-
Ternary Complex Formation: The ultimate function requires CheW to mediate the formation of a stable and active ternary complex of Receptor:CheW:CheA.[6]
See the table below for specific mutations known to disrupt these interactions. If your variant contains mutations in these regions, it is likely non-functional.
Assay & Protocol Issues
Q3: I am observing high variability in my chemotaxis assay results. How can I improve reproducibility?
A3: Variability in chemotaxis assays can stem from several factors related to the experimental setup and cell handling.
Optimization Strategies:
-
Standardize Cell Culture: Ensure that bacterial cultures are grown to a consistent optical density (mid-exponential phase) for each experiment.
-
Calibrate Incubation Time: The duration of the assay is critical. Too short an incubation may result in too few cells migrating, while too long an incubation can lead to the degradation of the chemical gradient, measuring chemokinesis rather than chemotaxis.[12]
-
Control Chemoattractant Gradient: Ensure the method for establishing the chemoattractant gradient is consistent. In assays where the bacteria might consume the attractant, this can perturb the gradient over time.[13] Using low cell concentrations can help minimize this effect.[13]
-
Include Proper Controls: Always include positive (wild-type strain) and negative (cheW null mutant) controls in every experiment to benchmark the results of your complemented strain.
Q4: What are the essential controls for a CheW complementation experiment?
A4: A robust experiment requires a set of controls to validate the results.
-
Positive Control: A wild-type strain exhibiting normal chemotaxis. This defines the target phenotype.
-
Negative Control (Vector): The cheW null mutant transformed with an empty expression vector. This confirms the baseline non-chemotactic phenotype.
-
Negative Control (Null Mutant): The untransformed cheW null mutant strain.
-
Complementation Control: The cheW null mutant transformed with a vector expressing wild-type CheW. This demonstrates that the expression system can successfully restore function.
Quantitative Data Summary
The function of CheW is critically dependent on its binding affinities to CheA and the chemoreceptor Tar. The following table summarizes data on specific CheW mutations and their impact on protein interactions and in vivo function.
| CheW Mutant | Effect on Tar Binding | Effect on CheA Binding | In Vivo Chemotaxis | Reference |
| V36M | Eliminated | Normal | Incapable of mediating chemotaxis | [6] |
| G57D | Normal | Eliminated | Incapable of mediating chemotaxis | [6] |
| R62H | Normal | Normal | Defective; suggests an additional role beyond simple binding | [6][14] |
| G41D | Moderately Reduced Affinity | Moderately Reduced Affinity | Tolerated; functional chemotaxis | [6] |
| G133E | Moderately Reduced Affinity | Moderately Reduced Affinity | Tolerated; functional chemotaxis | [6] |
Visual Guides & Workflows
Bacterial Chemotaxis Signaling Pathway
The diagram below illustrates the core signaling cascade in E. coli chemotaxis. CheW's central role is to couple the Methyl-accepting Chemotaxis Proteins (MCPs) to the CheA kinase, initiating the phosphorylation cascade that controls flagellar rotation.
Caption: The E. coli chemotaxis signaling pathway.
Experimental Workflow for CheW Complementation
This workflow outlines the key steps for performing an in vivo CheW complementation assay, from vector construction to phenotype analysis.
Caption: A generalized workflow for CheW complementation assays.
Troubleshooting Logic Flowchart
When complementation fails, this decision tree can help diagnose the underlying problem systematically.
Caption: Troubleshooting flowchart for CheW complementation assays.
Experimental Protocols
Protocol: Soft Agar Complementation Assay
This protocol provides a method for assessing the restoration of chemotactic function in a cheW null mutant using a soft agar plate assay.
1. Strain Preparation and Transformation: a. Obtain a cheW null mutant strain (e.g., E. coli RP437 ΔcheW). b. Transform the null mutant with your CheW expression plasmid (e.g., pBAD-CheW) and a control empty vector. Plate on selective media (e.g., LB + ampicillin) and incubate overnight at 37°C. c. As controls, prepare cultures of the wild-type strain and the untransformed null mutant.
2. Inoculum Preparation: a. Pick a single colony from each transformation/control plate and inoculate into 5 mL of tryptone broth (TB) with appropriate antibiotics. b. Grow overnight at 30-37°C with shaking. c. The next day, subculture the overnight cultures into fresh TB (with antibiotics and the appropriate inducer, if necessary) and grow to mid-exponential phase (OD₆₀₀ ≈ 0.4-0.5).
3. Soft Agar Plate Assay: a. Prepare soft agar plates (e.g., 10 g/L tryptone, 5 g/L NaCl, 0.3% agar) containing a minimal concentration of a chemoattractant (e.g., 0.1% aspartate) and the required inducer at a specific concentration. b. Carefully inoculate 1-2 µL of the mid-exponential phase culture into the center of the soft agar plate. Ensure the inoculation is made by stabbing into the agar, not just on the surface. c. Allow the inoculation spot to dry completely before inverting the plates. d. Incubate the plates at 30-34°C for 6-12 hours. The incubation time should be consistent across experiments.[12]
4. Data Analysis: a. After incubation, chemotaxis will be visible as a swarm ring expanding from the point of inoculation. b. Measure the diameter of the swarm ring for each plate. c. Compare the swarm diameter of the complemented strain to the positive (wild-type) and negative (cheW null mutant) controls. Successful complementation is indicated by a swarm diameter similar to the wild-type strain. The null mutant will show very limited or no swarming.
References
- 1. Role of the this compound in bacterial chemotaxis: overexpression is equivalent to absence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Role of the this compound in bacterial chemotaxis: overexpression is equivalent to absence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. [PDF] Role of this compound in coupling membrane receptors to the intracellular signaling system of bacterial chemotaxis. | Semantic Scholar [semanticscholar.org]
- 6. CheW binding interactions with CheA and Tar. Importance for chemotaxis signaling in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. The 3.2 Å resolution structure of a Receptor:CheA:CheW signaling complex defines overlapping binding sites and key residue interactions within bacterial chemosensory arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic evidence for interaction between the CheW and Tsr proteins during chemoreceptor signaling by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 13. journals.asm.org [journals.asm.org]
- 14. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refolding Strategies for Insoluble CheW Protein
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges associated with refolding the insoluble CheW protein.
Troubleshooting Guide
This guide addresses common issues encountered during the refolding of this compound expressed as inclusion bodies in E. coli.
1. Low or No Yield of Soluble this compound After Refolding
| Potential Cause | Troubleshooting Steps |
| Inefficient Solubilization of Inclusion Bodies | - Verify Denaturant Concentration: Ensure the concentration of urea (B33335) (typically 6-8 M) or guanidine (B92328) hydrochloride (GdnHCl, typically 6 M) is sufficient to fully solubilize the inclusion bodies. Prepare denaturant solutions fresh, especially urea solutions, as they can degrade to isocyanate, which can carbamylate the protein. - Optimize Solubilization Buffer: The buffer should ideally contain a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) (typically 10-20 mM) to break incorrect disulfide bonds. - Increase Incubation Time/Temperature: Gently stir the inclusion body suspension in the solubilization buffer for several hours at room temperature or 37°C to ensure complete denaturation. |
| Protein Aggregation During Refolding | - Lower Protein Concentration: High protein concentrations favor aggregation. Aim for a final protein concentration in the range of 10-100 µg/mL during refolding.[1] - Optimize Refolding Buffer: - pH: Screen a range of pH values. A pH away from the isoelectric point (pI) of CheW can help prevent aggregation. - Additives: Include additives that suppress aggregation, such as L-arginine (0.4-1 M), glycerol (B35011) (10-20%), or polyethylene (B3416737) glycol (PEG).[2] - Redox System: For proteins with disulfide bonds, use a redox shuffling system, such as a combination of reduced and oxidized glutathione (B108866) (GSH/GSSG), to promote correct disulfide bond formation. - Control the Rate of Denaturant Removal: Rapid removal of the denaturant can lead to aggregation. Consider stepwise dialysis against decreasing concentrations of the denaturant or a slow, continuous diafiltration process. For on-column refolding, use a shallow gradient to remove the denaturant. |
| Ineffective Refolding Method | - Try Different Refolding Techniques: If dilution or dialysis fails, consider on-column refolding. This method involves binding the denatured protein to a chromatography resin (e.g., Ni-NTA for His-tagged proteins) and then gradually removing the denaturant with a buffer gradient. This can minimize intermolecular interactions that lead to aggregation. |
2. Refolded this compound is Inactive
| Potential Cause | Troubleshooting Steps |
| Misfolded Protein | - Optimize Redox Conditions: If CheW has cysteine residues, the formation of correct disulfide bonds is critical for its activity. Experiment with different ratios of reduced and oxidized glutathione in the refolding buffer. - Presence of Contaminants: Ensure the purified inclusion bodies are thoroughly washed to remove contaminating proteases and other cellular components that might interfere with proper folding. Wash inclusion bodies with buffers containing low concentrations of detergents (e.g., 1% Triton X-100) or denaturants (e.g., 2 M urea).[3] - Co-factor Requirements: Check if CheW requires any specific co-factors for its activity that might be missing from the refolding buffer. |
| Protein Degradation | - Add Protease Inhibitors: Include protease inhibitors (e.g., PMSF) during cell lysis and inclusion body purification to prevent degradation of the target protein. - Work at Low Temperatures: Perform all purification and refolding steps at 4°C to minimize protease activity and protein instability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CheW and why is its correct folding important?
A1: CheW is a crucial coupling protein in the bacterial chemotaxis signaling pathway.[4][5][6] It acts as a bridge, physically linking the transmembrane chemoreceptors (Methyl-accepting Chemotaxis Proteins or MCPs) to the histidine kinase CheA.[5][7] This ternary complex (MCP-CheW-CheA) is the core signaling unit that modulates the phosphorylation of the response regulator CheY, which in turn controls the rotational direction of the flagellar motor.[8][9] Correct folding of CheW is essential for its ability to bind to both MCPs and CheA and to mediate the signal transduction that allows bacteria to move towards attractants and away from repellents.
Q2: My this compound consistently forms inclusion bodies. What can I do to improve its solubility during expression?
A2: While this guide focuses on refolding, you can try to optimize expression conditions to increase the soluble fraction of CheW. Strategies include:
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Lowering the induction temperature: Reducing the temperature to 18-25°C after induction can slow down protein synthesis, allowing more time for proper folding.
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Using a weaker promoter or lower inducer concentration: This can also reduce the rate of protein expression.
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Co-expressing with chaperones: Chaperone proteins can assist in the correct folding of newly synthesized polypeptides.
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Using a solubility-enhancing fusion tag: Tags like Maltose Binding Protein (MBP) can sometimes improve the solubility of their fusion partners.
Q3: What are the advantages and disadvantages of common refolding methods for CheW?
A3:
| Method | Advantages | Disadvantages |
| Dilution | - Simple and quick to perform. - Suitable for initial screening of refolding conditions. | - Requires large volumes of refolding buffer. - Final protein concentration is low, often requiring a subsequent concentration step. - Rapid dilution can sometimes lead to aggregation.[1] |
| Dialysis | - Allows for gradual removal of the denaturant, which can improve refolding yield. - Protein concentration remains relatively constant. | - Can be a slow process, taking several hours to days. - The dialysis membrane can sometimes adsorb the protein. |
| On-Column Refolding | - Minimizes protein aggregation by immobilizing the protein on a solid support. - Combines purification and refolding into a single step. - Allows for a controlled, gradual removal of the denaturant using a gradient. | - Requires a protein with an affinity tag (e.g., His-tag). - The binding capacity of the column can be a limiting factor. |
Q4: How can I assess the quality of my refolded this compound?
A4: Several methods can be used to assess the quality of refolded CheW:
-
Size-Exclusion Chromatography (SEC): A properly folded, monomeric this compound will elute as a single, sharp peak at the expected molecular weight. Aggregates will elute earlier in the void volume.
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Circular Dichroism (CD) Spectroscopy: CD can be used to analyze the secondary structure of the refolded protein and compare it to known structures of functional CheW.
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Functional Assays: The ultimate test of proper refolding is a functional assay. For CheW, this could involve in vitro binding assays to assess its interaction with purified MCPs and CheA.
Quantitative Data on Refolding Strategies
While specific refolding yields for CheW are not extensively reported in the literature, the following table provides a general comparison of expected yields for different refolding methods based on studies of other recombinant proteins recovered from inclusion bodies. The actual yield for CheW will depend on the optimization of the specific conditions.
| Refolding Method | Typical Protein | Reported Refolding Yield (%) | Key Conditions | Reference |
| On-column | Recombinant Human Growth Hormone Fusion | ~50% | Direct refolding from cell homogenate | [10] |
| Dialysis | Organophosphorus Hydrolase | ~14% | Stepwise urea gradient | [11] |
| Rapid Dilution | Organophosphorus Hydrolase | ~10% | High dilution factor | [11] |
| Combination (Dilution + Dialysis) | Organophosphorus Hydrolase | ~50% | Initial dilution followed by dialysis | [11] |
| On-column | Organophosphorus Hydrolase | ~12% | Urea gradient | [11] |
| Dilution | Chemoreceptor Ligand Binding Domain | 10-20 mg/L culture (not a percentage) | 0.2 mg/mL protein in refolding buffer with L-arginine and glutathione redox system | [12] |
Experimental Protocols
1. Protocol for Inclusion Body Isolation and Washing
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Harvest E. coli cells expressing CheW by centrifugation.
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Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF).
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Lyse the cells by sonication or high-pressure homogenization on ice.
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Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the inclusion bodies.
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Discard the supernatant containing the soluble proteins.
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Wash the inclusion body pellet by resuspending it in a wash buffer containing a mild detergent (e.g., 1% Triton X-100 in lysis buffer) to remove membrane contaminants.
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Centrifuge again and repeat the wash step with a buffer containing a low concentration of denaturant (e.g., 2 M urea in lysis buffer) to remove non-specifically bound proteins.
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Finally, wash the pellet with the lysis buffer without any additives to remove residual detergent and denaturant.
-
The purified inclusion body pellet is now ready for solubilization.
2. Protocol for On-Column Refolding of His-tagged CheW
This protocol assumes that CheW has been expressed with a C-terminal or N-terminal His-tag.
-
Solubilization: Solubilize the washed inclusion body pellet in a binding buffer containing 6-8 M urea or 6 M GdnHCl (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 6 M GdnHCl, 10 mM Imidazole (B134444), 10 mM β-mercaptoethanol).
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Clarification: Centrifuge the solubilized protein at high speed to remove any remaining insoluble material.
-
Binding: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with the same binding buffer.
-
Wash (Denaturing): Wash the column with several column volumes of the binding buffer to remove non-specifically bound proteins.
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Refolding (Gradient Wash): Initiate on-column refolding by washing the column with a linear gradient of refolding buffer. The gradient should gradually decrease the concentration of the denaturant from its initial concentration (e.g., 6 M GdnHCl) to zero. The refolding buffer should have a composition that promotes folding (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 50 mM Imidazole, 0.5 M L-arginine).
-
Wash (Native): After the gradient, wash the column with several column volumes of the refolding buffer without any denaturant to remove any residual denaturant and non-specifically bound proteins.
-
Elution: Elute the refolded this compound from the column using an elution buffer containing a high concentration of imidazole (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 500 mM Imidazole).
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Analysis: Analyze the eluted fractions by SDS-PAGE for purity and by size-exclusion chromatography to assess the folding state and presence of aggregates.
Visualizations
Caption: Experimental workflow for refolding insoluble this compound.
References
- 1. Refolding of Inclusion Body Proteins from E. Coli - Creative BioMart [creativebiomart.net]
- 2. mdpi.com [mdpi.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Role of this compound in coupling membrane receptors to the intracellular signaling system of bacterial chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assembly of an MCP receptor, CheW, and kinase CheA complex in the bacterial chemotaxis signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. [PDF] Role of this compound in coupling membrane receptors to the intracellular signaling system of bacterial chemotaxis. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. E. Coli chemotaxis [chemotaxis.biology.utah.edu]
- 10. Refolding of protein inclusion bodies directly from E. coli homogenate using expanded bed adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotechrep.ir [biotechrep.ir]
- 12. Method for Efficient Refolding and Purification of Chemoreceptor Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CheW-CheA In Vitro Reconstitution Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize CheW-CheA in vitro reconstitution assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of CheW in the CheA kinase assay?
A1: CheW is an essential coupling protein that physically links the histidine kinase CheA to chemoreceptors.[1][2] In an in vitro reconstitution assay, CheW is critical for the significant enhancement of CheA's autophosphorylation activity.[3] It facilitates the formation of a stable signaling complex, which allosterically activates CheA.[4] Assays lacking CheW will likely show very low basal CheA activity.
Q2: What is the stoichiometry of the CheW-CheA interaction?
A2: The stable complex formed between CheW and CheA consists of two CheW monomers per CheA dimer.[5]
Q3: What is the expected fold-activation of CheA in the presence of CheW?
A3: In the presence of both chemoreceptors and CheW, CheA autophosphorylation can be activated by approximately 200-fold or even more, with some studies reporting up to a 1000-fold increase compared to the basal activity of CheA alone.[6][7] While in vitro assays with just CheW and CheA show a significant increase in CheA autophosphorylation, the most dramatic activation is observed in the context of the ternary complex with chemoreceptors.[3]
Q4: Can this assay be performed without radioactive materials?
A4: Yes, while the traditional and most direct method for measuring CheA autophosphorylation uses [γ-32P]ATP, a non-radioactive alternative is a coupled ATPase assay. This spectrophotometric assay measures ATP consumption by CheA, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No CheA Autophosphorylation | Inactive CheA: Protein may be misfolded or degraded. | - Confirm protein integrity and concentration using SDS-PAGE and a protein concentration assay. - Repurify CheA, ensuring the use of protease inhibitors and optimal storage conditions (-80°C in a cryoprotectant like glycerol). |
| Suboptimal Assay Buffer: Incorrect pH, salt concentration, or absence of essential cofactors. | - Prepare fresh assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 160 mM KCl, 5 mM MgCl₂).[5] - Ensure Mg²⁺ is present, as it is a critical cofactor for kinase activity. | |
| ATP Degradation: ATP stock may be degraded due to multiple freeze-thaw cycles. | - Aliquot ATP stock upon receipt and avoid repeated freeze-thaw cycles. - Use a fresh aliquot for each experiment. | |
| No Enhancement of CheA Activity with CheW | Inactive CheW: CheW protein may be non-functional. | - Verify the integrity and concentration of your CheW stock. - Repurify CheW if necessary. |
| Incorrect CheW:CheA Ratio: The molar ratio of the two proteins is not optimal for complex formation. | - Titrate CheW concentration while keeping CheA concentration constant to find the optimal ratio. A 1:1 molar ratio of CheA monomer to CheW is a good starting point.[9] | |
| Inhibitory Contaminants: Contaminants in either protein preparation may be interfering with their interaction. | - Ensure high purity of both CheA and CheW preparations. Consider an additional purification step like size-exclusion chromatography. | |
| High Background Signal | Non-specific Phosphorylation or ATP Binding: Contaminating proteins in the enzyme preparation may be getting phosphorylated or binding ATP. | - Include a control reaction with a kinase-dead CheA mutant to assess background phosphorylation. - Ensure high purity of the CheA and CheW proteins. |
| Precipitated Protein: Aggregated protein can cause inconsistent results. | - Centrifuge protein stocks before use to remove any aggregates. - Optimize buffer conditions (e.g., by including 5% glycerol) to improve protein solubility.[10] | |
| Inconsistent or Irreproducible Results | Pipetting Inaccuracies: Small volumes of concentrated protein or ATP can be difficult to pipette accurately. | - Prepare master mixes for reactions to minimize pipetting errors. - Use calibrated pipettes and ensure they are functioning correctly. |
| Variable Incubation Times or Temperatures: Inconsistent timing or temperature fluctuations can affect kinase activity. | - Use a heat block or water bath for consistent temperature control. - Use a timer to ensure accurate incubation times for all samples. |
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| CheW:CheA Stoichiometry | 2 CheW monomers : 1 CheA dimer | [5] |
| Dissociation Constant (Kd) of CheW-CheA | ~17 µM | [11] |
| Optimal CheA:CheW Molar Ratio | 1:1 (monomer:monomer) | [9] |
| Fold Activation of CheA by CheW and Receptors | >200-fold | [4] |
Experimental Protocols
Protocol 1: Purification of His-tagged CheA and CheW
This protocol provides a general framework for the purification of His-tagged CheA and CheW from E. coli. Optimization may be required for specific expression constructs and protein characteristics.
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in a lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) supplemented with lysozyme (B549824) (1 mg/mL) and protease inhibitors.
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Incubate on ice for 30 minutes.
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Sonicate the cell suspension on ice to ensure complete lysis.
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Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
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Equilibrate a Ni-NTA agarose (B213101) column with lysis buffer.
-
Load the cleared lysate onto the column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
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Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Buffer Exchange and Concentration:
-
Concentrate the eluted protein using a centrifugal filter unit.
-
Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 10% glycerol) using the same centrifugal unit or through dialysis.
-
-
Purity and Concentration Assessment:
-
Assess protein purity by SDS-PAGE.
-
Determine the protein concentration using a standard method like the Bradford assay.
-
Store the purified protein in aliquots at -80°C.
-
Protocol 2: In Vitro CheA Autophosphorylation Assay
This protocol describes a radioactive assay to measure CheA autophosphorylation and its enhancement by CheW.
-
Reaction Setup:
-
Prepare a master mix of the reaction components in a kinase assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂).
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In a microcentrifuge tube, combine CheA (final concentration 1-2.5 µM) and CheW (final concentration 1-2.5 µM). Include a control reaction with CheA alone.
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Pre-incubate the protein mixture at room temperature for 10-15 minutes to allow for complex formation.
-
-
Initiation of Phosphorylation:
-
Start the reaction by adding [γ-³²P]ATP to a final concentration of ~100 µM.
-
-
Time-course and Quenching:
-
At various time points (e.g., 0, 1, 2, 5, 10 minutes), remove an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to an equal volume of 2x SDS-PAGE loading buffer containing EDTA (to chelate Mg²⁺).
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated CheA.
-
Quantify the band intensities to determine the rate of phosphorylation.
-
Visualizations
Caption: Bacterial chemotaxis signaling pathway involving CheW and CheA.
Caption: Experimental workflow for CheW-CheA in vitro reconstitution assay.
References
- 1. The 3.2 Å resolution structure of a Receptor:CheA:CheW signaling complex defines overlapping binding sites and key residue interactions within bacterial chemosensory arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CheW binding interactions with CheA and Tar. Importance for chemotaxis signaling in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial chemotaxis signaling complexes: formation of a CheA/CheW complex enhances autophosphorylation and affinity for CheY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling control surfaces in the CheA kinase [chemotaxis.biology.utah.edu]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Bacterial chemoreceptor signaling complexes control kinase activity by stabilizing the catalytic domain of CheA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CheA-Receptor Interaction Sites in Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preformed Soluble Chemoreceptor Trimers That Mimic Cellular Assembly States and Activate CheA Autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with non-specific binding in CheW pull-down assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during CheW pull-down assays, with a primary focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background or "non-specific binding" in a CheW pull-down assay?
High background in CheW pull-down assays is a common issue that can obscure the identification of true interaction partners. The primary causes include the non-specific binding of proteins from the cell lysate to the affinity resin (e.g., glutathione-agarose or streptavidin beads) or to the affinity tag (e.g., GST or Strep-tag) on the CheW "bait" protein.[1] These interactions are often hydrophobic or ionic in nature.[2]
Q2: I am observing a protein band in my negative control lane (e.g., GST alone) at the same molecular weight as my potential interacting partner. What does this signify, and how can I resolve it?
This result indicates that the protein of interest is binding non-specifically to either the affinity tag (GST) or the beads. To address this, you can increase the stringency of your wash steps by moderately increasing the salt concentration or by adding a mild non-ionic detergent to the wash buffer.[1] Pre-clearing the cell lysate with the affinity beads before incubation with the tagged CheW protein is another effective strategy to remove proteins that have a natural affinity for the beads themselves.[1]
Q3: Can the affinity tag on my this compound interfere with its interactions?
Yes, the affinity tag, especially a larger one like GST (approximately 26 kDa), can sometimes sterically hinder the interaction between CheW and its binding partners, such as CheA or chemoreceptors.[1] If you suspect this is occurring, consider engineering a construct with the tag at the other terminus (N- vs. C-terminus) or switching to a smaller tag system like the Strep-tag.[3]
Q4: My pull-down assay is not showing any interaction with the expected partner protein. What are the possible reasons?
Several factors could lead to a lack of detectable interaction. First, confirm the expression of both your tagged CheW "bait" protein and the "prey" protein in the cell lysate via SDS-PAGE and Western blotting.[1] The lysis buffer conditions may also be too harsh, disrupting the native protein conformations required for interaction.[2] Conversely, if the interaction is weak, the wash conditions might be too stringent, causing the dissociation of the complex.[2]
Troubleshooting Guide
Problem 1: High Background with Many Non-Specific Bands
This is one of the most frequent challenges in pull-down assays, making it difficult to distinguish true interactors from background proteins.
| Recommended Solution | Description | Expected Outcome |
| Increase Wash Stringency | Modify your wash buffer by incrementally increasing the salt concentration (e.g., from 150 mM to 500 mM NaCl) or by adding a low concentration of a non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100).[1] You can also increase the number of wash steps from three to five.[4] | A noticeable reduction in the intensity and number of non-specific bands in your eluate. |
| Pre-clear Lysate | Before incubating your cell lysate with the tagged CheW "bait" protein, incubate it with the affinity beads (e.g., glutathione-agarose) for 30-60 minutes at 4°C.[1] Pellet the beads by centrifugation and use the supernatant for the pull-down. | This step removes proteins from the lysate that have an affinity for the beads themselves, thereby lowering the background.[1] |
| Use Blocking Agents | Before adding the cell lysate, incubate the beads with the bound CheW-fusion protein in a blocking buffer containing Bovine Serum Albumin (BSA) (e.g., 1-5% BSA in PBS) for 1-2 hours at 4°C.[1][5] | Blocking unoccupied sites on the beads can prevent non-specific proteins from binding.[1] |
Problem 2: Weak or No Signal for the Interacting Protein
This issue can arise from several factors, from protein expression levels to the stability of the protein complex.
| Recommended Solution | Description | Expected Outcome |
| Confirm Protein Expression | Prior to the pull-down, verify the expression of your tagged this compound and the presence of the potential interacting protein in the lysate using SDS-PAGE and Western blotting.[1] | This ensures that both binding partners are present at detectable levels. |
| Optimize Lysis Buffer | Ensure your lysis buffer is not too harsh. RIPA buffer, for instance, can denature some proteins and disrupt protein-protein interactions.[6] A Tris-based buffer with milder detergents like NP-40 or Triton X-100 is often a better starting point.[7] Always include protease inhibitors. | The preservation of the native conformation of the proteins is critical for their interaction.[1] |
| Adjust Wash Conditions | If you suspect a weak interaction, your wash conditions may be too stringent. Try reducing the salt or detergent concentration in your wash buffer. | This may lead to the detection of a weak but specific interaction that was previously being washed away.[2] |
| Consider Tag Interference | The affinity tag might be sterically hindering the interaction. If possible, try moving the tag to the other end of the this compound or use a smaller tag.[1] | A positive interaction may be observed if steric hindrance was the primary issue. |
Quantitative Data Summary
The following tables provide recommended concentration ranges for commonly used reagents to reduce non-specific binding in CheW pull-down assays.
Table 1: Buffer Components for Wash Steps
| Component | Function | Typical Concentration | Recommended Range for Optimization |
| Salts (e.g., NaCl, KCl) | Reduce non-specific ionic interactions. | 150 mM[8] | 100 mM - 500 mM[8] |
| Non-ionic Detergents (e.g., Triton™ X-100, NP-40) | Reduce non-specific hydrophobic interactions. | 0.1% (v/v)[8] | 0.05% - 1.0% (v/v)[8][9] |
Table 2: Blocking Agents
| Agent | Function | Typical Concentration | Recommended Range for Optimization |
| Bovine Serum Albumin (BSA) | Blocks non-specific binding sites on the beads. | 1% (w/v)[8] | 1% - 5% (w/v)[5][8] |
| Non-fat Dry Milk | An alternative blocking agent. | 2.5-5% (w/v)[5] | 0.2% - 5% (w/v)[5][10] |
Experimental Protocols
This section provides a detailed methodology for a GST-tagged CheW pull-down assay, adapted from standard protocols.[11][12][13]
1. Preparation of Bacterial Lysate with Expressed GST-CheW
-
Inoculate a single colony of E. coli (e.g., BL21 strain) transformed with a GST-CheW expression vector into 5 mL of LB broth containing the appropriate antibiotic and incubate overnight at 37°C with shaking.
-
Inoculate 1% of the overnight culture into a larger volume of LB broth with antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6.
-
Induce protein expression with IPTG (e.g., 0.3 mM) and incubate for 4 hours at 37°C.[11]
-
Harvest the cells by centrifugation and wash the pellet with 1X PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.[7]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant contains the soluble GST-CheW.
2. Immobilization of GST-CheW on Glutathione-Agarose Beads
-
Equilibrate the required amount of glutathione-agarose bead slurry by washing with cold 1X PBS.
-
Add the clarified bacterial lysate containing GST-CheW to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of GST-CheW to the beads.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with wash buffer (e.g., 1X PBS with 0.1% Triton X-100) to remove unbound proteins.
3. Interaction with Prey Proteins
-
Prepare a clarified cell lysate from the cells expressing the potential interacting "prey" protein(s) using a similar lysis procedure as for the bait protein.
-
Add the "prey" lysate to the beads with the immobilized GST-CheW.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins. With each wash, gently resuspend the beads and then pellet them by centrifugation.
4. Elution and Analysis
-
Elute the protein complexes from the beads by adding an elution buffer containing reduced glutathione (B108866) (e.g., 10-20 mM glutathione in 50 mM Tris-HCl, pH 8.0).
-
Incubate for 10-15 minutes at room temperature with gentle agitation.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with antibodies specific to the expected interacting proteins.
Visualizations
Caption: Bacterial chemotaxis signaling pathway involving CheW.
Caption: Experimental workflow for a CheW pull-down assay.
Caption: Troubleshooting decision tree for non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. kmdbioscience.com [kmdbioscience.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Antibody pull-down experiments in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. corning.com [corning.com]
- 11. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. goldbio.com [goldbio.com]
Technical Support Center: Optimizing CheW Interaction Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio in CheW interaction studies.
Troubleshooting Guides
High background and low signal are common challenges in protein-protein interaction assays. Below are troubleshooting guides for common techniques used to study CheW interactions.
Co-Immunoprecipitation (Co-IP)
Problem: High Background (Non-specific binding)
| Possible Cause | Recommendation | Expected Improvement in S/N Ratio |
| Insufficient washing | Increase the number of wash steps (e.g., from 3 to 5) and/or the duration of each wash.[1][2] | Moderate to High |
| Inappropriate wash buffer stringency | Optimize the salt concentration (e.g., 150-500 mM NaCl) and/or add a mild non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100) to the wash buffer.[1] | High |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with beads alone before adding the antibody.[3] This helps to remove proteins that non-specifically bind to the beads. | Moderate to High |
| Antibody cross-reactivity | Use a high-quality monoclonal antibody validated for IP. Include an isotype control to assess non-specific binding by the antibody.[4] | High |
| Protein aggregation | Ensure complete cell lysis and centrifugation to remove insoluble material. Consider adding a reducing agent like DTT to the lysis buffer. | Moderate |
Problem: Low or No Signal (Weak or no interaction detected)
| Possible Cause | Recommendation | Expected Improvement in S/N Ratio |
| Weak or transient interaction | Perform in vivo cross-linking with agents like formaldehyde (B43269) or DSS before cell lysis to stabilize the interaction.[2] | High |
| Incorrect lysis buffer | Use a milder lysis buffer (e.g., non-denaturing) to preserve the native protein conformation and interaction. Avoid harsh detergents like SDS.[3] | High |
| Low protein expression | Ensure the target proteins are expressed at sufficient levels in the cell line or tissue being used.[3] Consider overexpressing tagged versions of the proteins if endogenous levels are too low. | High |
| Antibody epitope is masked | Use a different antibody that recognizes a different epitope on the target protein.[5] | Moderate to High |
| Inefficient antibody-bead coupling | Ensure optimal antibody concentration and incubation time for coupling to Protein A/G beads. | Moderate |
GST Pull-Down Assay
Problem: High Background
| Possible Cause | Recommendation | Expected Improvement in S/N Ratio |
| Non-specific binding to GST or beads | Include a control pull-down with GST alone to identify proteins that bind non-specifically to the GST tag or the beads.[6] | High |
| Insufficient washing | Increase the number and stringency of wash steps. Optimize salt and detergent concentrations in the wash buffer.[7] | High |
| High concentration of bait protein | Use the lowest concentration of GST-CheW that gives a detectable signal to minimize non-specific interactions. | Moderate |
| Incomplete bacterial lysis | Ensure complete lysis to release the GST-fusion protein and prevent contamination with bacterial proteins. | Moderate |
Problem: Low or No Signal
| Possible Cause | Recommendation | Expected Improvement in S/N Ratio |
| GST-CheW fusion protein is insoluble | Optimize expression conditions (e.g., lower temperature, different E. coli strain) to improve the solubility of the GST-CheW fusion protein. | High |
| Inefficient binding to glutathione (B108866) beads | Ensure the glutathione beads are fresh and properly equilibrated. Increase incubation time with the lysate. | Moderate |
| Prey protein is in low abundance | Use a larger amount of cell lysate or enrich for the prey protein before the pull-down assay. | High |
| Interaction is indirect | The interaction may be mediated by another protein. Consider this possibility when interpreting results. | N/A |
Frequently Asked Questions (FAQs)
Q1: What are the key interaction partners of CheW in bacterial chemotaxis?
A1: CheW acts as a crucial scaffolding protein that mediates the formation of a stable ternary complex with chemoreceptors (e.g., Tar, Tsr) and the histidine kinase CheA.[8][9][10] This complex is the core signaling unit in bacterial chemotaxis.
Q2: What are appropriate negative controls for a CheW Co-IP experiment?
A2: Several negative controls are essential for a reliable Co-IP experiment:
-
Isotype Control: Use a non-specific antibody of the same isotype as your primary antibody to control for non-specific binding to the antibody.[4]
-
Beads Only Control: Incubate the cell lysate with beads alone (no antibody) to identify proteins that bind non-specifically to the beads.[3]
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Knockout/Knockdown Cells: If available, use a cell line where the gene for CheW or its interaction partner has been knocked out or knocked down.
-
Interaction-disrupting mutant: Use a mutant version of CheW known to disrupt the interaction with its partner (e.g., CheW(V36M) for Tar binding or CheW(G57D) for CheA binding) as a negative control.[9]
Q3: How can I confirm that an observed interaction with CheW is direct and not mediated by another molecule?
A3: To confirm a direct interaction, you can perform an in vitro binding assay using purified recombinant CheW and its putative binding partner. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on direct binding affinity.
Q4: What is a reasonable starting point for optimizing wash buffer conditions in a CheW pull-down assay?
A4: A good starting point for a wash buffer is a physiological buffer like PBS or Tris-buffered saline (TBS) containing 150 mM NaCl and a mild non-ionic detergent such as 0.1% Tween-20 or Triton X-100. You can then empirically test increasing the salt concentration (up to 500 mM) and/or the detergent concentration to reduce non-specific binding while preserving the specific interaction.[11]
Experimental Protocols
Detailed Protocol for GST Pull-Down Assay to Detect CheW-CheA Interaction
This protocol is adapted from general GST pull-down procedures and tailored for studying the interaction between a GST-tagged CheW (bait) and CheA (prey).[6][7][12]
1. Preparation of GST-CheW Bait Protein
-
Transform E. coli BL21(DE3) with a plasmid encoding GST-CheW.
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Grow an overnight culture and then inoculate a larger culture. Induce protein expression with IPTG when the OD600 reaches 0.6-0.8.
-
Harvest the cells by centrifugation and resuspend the pellet in a suitable lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors).
-
Lyse the cells by sonication on ice.
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Centrifuge the lysate at high speed to pellet cell debris.
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Incubate the supernatant with glutathione-sepharose beads to immobilize the GST-CheW.
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Wash the beads extensively with wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound proteins.
2. Preparation of Cell Lysate Containing Prey Protein (CheA)
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Culture cells expressing CheA (either endogenously or from an expression vector).
-
Harvest and lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
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Clarify the lysate by centrifugation.
3. Pull-Down Assay
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Add the clarified cell lysate containing CheA to the beads with immobilized GST-CheW.
-
As a negative control, add the same lysate to beads with immobilized GST alone.
-
Incubate the mixtures at 4°C for 2-4 hours with gentle rotation.
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Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using a buffer containing reduced glutathione or by boiling in SDS-PAGE sample buffer.
4. Analysis
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-CheA antibody.
-
A band corresponding to CheA in the GST-CheW pull-down lane, but not in the GST-only control lane, indicates a specific interaction.
Visualizations
Bacterial Chemotaxis Signaling Pathway
Caption: The bacterial chemotaxis signaling pathway.
Experimental Workflow for a Pull-Down Assay
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. med.emory.edu [med.emory.edu]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 6. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. cube-biotech.com [cube-biotech.com]
- 12. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
Technical Support Center: Detergent Selection for CheW-Chemoreceptor Interaction Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate detergents for studying the interactions between the cytoplasmic chemotaxis protein CheW and its transmembrane chemoreceptor partners. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Why are detergents necessary for studying CheW-chemoreceptor interactions?
A1: CheW is a soluble cytoplasmic protein, while chemoreceptors (also known as Methyl-accepting Chemotaxis Proteins or MCPs) are integral membrane proteins.[1] To study their interaction in vitro, the chemoreceptor must be extracted from the cell membrane and kept in a soluble, yet functionally folded state. Detergents are amphipathic molecules that accomplish this by forming micelles around the hydrophobic transmembrane domains of the chemoreceptor, mimicking the native lipid bilayer environment and allowing the complex to be studied in an aqueous solution.[1][2]
Q2: What are the most critical parameters to consider when choosing a detergent?
A2: The primary goal is to find a detergent that effectively solubilizes the chemoreceptor without denaturing it or disrupting its interaction with CheW.[3][4] Key detergent properties to consider are:
-
Critical Micelle Concentration (CMC): The concentration at which detergent monomers begin to form micelles. For effective solubilization, the detergent concentration should be well above its CMC.[2] Detergents with high CMCs are generally easier to remove by dialysis, while those with low CMCs are more challenging to remove.
-
Detergent Type: Detergents are broadly classified as ionic (anionic or cationic), non-ionic, or zwitterionic. For preserving protein structure and interactions, non-ionic and zwitterionic detergents are typically preferred as they are milder than ionic detergents like SDS.[5][6]
-
Micelle Size: The size of the detergent micelle can influence the behavior of the solubilized protein and may affect downstream applications like structural studies.[5]
Q3: Which detergents have been successfully used for bacterial chemoreceptor purification?
A3: A common starting point for bacterial membrane proteins is screening a panel of mild, non-ionic detergents.[5] For the purification of the aspartate chemoreceptor (Tar) from Salmonella typhimurium, octyl-β-D-glucopyranoside (OG) , a non-ionic detergent, has been used successfully.[7] Other frequently used non-ionic detergents for membrane protein purification include n-dodecyl-β-D-maltoside (DDM) and its variants, which are known for their gentle nature and ability to maintain the functional integrity of membrane proteins.[5]
Q4: How do I determine the optimal detergent concentration?
A4: The optimal detergent concentration needs to be determined empirically for each specific chemoreceptor and experimental setup. A general guideline is to use a concentration that is significantly above the detergent's CMC for initial solubilization.[2] However, for subsequent purification and interaction studies, it is often beneficial to use the lowest concentration of detergent that maintains the stability of the protein-detergent complex, typically just above the CMC, to minimize potential interference with protein-protein interactions.[8] It is recommended to perform a detergent screening experiment where you test a range of concentrations for your chosen detergents.
Troubleshooting Guide
Issue 1: Low yield of solubilized chemoreceptor.
-
Possible Cause: The detergent concentration is too low.
-
Solution: Ensure your detergent concentration is well above its CMC. You may need to increase the detergent concentration or the detergent-to-protein ratio. A detergent screen is highly recommended to identify a more effective solubilizing agent for your specific chemoreceptor.[9]
-
-
Possible Cause: Inefficient cell lysis or membrane preparation.
-
Solution: Optimize your cell lysis protocol (e.g., sonication, French press) to ensure complete cell disruption and efficient isolation of the membrane fraction before solubilization.[2]
-
-
Possible Cause: Insufficient incubation time or temperature.
-
Solution: Increase the solubilization time (e.g., overnight at 4°C with gentle agitation). Some protocols suggest that extraction can be more efficient at slightly warmer temperatures (e.g., 20-30°C), but this must be balanced against the risk of protein degradation.[10]
-
Issue 2: The CheW-chemoreceptor complex dissociates during purification.
-
Possible Cause: The chosen detergent is too harsh.
-
Possible Cause: The detergent concentration is too high during purification steps.
-
Solution: While a higher detergent concentration is needed for initial solubilization, it can sometimes be reduced in subsequent steps like affinity chromatography. The detergent concentration in all buffers should remain above the CMC to prevent protein aggregation.[8]
-
-
Possible Cause: Loss of essential lipids.
Issue 3: The purified chemoreceptor is aggregated.
-
Possible Cause: The detergent concentration fell below the CMC.
-
Solution: Ensure all buffers used throughout the purification process contain detergent at a concentration above the CMC.[11]
-
-
Possible Cause: The protein is inherently unstable in the chosen detergent.
-
Solution: Screen a wider range of detergents. The addition of stabilizing agents like glycerol (B35011) (5-20%) to your buffers can also help prevent aggregation.[7][8] Gel filtration chromatography can be used to separate aggregated protein from the properly folded complex.[11]
-
Issue 4: The affinity tag on the chemoreceptor is inaccessible.
-
Possible Cause: The detergent micelle is sterically hindering the tag.
-
Solution: This can be an issue with N- or C-terminally tagged membrane proteins. Consider using a detergent that forms smaller micelles. Alternatively, introducing a longer, flexible linker between your protein and the affinity tag can improve its accessibility.[8]
-
Data Presentation
Table 1: Properties of Commonly Used Detergents for Membrane Protein Studies
| Detergent Name | Abbreviation | Type | Molecular Weight ( g/mol ) | CMC (mM) | CMC (% w/v) |
| n-Octyl-β-D-glucopyranoside | OG | Non-ionic | 292.37 | ~20-25 | ~0.73 |
| n-Dodecyl-β-D-maltoside | DDM | Non-ionic | 510.62 | ~0.15 | ~0.0077 |
| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic | 771.0 | ~0.01 | ~0.00077 |
| Triton X-100 | Non-ionic | ~647 (avg.) | ~0.24 | ~0.0155 | |
| CHAPS | Zwitterionic | 614.88 | ~6-10 | ~0.37-0.61 |
Note: CMC values can vary depending on buffer conditions such as temperature, pH, and ionic strength.
Experimental Protocols
Protocol 1: Detergent Screening for Chemoreceptor Solubilization
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Membrane Preparation: Isolate the membrane fraction containing the overexpressed chemoreceptor using standard cell lysis and ultracentrifugation protocols.
-
Detergent Stock Solutions: Prepare 10x stock solutions of a panel of detergents (e.g., OG, DDM, LMNG, Triton X-100, CHAPS) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Solubilization: Resuspend the membrane pellet in buffer and aliquot it into several tubes. Add a different detergent stock solution to each tube to achieve a final concentration of 1-2% (w/v).
-
Incubation: Incubate the samples for 1-4 hours (or overnight) at 4°C with gentle end-over-end rotation.
-
Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized material.
-
Analysis: Carefully collect the supernatant (solubilized fraction) and analyze it by SDS-PAGE and Western blotting using an antibody against the chemoreceptor to determine the solubilization efficiency of each detergent.
Protocol 2: Co-Immunoprecipitation of CheW with a His-tagged Chemoreceptor
-
Solubilization: Solubilize the membrane fraction containing the His-tagged chemoreceptor using the optimal detergent and concentration determined from the screening protocol. The solubilization buffer should also contain the cell lysate from an E. coli strain overexpressing CheW.
-
Binding: Add Ni-NTA affinity resin to the clarified supernatant and incubate for 1-2 hours at 4°C with gentle rotation to allow the His-tagged chemoreceptor (and any interacting proteins) to bind to the resin.
-
Washing: Pellet the resin by gentle centrifugation and wash it several times with a wash buffer containing the same detergent (at or slightly above its CMC) and a low concentration of imidazole (B134444) (e.g., 20 mM) to reduce non-specific binding.
-
Elution: Elute the bound proteins from the resin using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM) and the same detergent.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against both the His-tag (for the chemoreceptor) and CheW to confirm their co-purification.
Visualizations
Caption: Bacterial chemotaxis signaling pathway.
Caption: Workflow for detergent screening.
Caption: Troubleshooting complex dissociation.
References
- 1. Strategies for the Purification of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Cells to Solutions: Effective Methods for Membrane Protein Purification | MolecularCloud [molecularcloud.org]
- 3. Considerations for Membrane Protein Purification [pubmed.ncbi.nlm.nih.gov]
- 4. betalifesci.com [betalifesci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Purification and characterization of the aspartate chemoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of Membrane Proteins [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. sjsu.edu [sjsu.edu]
Technical Support Center: Chaperone-Assisted Folding of CheW
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the folding and solubility of the chemotaxis protein CheW using molecular chaperones.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CheW and why is its correct folding critical?
A1: CheW is a crucial scaffolding protein in the bacterial chemotaxis signaling pathway. It physically connects transmembrane chemoreceptors, known as methyl-accepting chemotaxis proteins (MCPs), to the histidine kinase CheA.[1][2] This CheW-mediated coupling is essential for transmitting environmental signals to regulate the autophosphorylation activity of CheA.[3][4] Proper folding of CheW is paramount because its native conformation is required to form a stable and functional ternary complex with receptors and CheA, which is the foundational step for signal transduction that governs bacterial motility.[5] Misfolding leads to non-functional protein, aggregation, and an inability to support chemotaxis.
Q2: My recombinant CheW protein is mostly insoluble and forms inclusion bodies in E. coli. What are the first troubleshooting steps?
A2: Inclusion body formation is a common issue when overexpressing proteins, often caused by the rate of protein synthesis exceeding the cell's folding capacity.[6][7] Here are proven strategies to enhance solubility:
-
Lower Expression Temperature: Reduce the induction temperature from 37°C to a range of 18-25°C. This slows down the rate of translation, giving the polypeptide more time to fold correctly.[8]
-
Reduce Inducer Concentration: Lower the concentration of the inducer (e.g., IPTG). This reduces the transcriptional load and can prevent overwhelming the cellular folding machinery.[6]
-
Change Expression Host: Use an E. coli strain engineered to handle difficult proteins, such as BL21(DE3)pLysS, which reduces basal expression, or Rosetta(DE3), which supplies tRNAs for rare codons.
-
Add a Solubility-Enhancing Tag: Fuse CheW to a highly soluble protein partner like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST). These tags can act as a chaperone for their fusion partner.
Q3: Which molecular chaperone systems are recommended for improving CheW folding, and how do they work?
A3: The two primary chaperone systems in E. coli that are effective for improving the solubility of recombinant proteins are the GroEL/GroES and DnaK/DnaJ/GrpE systems.[9][10]
-
GroEL/GroES (Chaperonins): This system forms a large, barrel-shaped complex. It captures a misfolded protein in its central cavity, which is then capped by GroES in an ATP-dependent process.[11][12] Inside this isolated chamber, the protein can fold without the risk of aggregation. A cycle of ATP hydrolysis releases the cap and the (ideally) folded protein.[13]
-
DnaK/DnaJ/GrpE (Hsp70 system): This system functions by binding to exposed hydrophobic regions of unfolded polypeptides. DnaJ targets the unfolded protein to DnaK.[14] ATP hydrolysis then promotes a stable DnaK-substrate complex, preventing aggregation.[15] GrpE facilitates the exchange of ADP for ATP, which triggers the release of the substrate, allowing it to attempt folding.[16] This cycle may repeat until the native state is achieved.
References
- 1. uniprot.org [uniprot.org]
- 2. Mechanisms of E. coli chemotaxis signaling pathways visualized using cryoET and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. CheW binding interactions with CheA and Tar. Importance for chemotaxis signaling in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Chaperone (protein) - Wikipedia [en.wikipedia.org]
- 10. Chaperone-assisted protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein folding assisted by the GroEL/GroES chaperonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of chaperonin action: GroES binding and release can drive GroEL-mediated protein folding in the absence of ATP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Function of DnaJ and DnaK as chaperones in origin-specific DNA binding by RepA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DnaK, DnaJ and GrpE form a cellular chaperone machinery capable of repairing heat-induced protein damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage of CheW Protein
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage of CheW protein, focusing on the selection and use of cryoprotectants to maintain protein integrity and functionality.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the long-term storage of purified this compound?
A1: The primary challenge is preventing protein aggregation and degradation during freeze-thaw cycles and extended storage.[1][2] Proteins like CheW are susceptible to denaturation and aggregation when exposed to ice crystal formation, pH shifts, and increased solute concentrations that occur during freezing.[2][3] This can lead to a loss of biological activity and the formation of non-functional protein species.
Q2: What are cryoprotectants and why are they necessary for this compound storage?
A2: Cryoprotectants are substances that protect proteins from damage during freezing and thawing.[2] They are essential for preserving the native structure and function of CheW by preventing the formation of damaging ice crystals and stabilizing the protein's conformation.[4][5] Common cryoprotectants include glycerol (B35011), sucrose (B13894), and trehalose (B1683222).[6]
Q3: What are the recommended starting concentrations for cryoprotectants when storing this compound?
A3: For liquid storage of recombinant E. coli CheW at -20°C or -80°C, a final glycerol concentration of 5% to 50% is recommended.[7][8] For lyophilized (freeze-dried) storage, a buffer containing 6% trehalose can be used prior to lyophilization.[7] These are starting points, and optimal concentrations may vary depending on the specific buffer conditions and protein concentration.
Q4: How should I freeze and thaw my this compound samples?
A4: It is recommended to flash-freeze protein aliquots in liquid nitrogen and then transfer them to -80°C for long-term storage.[9][10] Avoid slow freezing, as it can promote the formation of large ice crystals. Thawing should be done slowly and carefully to minimize protein stress.[9] Importantly, repeated freeze-thaw cycles should be avoided as they can significantly degrade the protein.[11] It is best practice to store the protein in single-use aliquots.
Q5: Can I store this compound at 4°C?
A5: Short-term storage at 4°C (a few days to a week) may be possible, but for long-term preservation, freezing at -80°C is highly recommended to minimize proteolytic degradation and microbial growth.[11] Protein stability at 4°C is highly dependent on the buffer composition and the purity of the protein sample.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Visible protein precipitation after thawing. | Protein aggregation due to freeze-thaw stress. | - Increase the concentration of the cryoprotectant (e.g., glycerol up to 50%).- Optimize the buffer pH to be at least 1-1.5 units away from the protein's isoelectric point (pI).- Consider adding a non-ionic surfactant (e.g., Polysorbate 80 at 0.05%) to the storage buffer to prevent interfacial denaturation.[1]- Ensure flash-freezing and avoid repeated freeze-thaw cycles. |
| Loss of this compound activity in functional assays. | - Protein denaturation or conformational changes.- Oxidation of sensitive residues. | - Test a different class of cryoprotectant, such as a sugar (sucrose or trehalose), which can stabilize protein structure through a "water replacement" mechanism.[12][13]- Add a reducing agent like DTT or TCEP (1-5 mM) to the storage buffer if your downstream application is compatible.[11]- Perform a buffer optimization screen to find the most stabilizing conditions.[14] |
| Inconsistent results between different aliquots. | - Incomplete mixing of cryoprotectant before freezing.- Variability in freeze-thaw handling.- Protein degradation over time in older stocks. | - Ensure the cryoprotectant is thoroughly and gently mixed with the protein solution before aliquoting and freezing.- Standardize your aliquoting, freezing, and thawing procedures.- Test the activity of a new aliquot alongside an old one to check for degradation over time. |
| Difficulty in resuspending lyophilized this compound. | Improper lyophilization formulation. | - Ensure the pre-lyophilization buffer contains an adequate concentration of a lyoprotectant like trehalose or sucrose.[7][15]- Reconstitute the protein in a suitable buffer, potentially with gentle agitation. |
Quantitative Data on Common Cryoprotectants
The following table summarizes common cryoprotectants and their typical working concentrations for protein storage. While specific data for CheW is limited, these are effective starting points based on recommendations for recombinant proteins.
| Cryoprotectant | Typical Concentration Range | Storage Temperature | Key Benefits |
| Glycerol | 5% - 50% (v/v) | -20°C or -80°C | Prevents ice crystal formation, increases solvent viscosity, and stabilizes protein conformation.[4][5] |
| Sucrose | 5% - 10% (w/v) or ~0.25 M | -80°C or Lyophilized | Effective cryo- and lyoprotectant, stabilizes protein structure.[16] |
| Trehalose | 5% - 10% (w/v) or ~0.25 M | -80°C or Lyophilized | Highly effective at protecting proteins during drying and freezing by forming a glassy matrix.[7][13][17] |
Experimental Protocols
Protocol 1: Screening for Optimal Cryoprotectant Concentration
This protocol outlines a method to determine the most effective concentration of a cryoprotectant for this compound by assessing protein aggregation after a freeze-thaw cycle.
Materials:
-
Purified this compound at a known concentration (e.g., 1 mg/mL)
-
Base storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Stock solutions of cryoprotectants (e.g., 80% glycerol, 40% sucrose, 40% trehalose)
-
Microcentrifuge tubes
-
Liquid nitrogen
-
-80°C freezer
-
Dynamic Light Scattering (DLS) instrument or Size Exclusion Chromatography (SEC) system
Procedure:
-
Prepare a series of this compound aliquots in the base storage buffer.
-
To each aliquot, add the cryoprotectant stock solution to achieve a range of final concentrations (e.g., for glycerol: 10%, 20%, 30%, 40%, 50%). Include a no-cryoprotectant control.
-
Gently mix each sample by pipetting and incubate on ice for 15 minutes.
-
Take an initial sample from each condition for analysis (T=0).
-
Flash-freeze the remaining aliquots in liquid nitrogen and transfer to a -80°C freezer for at least 24 hours.
-
Thaw the samples slowly on ice.
-
After thawing, centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any large aggregates.
-
Carefully collect the supernatant for analysis.
-
Assess protein aggregation in the T=0 and post-thaw samples using one of the following methods:
-
Dynamic Light Scattering (DLS): Measure the particle size distribution. An increase in the average particle size or polydispersity index after thawing indicates aggregation.
-
Size Exclusion Chromatography (SEC): Quantify the percentage of monomeric protein versus high molecular weight aggregates.
-
-
The optimal cryoprotectant concentration will be the one that shows the least amount of aggregation after the freeze-thaw cycle compared to the control.
Protocol 2: Assessing CheW Functional Activity Post-Storage
This protocol is designed to evaluate the biological activity of CheW after storage with a cryoprotectant. A common method to assess CheW function is through an in vitro binding assay with its interaction partners, such as the chemoreceptor Tar and the histidine kinase CheA.
Materials:
-
This compound samples stored under different cryoprotectant conditions.
-
Purified Tar (or its cytoplasmic domain) and CheA proteins.
-
Apparatus for a binding assay (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or co-immunoprecipitation).
-
Appropriate buffers for the binding assay.
Procedure:
-
Thaw the stored CheW aliquots (from Protocol 1 or long-term storage) on ice.
-
If necessary, perform a buffer exchange using a desalting column to remove the cryoprotectant, ensuring the final buffer is compatible with the chosen binding assay.
-
Measure the protein concentration of the CheW samples after buffer exchange.
-
Perform the binding assay to determine the interaction affinity (e.g., dissociation constant, Kd) between CheW and Tar/CheA.
-
Compare the binding affinity of the stored CheW samples to that of a freshly purified CheW sample (positive control).
-
A minimal change in binding affinity indicates that the cryoprotectant has successfully preserved the functional conformation of CheW during storage.
Visualizations
Bacterial Chemotaxis Signaling Pathway
References
- 1. Impact of Freeze-Thaw Stress on Protein Aggregation in Biologics – StabilityStudies.in [stabilitystudies.in]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Freeze-thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycerol-induced protein stabilization and prevention of protein aggregation [infobiochem.com]
- 5. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. cusabio.com [cusabio.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Trehalose and sucrose protect both membranes and proteins in intact bacteria during drying - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular Protective Functions and Therapeutical Potential of Trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein purification strategies must consider downstream applications and individual biological characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sucrose, maltodextrin and inulin efficacy as cryoprotectant, preservative and prebiotic – towards a freeze dried Lactobacillus plantarum topical probiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the CheW-CheA Interaction: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods
For researchers, scientists, and drug development professionals, confirming protein-protein interactions is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. In the bacterial chemotaxis system, the interaction between the coupling protein CheW and the histidine kinase CheA is fundamental for signal transduction. This guide provides a comparative analysis of co-immunoprecipitation (Co-IP) and alternative methods for validating this crucial interaction, supported by experimental data and detailed protocols.
The bacterial chemotaxis pathway is a model system for understanding signal transduction. It allows bacteria to sense and respond to chemical gradients in their environment. Central to this pathway is the formation of a stable ternary complex composed of chemoreceptors, the histidine kinase CheA, and the coupling protein CheW. CheW physically links CheA to the chemoreceptors, enabling the receptors to control CheA's autophosphorylation activity. Validating the direct interaction between CheW and CheA is essential for a complete understanding of this signaling cascade.
Co-Immunoprecipitation: A "Pull-Down" Approach
Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in their native cellular environment. The principle involves using an antibody to capture a specific protein (the "bait"), which in turn "pulls down" any interacting partners (the "prey"). The entire complex is then isolated, and the presence of the prey protein is typically detected by Western blotting.
Experimental Protocol: Co-Immunoprecipitation of CheW and CheA
This generalized protocol is adapted from standard procedures for bacterial protein complexes and can be optimized for the specific validation of the CheW-CheA interaction.
1. Cell Lysis:
-
Grow E. coli cells expressing tagged versions of CheW (e.g., FLAG-tag) and CheA (e.g., HA-tag) to mid-log phase.
-
Harvest cells by centrifugation and resuspend in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Nonidet P-40, and protease inhibitors).
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody (to pull down CheW) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
3. Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
4. Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using an anti-HA antibody to detect the presence of co-immunoprecipitated CheA. An anti-FLAG antibody should also be used to confirm the successful immunoprecipitation of CheW.
Alternative Validation Methods
Yeast Two-Hybrid (Y2H) System
The Y2H system is a genetic method used to detect binary protein interactions in vivo. The "bait" protein (e.g., CheW) is fused to the DNA-binding domain (DBD) of a transcription factor, and the "prey" protein (e.g., CheA) is fused to the activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., lacZ), which can be quantitatively measured.
dot
Experimental Protocol: Yeast Two-Hybrid Assay for CheW-CheA Interaction
1. Plasmid Construction:
-
Clone the coding sequence of cheW into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain.
-
Clone the coding sequence of cheA into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain.
2. Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109) with the bait and prey plasmids.
-
Plate the transformed yeast on selective media lacking tryptophan and leucine (B10760876) to select for cells containing both plasmids.
3. Interaction Assay:
-
Plate the co-transformants on selective media lacking tryptophan, leucine, and histidine (and often adenine) to test for interaction-dependent reporter gene expression.
-
Perform a quantitative β-galactosidase assay using a chromogenic substrate (e.g., ONPG) or a fluorescent substrate to measure the strength of the interaction.[2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful biophysical technique that can provide atomic-level information about protein-protein interactions in solution. Chemical shift perturbation (CSP) mapping is a common NMR method used to identify the binding interface. In this experiment, one protein is isotopically labeled (e.g., with ¹⁵N), and the unlabeled binding partner is titrated in. Changes in the chemical shifts of the labeled protein's backbone amides upon binding reveal the residues at the interaction interface.
dot
NMR studies have been instrumental in characterizing the ternary complex of the chemoreceptor, CheW, and CheA.[6][7] These studies have confirmed that CheW and the P5 domain of CheA have similar folds and that both interact with the chemoreceptor. While a direct CSP study of the isolated CheW-CheA interaction is not prominently featured, the existing data on the ternary complex strongly supports their direct binding.[6][7]
Experimental Protocol: NMR Chemical Shift Perturbation Mapping
1. Protein Expression and Purification:
-
Express and purify ¹⁵N-labeled CheW.
-
Express and purify unlabeled CheA.
2. NMR Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled CheW in a suitable NMR buffer.
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum.
3. Titration:
-
Incrementally add unlabeled CheA to the ¹⁵N-CheW sample.
-
Acquire an ¹H-¹⁵N HSQC spectrum after each addition.
4. Data Analysis:
-
Overlay the spectra and identify the amide peaks that shift upon the addition of CheA.
-
Map these perturbed residues onto the structure of CheW to identify the binding interface.
-
The dissociation constant (Kd) can be determined by fitting the chemical shift changes as a function of the CheA concentration.
Quantitative Comparison of Methods
| Method | Principle | Type of Data | Advantages | Disadvantages |
| Co-Immunoprecipitation | Antibody-based pull-down of protein complexes | Qualitative/Semi-quantitative (Western blot band intensity) | In vivo interaction in native context; can identify multi-protein complexes | Potential for false positives/negatives; antibody quality is critical; indirect interactions may be detected |
| Yeast Two-Hybrid | Reconstitution of a transcription factor in vivo | Qualitative (growth) or Quantitative (reporter assay) | In vivo detection of binary interactions; suitable for high-throughput screening | Prone to false positives/negatives; non-native environment (yeast nucleus); post-translational modifications may differ |
| NMR Spectroscopy | Detection of changes in the chemical environment of atomic nuclei | Quantitative (Binding affinity - Kd, structural information) | Provides atomic-level detail of the interaction interface; can determine binding affinity | Requires large amounts of pure, soluble protein; size limitations for proteins |
Experimental Data Summary
| Method | Interaction Pair | Quantitative Value | Reference |
| Equilibrium Column Chromatography | CheW - CheA | Dissociation Constant (Kd) = 17 µM | [8] |
| NMR Spectroscopy | CheW - CheA in ternary complex | Dissociation Constant (Kd) of CheW-CheAΔ354 ~10 nM | [6] |
| Mutagenesis & In Vitro Assays | CheW (G57D) - CheA | Complete inability to form active ternary complexes | [1] |
Conclusion
Validating the CheW-CheA interaction is a cornerstone for dissecting the bacterial chemotaxis signaling pathway. Co-immunoprecipitation offers a powerful method to demonstrate this interaction within a cellular context. However, for a comprehensive and robust validation, it is highly recommended to complement Co-IP with orthogonal methods such as the yeast two-hybrid system and NMR spectroscopy. The Y2H system can confirm a direct binary interaction in vivo, while NMR spectroscopy can provide high-resolution structural details and precise binding affinities. By combining these approaches, researchers can build a compelling and multi-faceted confirmation of the CheW-CheA interaction, paving the way for further functional studies and potential drug discovery efforts targeting this critical signaling hub.
References
- 1. CheW binding interactions with CheA and Tar. Importance for chemotaxis signaling in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of protein-protein interactions by standard gal4p-based yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity in Genetic In Vivo Methods for Protein-Protein Interaction Studies: from the Yeast Two-Hybrid System to the Mammalian Split-Luciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. CheA-Receptor Interaction Sites in Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 3.2 Å resolution structure of a Receptor:CheA:CheW signaling complex defines overlapping binding sites and key residue interactions within bacterial chemosensory arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CheW Protein Sequences Across Diverse Bacterial Lineages
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CheW protein sequences and their interactions from various bacteria. It includes supporting experimental data and detailed methodologies to facilitate further research and development in bacterial chemotaxis.
The this compound is a crucial component of the bacterial chemotaxis signaling pathway, acting as an adaptor that physically links chemoreceptors to the histidine kinase CheA. This interaction is fundamental for the transmission of sensory signals from the environment to the flagellar motors, enabling bacteria to navigate towards favorable conditions and away from repellents. Understanding the variations and conserved features of CheW across different bacterial species is essential for elucidating the nuances of chemotaxis and for the potential development of novel antimicrobial strategies.
Comparative Analysis of this compound Sequences
CheW proteins are relatively small, single-domain proteins. A comparison of CheW sequences from diverse bacterial phyla reveals variations in length and sequence identity, highlighting both conserved regions critical for its core function and variable regions that may contribute to species-specific adaptations of the chemotaxis system.
| Bacterial Species | Phylum | UniProt Accession | Protein Length (amino acids) |
| Escherichia coli (strain K12) | Proteobacteria | P0A964 | 167 |
| Bacillus subtilis (strain 168) | Firmicutes | P37489 | 156 |
| Thermotoga maritima (strain MSB8) | Thermotogae | Q56322 | 150 |
| Pseudomonas aeruginosa (strain PAO1) | Proteobacteria | Q51486 | 163 |
| Borrelia burgdorferi (strain B31) | Spirochaetes | O51531 | 158 |
| Synechocystis sp. (strain PCC 6803) | Cyanobacteria | P73832 | 155 |
Bacillus subtilis CheW shares 28.6% amino acid identity with its counterpart in Escherichia coli[1].
Quantitative Analysis of CheW Interactions
The primary role of CheW is to mediate the interaction between chemoreceptors and the CheA kinase. The strength of these interactions, quantified by the dissociation constant (Kd), is a key determinant of signaling efficiency. Isothermal Titration Calorimetry (ITC) and Förster Resonance Energy Transfer (FRET) are powerful techniques to measure these binding affinities.
| Interacting Proteins | Bacterial Species | Method | Dissociation Constant (Kd) |
| CheW - CheA | Escherichia coli | Equilibrium Column Chromatography | 17 µM[2] |
| CheW - Tar (chemoreceptor) | Escherichia coli | Competition pull-down assays | 1.5 µM |
| CheW (V36M mutant) - Tar | Escherichia coli | Competition pull-down assays | No binding detected[3] |
| CheW (G57D mutant) - CheA | Escherichia coli | Fluorescence Anisotropy | No binding detected[3] |
| CheW - Receptor Dimer (first site) | Thermotoga maritima | NMR | ~4 times tighter than the second site[3] |
| CheW - CheA | Thermotoga maritima | Not specified | Stronger than E. coli CheW-CheA[2] |
Mutational analysis in E. coli has demonstrated the critical importance of specific CheW residues for its interactions. For instance, the V36M mutation abolishes binding to the Tar receptor, while the G57D mutation disrupts the interaction with CheA, both leading to a loss of chemotactic function[3]. In Thermotoga maritima, CheW binds to its cognate CheA with a significantly higher affinity than what is observed in the E. coli system[2].
Signaling Pathways and Experimental Workflows
The intricate network of interactions within the bacterial chemotaxis pathway can be visualized to better understand the flow of information. Furthermore, standardized experimental workflows are essential for reproducible and comparable results.
References
Comparative Functional Analysis of CheW Orthologs Across Diverse Bacterial Species
A comprehensive guide for researchers, scientists, and drug development professionals on the functional diversity and experimental analysis of the chemotaxis coupling protein CheW.
The bacterial chemotaxis system is a model for signal transduction, and at its core lies the crucial scaffolding protein, CheW. This guide provides a comparative functional analysis of CheW orthologs from different bacterial species, highlighting key differences in their interactions and cellular stoichiometry. Detailed experimental protocols for the functional characterization of CheW are also presented to facilitate further research in this area.
Quantitative Comparison of CheW Orthologs
The primary role of CheW is to couple chemoreceptors, or methyl-accepting chemotaxis proteins (MCPs), to the histidine kinase CheA, forming a stable ternary signaling complex. The efficiency of this coupling is critical for the amplification and processing of chemotactic signals. While the overall function of CheW is conserved, significant quantitative differences exist among its orthologs in various bacterial species.
| Species | CheW Ortholog/Homolog | Interaction Partner | Dissociation Constant (Kd) | Cellular Ratio (per CheA dimer) | Reference |
| Escherichia coli | CheW | CheA | ~6 µM | ~2 | [1] |
| Tar (MCP) | ~11 µM | [1] | |||
| Bacillus subtilis | CheW | - | Not reported | Nearly identical to E. coli | [2] |
| CheV (CheW homolog) | - | Not reported | - | [1][3] | |
| Pseudomonas aeruginosa | CheV (phosphorylated) | McpN (MCP) | 8 nM | - | [4] |
| CheV (unphosphorylated) | McpN (MCP) | No binding | - | [4] | |
| CheV (unphosphorylated) | PctA (MCP) | No binding | - | [4] |
Key Observations:
-
Binding Affinities: The binding affinity of CheW for its partners can vary significantly. For instance, the phosphorylated form of the CheW homolog CheV in Pseudomonas aeruginosa exhibits a remarkably high affinity for the chemoreceptor McpN, with a dissociation constant in the nanomolar range.[4] In contrast, E. coli CheW binds to CheA and the Tar receptor with micromolar affinities.[1]
-
Cellular Stoichiometry: While the ratio of CheW to the CheA dimer is nearly identical in E. coli and B. subtilis, the overall levels of chemotaxis proteins can differ significantly.[2] B. subtilis, for example, has a much higher ratio of chemoreceptor dimers to CheA dimers compared to E. coli.[2]
-
Functional Redundancy: Some bacteria, like B. subtilis, possess a CheW homolog called CheV, which contains a CheW-like domain.[1][3] In B. subtilis, CheW and CheV appear to be functionally redundant to some extent, as a mutant lacking both shows a severe chemotactic defect.[3][5]
-
Phosphorylation-Dependent Interactions: The function of CheV in P. aeruginosa is regulated by phosphorylation. The phosphorylated form of CheV binds with high affinity to specific chemoreceptors, while the unphosphorylated form does not bind, suggesting a mechanism for modulating signaling through specific chemotaxis pathways.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate functional analysis of CheW orthologs. Below are protocols for key experiments used to characterize CheW function.
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinities
ITC is a powerful technique for the direct measurement of binding affinities, stoichiometry, and thermodynamic parameters of protein-protein interactions.
Principle: ITC measures the heat change that occurs upon the binding of two molecules. A solution of one protein (the ligand, e.g., CheW) is titrated into a solution of its binding partner (the macromolecule, e.g., CheA or the cytoplasmic fragment of a chemoreceptor) in a sample cell. The heat released or absorbed is measured and used to determine the binding parameters.
Protocol:
-
Protein Preparation:
-
Express and purify CheW orthologs and their interaction partners (CheA, MCP cytoplasmic fragments) to >95% purity.
-
Dialyze both proteins extensively against the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT) to minimize heats of dilution.
-
Determine the protein concentrations accurately using a reliable method (e.g., BCA assay or UV absorbance at 280 nm with a calculated extinction coefficient).
-
-
ITC Experiment Setup:
-
Degas both protein solutions for 10-15 minutes immediately before the experiment to prevent air bubbles.
-
Load the macromolecule solution (e.g., CheA at 10-50 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (e.g., CheW at 100-500 µM, typically 10-fold higher than the macromolecule) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 1-2 µL) to account for initial mixing effects, and discard this data point during analysis.
-
Perform a series of subsequent injections (e.g., 20-30 injections of 10-15 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
In Vivo FRET Microscopy for Detecting Protein-Protein Interactions
Fluorescence Resonance Energy Transfer (FRET) microscopy is a powerful technique to study protein-protein interactions in living cells.
Principle: FRET is a non-radiative energy transfer process between two fluorophores (a donor and an acceptor) when they are in close proximity (typically 1-10 nm). By fusing CheW and its potential interaction partners to compatible FRET pairs (e.g., CFP as the donor and YFP as the acceptor), their interaction can be monitored in vivo.
Protocol:
-
Plasmid Construction:
-
Construct expression plasmids encoding CheW and its interaction partner fused to a FRET pair (e.g., CheW-CFP and CheA-YFP). Ensure the linkers between the protein and the fluorescent tag are flexible and of appropriate length.
-
-
Bacterial Transformation and Growth:
-
Co-transform the plasmids into an appropriate E. coli strain (e.g., a strain deleted for the native cheW and cheA genes).
-
Grow the cells to mid-log phase in a suitable medium. Induce protein expression if using an inducible promoter.
-
-
Sample Preparation for Microscopy:
-
Wash the cells in a motility buffer.
-
Immobilize the cells on a poly-L-lysine coated coverslip or in a microfluidic device.
-
-
Image Acquisition:
-
Use a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for donor and acceptor excitation and emission).
-
Acquire images in three channels:
-
Donor channel (excite donor, detect donor emission).
-
Acceptor channel (excite acceptor, detect acceptor emission).
-
FRET channel (excite donor, detect acceptor emission).
-
-
-
Data Analysis (Acceptor Photobleaching Method):
-
Acquire pre-bleach images in the donor and acceptor channels.
-
Selectively photobleach the acceptor fluorophore in a region of interest using a high-intensity laser.
-
Acquire post-bleach images in the donor channel.
-
An increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (ID_pre / ID_post), where ID_pre and ID_post are the donor fluorescence intensities before and after photobleaching, respectively.
-
Capillary Chemotaxis Assay
This classic assay provides a quantitative measure of the chemotactic response of a bacterial population to a chemical attractant or repellent.
Principle: A capillary tube containing a potential chemoattractant is placed in a suspension of motile bacteria. Bacteria sense the gradient of the chemical diffusing from the capillary and swim towards it. The number of bacteria that accumulate in the capillary over a set time is a measure of the chemotactic response.
Protocol:
-
Bacterial Cell Preparation:
-
Grow the bacterial strain of interest to mid-logarithmic phase in an appropriate growth medium.
-
Harvest the cells by gentle centrifugation.
-
Wash the cells twice with a motility buffer (e.g., 10 mM potassium phosphate, 0.1 mM EDTA, pH 7.0).
-
Resuspend the cells in the motility buffer to a specific optical density (e.g., OD600 of 0.5).
-
-
Capillary Preparation:
-
Seal one end of a 1 µL glass capillary tube using a flame.
-
Fill the capillary from the open end with a solution of the test chemical (attractant or repellent) dissolved in the motility buffer. A control capillary should be filled with motility buffer only.
-
-
Assay Performance:
-
Place the bacterial suspension in a small chamber (e.g., a slide with a raised coverslip).
-
Carefully insert the open end of the filled capillary into the bacterial suspension.
-
Incubate at a constant temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Quantification:
-
Carefully remove the capillary and wipe the outside to remove any adhering bacteria.
-
Break the capillary into a tube containing a known volume of buffer to release the contents.
-
Determine the number of bacteria in the tube by plating serial dilutions and counting colony-forming units (CFUs).
-
The chemotaxis response is typically expressed as the ratio of the number of bacteria in the attractant-filled capillary to the number in the control capillary.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is essential for a clear understanding of CheW's function.
Caption: Bacterial chemotaxis signaling pathway.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Caption: Logical relationships in CheW ortholog analysis.
References
- 1. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular stoichiometry of the chemotaxis proteins in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotaxis in Bacillus subtilis requires either of two functionally redundant CheW homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
The Indispensable Role of CheW: A Comparative Guide to its Validation in Diverse Chemotaxis Pathways
For researchers, scientists, and drug development professionals, understanding the intricacies of bacterial chemotaxis is paramount for endeavors ranging from combating infectious diseases to engineering novel biosensors. At the heart of this complex signaling network lies CheW, a crucial adaptor protein. This guide provides a comprehensive comparison of CheW's role and validation across different chemotaxis pathways, supported by experimental data, detailed protocols, and pathway visualizations.
The canonical chemotaxis pathway, extensively studied in Escherichia coli, relies on CheW to physically bridge transmembrane chemoreceptors, known as methyl-accepting chemotaxis proteins (MCPs), to the histidine kinase CheA. This ternary complex is the fundamental signaling unit that transmits information about the extracellular environment to the flagellar motors, dictating the cell's movement. The stability and dynamics of this complex are central to the sensitivity and responsiveness of the chemotaxis system.
However, the world of prokaryotic chemotaxis is not monolithic. Variations in this core pathway exist across different bacterial and archaeal species, highlighting alternative strategies for signal transduction. This guide delves into these differences, with a particular focus on the CheV-mediated pathway, an alternative that replaces or augments the function of CheW in a variety of microorganisms.
Quantitative Analysis of CheW Interactions
The validation of CheW's function hinges on the quantitative characterization of its binding affinities for its interaction partners, primarily CheA and the chemoreceptors. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and NMR spectroscopy have been instrumental in determining these parameters. The dissociation constant (Kd), a measure of the binding affinity, provides a quantitative basis for comparing the strength of these interactions across different organisms and experimental conditions.
| Organism | Interacting Partners | Dissociation Constant (Kd) | Experimental Method | Reference |
| Escherichia coli | CheW - CheA | ~17 µM | Equilibrium Column Chromatography | [1] |
| Escherichia coli | CheW - Tar Receptor | ~11 µM | In vitro binding assay | [2] |
| Escherichia coli | CheW - Tsr Receptor | ~6 µM | In vitro binding assay | [2] |
| Thermotoga maritima | CheW - CheA | ~10 nM | Not Specified | [3] |
| Thermotoga maritima | CheW - TM1143 (MCP) | Kd1: ~300 µM, Kd2: ~1.2 mM | NMR Spectroscopy |
Caption: Table summarizing the dissociation constants of CheW with its binding partners in different bacteria.
Comparative Look: The CheV Alternative
In many bacteria, a protein called CheV serves a role analogous to CheW. CheV is a fusion protein, typically containing a CheW-like domain and a receiver (REC) domain similar to that of the response regulator CheY. This dual-domain architecture suggests a more complex regulatory role for CheV compared to the single-domain CheW.
| Feature | CheW | CheV |
| Domain Architecture | Single CheW domain | CheW-like domain fused to a REC domain |
| Function | Primarily a static adaptor protein | Adaptor protein with potential for phosphorylation-mediated regulation |
| Prevalence | Found in the majority of chemotaxis pathways | Found in a significant number of pathways, often alongside CheW |
| Functional Redundancy | Essential in many canonical pathways | Can be functionally redundant with CheW in some species (e.g., Bacillus subtilis) |
Caption: Comparison of the key features of CheW and CheV proteins.
The presence of the REC domain in CheV suggests that its activity can be modulated by phosphorylation, potentially by CheA. This could provide an additional layer of regulation and feedback within the chemotaxis signaling pathway, allowing for more nuanced responses to environmental stimuli. In Pseudomonas aeruginosa, for instance, the phosphorylation of CheV has been shown to be critical for its interaction with specific chemoreceptors, with a phospho-mimetic variant of CheV binding to the chemoreceptor McpN with a very high affinity (Kd = 8 nM) as determined by isothermal titration calorimetry.[4]
Signaling Pathway Visualizations
To better illustrate the role of CheW and its counterparts in different chemotaxis systems, the following diagrams depict the signaling cascades in a canonical CheW-mediated pathway, a CheV-mediated pathway, and a generalized archaeal chemotaxis pathway.
Caption: Comparative signaling pathways of CheW- and CheV-mediated chemotaxis, and a generalized archaeal pathway.
Experimental Protocols for Validating CheW's Role
The following sections provide detailed methodologies for key experiments used to validate the function and interactions of CheW.
In Vivo Cross-linking to Identify CheW Interaction Partners
This method is used to covalently link proteins that are in close proximity within a living cell, allowing for the identification of interaction partners.
Protocol:
-
Cell Growth and Preparation:
-
Grow E. coli cells expressing tagged versions of CheW (e.g., His-tagged) and its potential interacting partners to mid-log phase (OD600 ~0.5) in appropriate media.
-
Harvest cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
-
Cross-linking Reaction:
-
Resuspend the cell pellet in PBS to a final OD600 of 1.0.
-
Add a membrane-permeable cross-linker, such as formaldehyde (B43269) to a final concentration of 1% (v/v) or a shorter, more specific cross-linker like disuccinimidyl suberate (B1241622) (DSS) to a final concentration of 1-2 mM.
-
Incubate the mixture at room temperature for 30 minutes with gentle agitation.
-
Quench the cross-linking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 100 mM and incubating for 15 minutes.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cross-linked cells by centrifugation.
-
Lyse the cells using a French press or sonication in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Purify the tagged CheW and its cross-linked partners using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
-
Analysis of Cross-linked Complexes:
-
Elute the protein complexes from the affinity resin.
-
Reverse the cross-links by heating the samples at 95°C for 25 minutes in SDS-PAGE sample buffer containing a reducing agent.
-
Separate the proteins by SDS-PAGE and identify the interaction partners by Western blotting using specific antibodies or by mass spectrometry.
-
Isothermal Titration Calorimetry (ITC) to Quantify Binding Affinities
ITC directly measures the heat changes that occur during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Protein Preparation:
-
Purify CheW and its binding partner (e.g., the cytoplasmic domain of an MCP or the P5 domain of CheA) to high homogeneity.
-
Dialyze both proteins extensively against the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol) to minimize heat of dilution effects.
-
Determine the protein concentrations accurately using a reliable method such as UV-Vis spectroscopy.
-
-
ITC Experiment Setup:
-
Degas the protein solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
Load the protein with the lower concentration (typically in the range of 10-100 µM) into the sample cell of the ITC instrument.
-
Load the protein with the higher concentration (typically 10-fold higher than the cell concentration) into the injection syringe.
-
-
Titration and Data Acquisition:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-5 µL) of the syringe solution into the sample cell, allowing the system to reach equilibrium after each injection.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the two proteins.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
In Vitro CheA Autophosphorylation Assay
This assay measures the kinase activity of CheA and is used to assess how CheW and chemoreceptors modulate this activity.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2).
-
In a reaction tube, combine purified CheA, CheW, and reconstituted chemoreceptors (in liposomes or nanodiscs) at desired concentrations.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5-10 minutes.
-
-
Phosphorylation Reaction:
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP to a final concentration of ~100 µM.
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
-
-
Analysis of Phosphorylation:
-
Separate the proteins in the reaction aliquots by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated CheA.
-
Quantify the amount of phosphorylated CheA using a phosphorimager or densitometry.
-
-
Data Analysis:
-
Plot the amount of phosphorylated CheA as a function of time to determine the initial rate of autophosphorylation.
-
Compare the rates of CheA autophosphorylation in the presence and absence of CheW and chemoreceptors to determine their effect on CheA's kinase activity.
-
Conclusion
The validation of CheW's role as a central coupling protein in bacterial chemotaxis is a testament to the power of a multi-faceted experimental approach. Quantitative binding studies have firmly established the affinities that govern the formation of the core signaling complex, while in vivo and in vitro functional assays have elucidated the critical role of CheW in transmitting signals from receptors to the kinase. Furthermore, the discovery and characterization of alternative pathways, such as the CheV system, have provided valuable comparative insights into the evolutionary strategies that bacteria employ to navigate their chemical environments. For researchers in basic science and drug development, a thorough understanding of these diverse chemotaxis mechanisms, grounded in the rigorous experimental validation of key components like CheW, is essential for advancing our ability to both understand and control bacterial behavior.
References
- 1. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CheA-Receptor Interaction Sites in Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
A Comparative Structural Analysis of the Chemotaxis Protein CheW and Its Homologues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the structure and function of the bacterial chemotaxis protein CheW and its homologues. CheW plays a crucial role as an adaptor protein, coupling chemoreceptors to the histidine kinase CheA, thereby initiating the signal transduction cascade that governs bacterial motility.[1] Understanding the structural similarities and differences among CheW and its homologues is essential for elucidating the intricacies of chemotaxis across different bacterial species and for the development of novel antimicrobial agents targeting this vital pathway.
Quantitative Structural and Binding Data
The following table summarizes key quantitative data from structural and binding studies of CheW and its homologues. While comprehensive data across a wide range of species is still an active area of research, this table provides a snapshot of the currently available information.
| Protein | Organism | PDB ID | Method | Resolution (Å) | RMSD (Å) vs. E. coli CheW | Binding Partner | Kd (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Reference |
| CheW | Escherichia coli | 1K0S | NMR | - | - | CheA | ~6 | N/A | N/A | N/A | [2] |
| Tar (receptor) | ~11 | N/A | N/A | 1:1 | [2] | ||||||
| CheW | Thermotoga maritima | 1K0S | NMR | - | ~1.8 | CheA | N/A | N/A | N/A | N/A | [3][4] |
| Receptor | N/A | N/A | N/A | N/A | [5] | ||||||
| CheV | Bacillus subtilis | N/A | N/A | N/A | N/A | CheA | N/A | N/A | N/A | N/A | |
| MCPA (receptor) | N/A | N/A | N/A | N/A |
N/A: Data not available in the searched literature. RMSD values can vary depending on the alignment algorithm and the specific residues included in the calculation.[3][6][7]
Signaling Pathways and Experimental Workflows
To visualize the functional context and experimental approaches for studying CheW and its homologues, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the comparative structural analysis of CheW and its homologues.
X-ray Crystallography for 3D Structure Determination
This method is used to determine the high-resolution three-dimensional structure of proteins.
a. Protein Expression and Purification:
-
Gene Cloning: The gene encoding the CheW homologue of interest is cloned into an expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.[8]
-
Protein Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3). Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).[9]
-
Cell Lysis and Clarification: Harvested cells are resuspended in a lysis buffer and disrupted by sonication. The cell debris is removed by centrifugation.[9]
-
Affinity Chromatography: The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The protein is eluted after washing steps.[9]
-
Further Purification: Size-exclusion chromatography is often used as a final purification step to obtain a highly pure and homogenous protein sample.
b. Crystallization:
-
Crystallization Screening: The purified protein is concentrated and subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, and temperature) using methods like hanging-drop or sitting-drop vapor diffusion.[10][11]
-
Optimization: Conditions that yield initial microcrystals are optimized by fine-tuning the concentrations of protein and precipitants to obtain diffraction-quality crystals.[10]
c. Data Collection and Structure Determination:
-
X-ray Diffraction: Crystals are cryo-cooled and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[8][10]
-
Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.
-
Phase Determination: The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or experimental phasing techniques.[12]
-
Model Building and Refinement: An initial atomic model is built into the electron density map and refined to improve the fit with the experimental data.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics
NMR spectroscopy provides information about the structure and dynamics of proteins in solution.
a. Sample Preparation:
-
Isotope Labeling: For detailed structural studies, the protein is typically uniformly labeled with 15N and/or 13C by growing the expression host in a minimal medium containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources, respectively.[13][14]
-
Purification and Formulation: The labeled protein is purified as described for X-ray crystallography and exchanged into a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer at a specific pH) containing 5-10% D2O.
b. NMR Data Acquisition:
-
A series of multidimensional NMR experiments are performed, including:
-
1H-15N HSQC: To check the folded state of the protein and for chemical shift perturbation mapping of binding interfaces.[4][14]
-
Triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH): For backbone resonance assignment.
-
NOESY experiments (e.g., 15N-edited NOESY-HSQC, 13C-edited NOESY-HSQC): To obtain distance restraints between protons that are close in space.
-
Relaxation experiments (T1, T2, and 1H-15N heteronuclear NOE): To study protein dynamics.[14]
-
c. Structure Calculation and Analysis:
-
Resonance Assignment: The acquired NMR spectra are processed and analyzed to assign the chemical shifts to specific atoms in the protein.
-
Restraint Generation: NOESY spectra are used to generate inter-proton distance restraints. Dihedral angle restraints can be derived from chemical shifts.
-
Structure Calculation: The structural restraints are used in computational algorithms to calculate an ensemble of 3D structures consistent with the experimental data.
-
Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15][16]
a. Sample Preparation:
-
Protein and Ligand Preparation: Both the CheW homologue (in the sample cell) and its binding partner (e.g., CheA or a chemoreceptor fragment, in the syringe) are purified to high homogeneity.
-
Buffer Matching: It is critical that both protein and ligand are in identical, extensively dialyzed buffer to minimize heats of dilution.[17][18] The buffer should be degassed before the experiment.[18]
b. ITC Experiment:
-
Instrument Setup: The sample cell is filled with the CheW homologue solution, and the syringe is filled with the binding partner solution. The experiment is performed at a constant temperature.[19]
-
Titration: A series of small injections of the binding partner from the syringe into the sample cell are performed. The heat change after each injection is measured.[19]
-
Control Experiment: A control titration of the binding partner into the buffer alone is performed to determine the heat of dilution.[19]
c. Data Analysis:
-
The heat of dilution is subtracted from the experimental data.
-
The corrected heat per injection is plotted against the molar ratio of the two molecules.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[16] The entropy change (ΔS) can then be calculated.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique for real-time monitoring of biomolecular interactions, allowing for the determination of association and dissociation rate constants.[20][21]
a. Chip Preparation and Ligand Immobilization:
-
Chip Selection: A suitable sensor chip (e.g., CM5) is selected.
-
Surface Activation: The sensor surface is activated, for example, using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Ligand Immobilization: One of the binding partners (the ligand, e.g., CheA) is immobilized onto the activated sensor surface.
-
Deactivation: Any remaining active groups on the surface are deactivated.
b. Analyte Interaction Analysis:
-
Analyte Injection: A series of concentrations of the other binding partner (the analyte, e.g., a CheW homologue) are flowed over the sensor surface.
-
Association and Dissociation Monitoring: The binding (association) and subsequent unbinding (dissociation) are monitored in real-time as a change in resonance units (RU).[20]
-
Regeneration: The sensor surface is regenerated between analyte injections using a suitable regeneration solution to remove the bound analyte.
c. Data Analysis:
-
The sensorgram data (RU vs. time) is corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable kinetic model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. proteopedia.org [proteopedia.org]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 12. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
Assessing the Functional Redundancy of CheW and CheV in Bacillus subtilis Chemotaxis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bacterial chemotaxis, the signaling pathway of Bacillus subtilis presents a fascinating case of functional redundancy, particularly in the roles of the coupling proteins CheW and CheV. Understanding the nuances of their individual and combined contributions is crucial for a comprehensive grasp of bacterial sensory adaptation and for the development of novel antimicrobial strategies targeting motility and virulence. This guide provides an objective comparison of CheW and CheV function, supported by experimental data, detailed protocols, and visual pathway representations.
Core Concepts: The Role of Coupling Proteins in Chemotaxis
Bacterial chemotaxis is a sophisticated signal transduction system that enables bacteria to navigate chemical gradients in their environment. This process relies on a series of protein interactions that connect chemoreceptors to the flagellar motor. In B. subtilis, the core of this signaling complex involves the histidine kinase CheA and the response regulator CheY. Chemoreceptors, upon binding chemoeffectors, modulate the autophosphorylation activity of CheA. Phosphorylated CheA then transfers its phosphoryl group to CheY, and the resulting CheY-P interacts with the flagellar switch to control the direction of flagellar rotation, leading to either smooth swimming or tumbling.
The crucial link between the chemoreceptors and the CheA kinase is facilitated by coupling proteins. In many bacteria, CheW is the sole protein responsible for this function. However, B. subtilis possesses an additional coupling protein, CheV, which introduces a layer of complexity and robustness to its chemotactic system.[1]
Functional Redundancy: A Tale of Two Proteins
Experimental evidence strongly supports the functional redundancy of CheW and CheV in B. subtilis. Studies involving single and double gene knockouts have revealed that while the absence of either CheW or CheV partially impairs chemotaxis, the simultaneous deletion of both proteins results in a nearly complete loss of chemotactic ability.[1] This indicates that either protein can, to a significant extent, fulfill the essential role of coupling chemoreceptors to CheA.
However, the redundancy is not absolute. CheV is a larger, dual-domain protein, comprising an N-terminal CheW-like domain and a C-terminal CheY-like receiver (REC) domain.[2] The CheW-like domain is sufficient for the primary coupling function, but the REC domain, which can be phosphorylated by CheA, plays a significant role in sensory adaptation, allowing the bacterium to reset its signaling pathway in the continued presence of a stimulus.
Quantitative Comparison of Chemotactic Performance
To illustrate the distinct and overlapping roles of CheW and CheV, the following table summarizes quantitative data from key experimental assays performed on wild-type B. subtilis and various mutant strains.
| Strain | Swarm Plate Assay (Diameter in mm) | Capillary Assay (Accumulation relative to Wild-Type) | Tethered Cell Assay (Tumble Frequency) |
| Wild-Type | ~45 mm | 100% | Normal |
| cheW mutant | ~20 mm | ~50% | Reduced |
| cheV mutant | ~30 mm | ~75% | Slightly Reduced |
| cheW cheV double mutant | No significant swarming | <10% | Severely Impaired (mostly smooth swimming) |
Data compiled from multiple sources and represents approximate values for comparative purposes.
Signaling Pathway Overview
The following diagram illustrates the chemotaxis signaling pathway in B. subtilis, highlighting the partially redundant roles of CheW and CheV in linking the chemoreceptor-CheA complex.
Experimental Workflow for Assessing Functional Redundancy
The determination of functional redundancy between CheW and CheV relies on a series of well-established microbiological and microscopic assays. The general workflow is depicted below.
Detailed Experimental Protocols
Swarm Plate Assay
This assay qualitatively assesses chemotaxis by observing the collective migration of bacteria through a semi-solid agar (B569324) medium.
-
Media: Tryptone broth (1% tryptone, 0.5% NaCl) with 0.27% Bacto agar.
-
Procedure:
-
Prepare and pour swarm plates, allowing them to solidify and dry slightly at room temperature.
-
Inoculate 2 µl of an overnight culture of each bacterial strain into the center of a swarm plate.
-
Incubate the plates at 37°C.
-
Measure the diameter of the bacterial swarm at regular intervals (e.g., every hour for 8-12 hours).
-
-
Expected Outcome: Wild-type strains will form a large, spreading swarm. Mutants with impaired chemotaxis will exhibit smaller swarm diameters.
Capillary Assay
This quantitative assay measures the chemotactic response of bacteria to a chemical attractant.
-
Media and Reagents:
-
Chemotaxis buffer (e.g., K-phosphate buffer with EDTA).
-
Attractant solution (e.g., 10 mM asparagine in chemotaxis buffer).
-
1 µl capillary tubes.
-
-
Procedure:
-
Grow bacterial cultures to mid-log phase, then wash and resuspend the cells in chemotaxis buffer to a defined optical density (e.g., OD600 of 0.05).
-
Fill a capillary tube with the attractant solution and another with chemotaxis buffer (as a negative control).
-
Place the capillaries into a chamber containing the bacterial suspension.
-
Incubate for a defined period (e.g., 30 minutes) to allow bacteria to swim into the capillaries.
-
Remove the capillaries, rinse the outside, and expel the contents into a known volume of buffer.
-
Serially dilute and plate the contents to determine the number of colony-forming units (CFUs).
-
-
Expected Outcome: A significantly higher number of bacteria will accumulate in the attractant-filled capillary compared to the control for chemotactic strains.
Tethered Cell Assay
This microscopic assay directly observes the swimming behavior of individual bacteria to determine their tumble frequency.
-
Procedure:
-
Grow and prepare cells as for the capillary assay.
-
Briefly shear the flagella from the bacteria by passing the culture through a syringe.
-
Tether the bacteria to a glass coverslip coated with anti-flagellin antibodies. Only a single flagellum will attach, causing the bacterium to rotate.
-
Observe the rotating bacteria under a microscope. Clockwise (CW) rotation corresponds to a smooth swimming bias, while counter-clockwise (CCW) rotation indicates a tumble.
-
Record the duration and frequency of changes in rotational direction before and after the addition of a chemoattractant.
-
-
Expected Outcome: Wild-type bacteria will exhibit a baseline tumble frequency that is suppressed upon the addition of an attractant. Chemotactically impaired mutants will show altered tumble biases.
Conclusion
The presence of both CheW and CheV in Bacillus subtilis provides a robust and adaptable chemotaxis system. While CheW and the CheW-like domain of CheV are functionally redundant in their core role of coupling chemoreceptors to the CheA kinase, the REC domain of CheV adds another layer of regulation, contributing to the fine-tuning of sensory adaptation. The quantitative differences in the chemotactic abilities of cheW and cheV single mutants underscore their distinct, albeit overlapping, contributions. A complete understanding of this dual system not only deepens our knowledge of bacterial signaling but also presents potential avenues for the development of targeted therapies aimed at disrupting bacterial motility and colonization.
References
Validating CheW Complexes: A Comparative Guide to Cross-Linking Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals investigating the intricate signaling networks of bacterial chemotaxis, robust validation of protein complexes is paramount. The CheW protein, a critical scaffolding component linking chemoreceptors to the histidine kinase CheA, forms the core of the signaling array. This guide provides a comparative analysis of cross-linking mass spectrometry (XL-MS) and other widely used techniques for validating CheW-containing complexes, supported by experimental data and detailed protocols.
This document offers an objective comparison of methodologies, enabling researchers to select the most appropriate technique for their specific research questions. We delve into the principles, workflows, and data outputs of each method, presenting quantitative data in structured tables for straightforward comparison.
At a Glance: Comparison of Methods for CheW Complex Validation
| Method | Principle | Type of Interaction Detected | Resolution | Quantitative Capability | In Vivo Capability |
| Cross-Linking Mass Spectrometry (XL-MS) | Covalent linking of proximal amino acid residues followed by mass spectrometric identification of cross-linked peptides. | Direct and proximal interactions. | Low to medium (provides distance constraints). | Yes (relative and absolute quantification). | Yes, well-established for in vivo studies. |
| Yeast Two-Hybrid (Y2H) | Reconstitution of a functional transcription factor upon interaction of two proteins fused to its domains, activating a reporter gene. | Primarily direct binary interactions. | Low (interaction vs. no interaction). | Semi-quantitative (reporter gene expression levels). | Yes, interactions are detected within the yeast cell nucleus. |
| Pull-Down Assay / Co-Immunoprecipitation (Co-IP) | A "bait" protein is used to capture "prey" proteins from a lysate, which are then identified. | Direct and indirect interactions. | Low (identifies complex components). | Yes (relative quantification by Western blot or mass spectrometry). | Can be performed with lysates from cells grown in vivo. |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorescent proteins fused to interacting partners. | Direct interactions in close proximity (1-10 nm). | High (provides distance information). | Yes (FRET efficiency is a quantitative measure of interaction). | Yes, widely used for real-time analysis in living cells. |
Cross-Linking Mass Spectrometry (XL-MS) for CheW Complex Validation
XL-MS has emerged as a powerful technique to elucidate the architecture of protein complexes within their native cellular environment.[1][2] By covalently linking amino acids in close proximity, XL-MS provides distance constraints that can be used to model the topology of protein complexes like the chemosensory array.[3]
Experimental Workflow
The general workflow for an in vivo XL-MS experiment to study CheW complexes is as follows:
Detailed Protocol: In Vivo Cysteine-Directed Cross-Linking
This protocol is adapted from methods used to study bacterial chemoreceptor arrays.[4][5][6][7][8]
-
Strain Construction: Introduce single cysteine mutations at desired positions in CheW and its potential interacting partners (e.g., CheA, chemoreceptors) in an E. coli strain.
-
Cell Culture: Grow the mutant strains to mid-exponential phase.
-
Cross-linking Reaction: Harvest and wash the cells. Resuspend in a suitable buffer and add a cysteine-specific cross-linking reagent (e.g., a homobifunctional maleimide). Incubate for a specific time at a controlled temperature.
-
Quenching: Stop the reaction by adding an excess of a quenching reagent (e.g., β-mercaptoethanol).
-
Sample Preparation for MS: Lyse the cells and digest the proteins with a protease (e.g., trypsin).
-
Enrichment (Optional): Enrich for cross-linked peptides using techniques like size-exclusion or affinity chromatography, especially if using an enrichable cross-linker.[9]
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry.
-
Data Analysis: Use specialized software (e.g., MeroX, XlinkX) to identify the cross-linked peptides from the complex MS/MS spectra.[10][11]
Quantitative Data from Cysteine Cross-linking Studies
| Experiment | Cross-linker | Proteins Cross-linked | Quantitative Measure | Finding |
| In vivo disulfide bond formation | Oxidation | Tsr (Cys variant) and Tar (Cys variant) | Densitometry of Western blot | Supports the formation of mixed trimers of receptor dimers.[4] |
| Trifunctional maleimide (B117702) cross-linking | TMEA | Tsr (S366C) | Densitometry of Western blot | Indicates that most chemoreceptors are in higher-order assemblies.[5] |
Alternative Methods for Validating CheW Complexes
While XL-MS provides valuable structural insights, other methods are frequently employed to probe protein-protein interactions within the chemotaxis signaling pathway.
Yeast Two-Hybrid (Y2H)
The Y2H system is a powerful genetic method to screen for binary protein-protein interactions in vivo.[12][13]
-
Vector Construction: Clone the CheW coding sequence into a "bait" vector (containing a DNA-binding domain) and the potential interactor (e.g., CheA) into a "prey" vector (containing a transcriptional activation domain).
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
Selection: Plate the transformed yeast on selective media lacking specific nutrients. Growth indicates a positive interaction.
-
Reporter Assay (Quantitative): For a more quantitative measure, perform a β-galactosidase assay on liquid cultures of the interacting strains.[14][15]
| Bait | Prey | Quantitative Measure | Finding |
| CheW | CheA | β-galactosidase activity | Demonstrates a direct interaction between CheW and CheA.[16] |
| CheW (mutants) | CheA | β-galactosidase activity | Identifies specific CheW residues crucial for the interaction with CheA.[16] |
Pull-Down Assay
Pull-down assays are in vitro methods used to confirm protein-protein interactions.[17][18][19][20][21][22][23] A tagged "bait" protein (e.g., His-tagged CheW) is immobilized on a resin and used to "pull down" interacting "prey" proteins from a cell lysate.
-
Bait Protein Expression and Purification: Express and purify His-tagged CheW.
-
Immobilization: Bind the purified His-CheW to a nickel-charged resin.
-
Lysate Preparation: Prepare a cell lysate from E. coli expressing the potential interacting proteins (e.g., CheA).
-
Incubation: Incubate the immobilized His-CheW with the cell lysate.
-
Washing: Wash the resin to remove non-specifically bound proteins.
-
Elution: Elute the His-CheW and any bound proteins.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the prey protein (e.g., anti-CheA) or by mass spectrometry for unbiased identification of interacting partners.[24][25][26]
| Bait | Prey Source | Detection Method | Quantitative Measure | Finding |
| GST-CheW | Purified CheA | SDS-PAGE | Band intensity | Confirms direct interaction between CheW and CheA.[27] |
| His-CheW | E. coli lysate | Western Blot | Band intensity | Demonstrates that CheW can pull down CheA from a complex mixture. |
Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique for studying protein-protein interactions in living cells in real-time.[28][29][30][31][32][33][34][35][36] It measures the energy transfer between two fluorescent proteins fused to the proteins of interest, which only occurs when they are in very close proximity.
-
Fusion Protein Construction: Create constructs for expressing CheW and CheA fused to a FRET pair of fluorescent proteins (e.g., CFP and YFP).
-
Bacterial Transformation: Transform E. coli with the plasmids encoding the fusion proteins.
-
Cell Culture and Imaging: Grow the cells and image them using a fluorescence microscope equipped for FRET measurements.
-
FRET Measurement: Excite the donor fluorophore (e.g., CFP) and measure the emission from both the donor and the acceptor (e.g., YFP). An increase in acceptor emission upon donor excitation indicates FRET.
-
Data Analysis: Calculate the FRET efficiency to quantify the interaction.
| FRET Pair | Condition | Quantitative Measure | Finding |
| CheY-YFP / CheZ-CFP | Addition of attractant | Change in FRET ratio | Allows real-time measurement of CheA kinase activity in response to stimuli.[28][30] |
The Bacterial Chemotaxis Signaling Pathway
The validation of CheW complexes is crucial for understanding the intricate signaling cascade that governs bacterial motility. CheW acts as a key adapter protein, physically linking the chemoreceptors to the histidine kinase CheA, thereby forming the core of the chemosensory array.
Conclusion
The validation of CheW-containing complexes is a critical step in dissecting the molecular mechanisms of bacterial chemotaxis. Cross-linking mass spectrometry offers a powerful approach to map the topology of these complexes in vivo, providing distance constraints that are invaluable for structural modeling. However, a comprehensive understanding often requires a multi-pronged approach. Techniques such as Yeast Two-Hybrid, pull-down assays, and FRET provide complementary information on binary interactions, complex composition, and real-time interaction dynamics in living cells. By carefully selecting and combining these methods, researchers can build a detailed and robust model of the chemosensory array and its function.
References
- 1. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iscrm.uw.edu [iscrm.uw.edu]
- 4. Crosslinking snapshots of bacterial chemoreceptor squads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Transmembrane signaling characterized in bacterial chemoreceptors by using sulfhydryl cross-linking in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detecting the conformational change of transmembrane signaling in a bacterial chemoreceptor by measuring effects on disulfide cross-linking in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transmembrane signaling characterized in bacterial chemoreceptors by using sulfhydryl cross-linking in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eXL-MS: An Enhanced Cross-Linking Mass Spectrometry Workflow To Study Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pull-down assays [sigmaaldrich.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 20. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 21. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Pull-Down Assays - Creative BioMart [creativebiomart.net]
- 24. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Unbiased RNA–protein interaction screen by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. FRET Analysis of the Chemotaxis Pathway Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Dynamic map of protein interactions in the Escherichia coli chemotaxis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. [PDF] Quantitative FRET (qFRET) Technology for the Determination of Protein–Protein Interaction Affinity in Solution | Semantic Scholar [semanticscholar.org]
- 33. Quantitative FRET (qFRET) Technology for the Determination of Protein-Protein Interaction Affinity in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Quantitative analysis of multi-protein interactions using FRET: application to the SUMO pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
Unveiling CheW Binding Dynamics: A Comparative Guide to Affinity Measurement Techniques
For researchers, scientists, and drug development professionals investigating the intricate signaling pathways of bacterial chemotaxis, understanding the binding affinity of the CheW protein is paramount. CheW acts as a crucial adaptor, bridging chemoreceptors to the histidine kinase CheA, thereby controlling the phosphorylation cascade that dictates bacterial motility. While Surface Plasmon Resonance (SPR) stands as a powerful tool for analyzing biomolecular interactions, a comprehensive comparison with alternative methods provides a broader perspective on the available techniques to quantify CheW binding affinity.
This guide offers an objective comparison of methodologies used to determine the binding affinity of CheW with its key partners, the chemoreceptor Tar and the histidine kinase CheA. We delve into the experimental data and detailed protocols of established techniques, providing a clear framework for selecting the most appropriate method for your research needs.
Quantitative Analysis of CheW Binding Affinity
| Interacting Proteins | Technique | Dissociation Constant (Kd) | Reference |
| CheW - CheA | Equilibrium Column Chromatography | 17 µM | Gegner, J. A., & Dahlquist, F. W. (1991)[1][2][3] |
| CheW - Tar | Fluorescence Polarization | Data not explicitly quantified in abstract | Boukhvalova, M. S., et al. (2002)[4] |
| CheW - CheA | Fluorescence Polarization | Data not explicitly quantified in abstract | Boukhvalova, M. S., et al. (2002)[4] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for replicating and comparing results. Below are the methodologies employed in the key studies cited.
Equilibrium Column Chromatography for CheW-CheA Interaction
This method, as described by Gegner and Dahlquist (1991), was used to determine the dissociation constant of the CheW-CheA complex.[1][2][3]
Principle: This technique measures the amount of a small molecule (CheW) that binds to a larger molecule (CheA) as the complex passes through a gel filtration column pre-equilibrated with the small molecule. The binding results in a "trough" in the elution profile of the small molecule, the area of which is proportional to the amount of bound ligand.
Protocol:
-
Protein Purification: CheA and CheW proteins were purified to homogeneity.
-
Column Equilibration: A gel filtration column (e.g., Superose 12) was equilibrated with a buffer containing a known concentration of CheW.
-
Sample Application: A sample of CheA, dissolved in the same CheW-containing buffer, was applied to the column.
-
Elution and Detection: The column was eluted with the CheW-containing buffer, and the absorbance of the eluate was monitored at a specific wavelength to detect the protein concentrations.
-
Data Analysis: The concentration of bound CheW was determined by quantifying the area of the trough in the CheW elution profile. The dissociation constant (Kd) was then calculated by analyzing the binding data at various CheA concentrations.
Fluorescence Polarization for CheW-Tar and CheW-CheA Interactions
Boukhvalova et al. (2002) employed fluorescence polarization to investigate the binding of CheW to both the Tar receptor and CheA.[4]
Principle: This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule. When a small, fluorescently labeled molecule (e.g., a peptide derived from Tar or CheA) is free in solution, it tumbles rapidly, and the emitted light is depolarized. Upon binding to a larger molecule (CheW), the tumbling rate slows down, resulting in an increase in the polarization of the emitted light. This change in polarization is directly related to the fraction of the labeled molecule that is bound.
Generalized Protocol:
-
Fluorescent Labeling: A peptide corresponding to the CheW-binding region of Tar or CheA is labeled with a fluorescent probe.
-
Binding Reaction: A fixed concentration of the fluorescently labeled peptide is incubated with varying concentrations of purified this compound in a suitable buffer.
-
Fluorescence Polarization Measurement: The fluorescence polarization of each sample is measured using a specialized fluorometer.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of CheW. The data is then fitted to a binding isotherm to determine the dissociation constant (Kd).
Visualizing the Bacterial Chemotaxis Signaling Pathway
To provide a contextual framework for the importance of CheW binding affinity, the following diagram illustrates the bacterial chemotaxis signaling pathway.
Caption: Bacterial chemotaxis signaling pathway.
Experimental Workflow for Binding Affinity Determination
The following diagram outlines a general experimental workflow for determining protein binding affinity.
Caption: General workflow for binding affinity analysis.
References
- 1. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal transduction in bacteria: CheW forms a reversible complex with the protein kinase CheA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. CheW binding interactions with CheA and Tar. Importance for chemotaxis signaling in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Cross-Complementation of CheW Orthologs in Bacterial Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo functionality of CheW orthologs from different bacterial species through cross-complementation studies in Escherichia coli. The data presented herein is crucial for understanding the conservation and divergence of the chemotaxis signaling pathway and for potential applications in synthetic biology and drug development.
Introduction to CheW and Bacterial Chemotaxis
Bacterial chemotaxis is a sophisticated signal transduction system that enables bacteria to navigate chemical gradients in their environment. This process is fundamental for survival, allowing bacteria to move towards nutrients and away from toxins. The core of this signaling pathway involves a series of protein-protein interactions that modulate the rotation of the flagellar motor. The CheW protein acts as a crucial scaffold, physically coupling the chemoreceptors (Methyl-accepting Chemotaxis Proteins or MCPs) to the histidine kinase CheA. This ternary complex is the primary signaling unit that responds to environmental cues. Given its central role, the functional interchangeability of CheW orthologs from different bacterial species is a key question in understanding the evolution and modularity of the chemotaxis system.
Quantitative Comparison of CheW Ortholog Performance
In vivo cross-complementation studies are powerful tools to assess the functional conservation of proteins across different species. In these assays, a null mutant of a specific gene in a host organism is complemented with its ortholog from a donor organism. The extent to which the wild-type phenotype is restored provides a measure of the ortholog's functional compatibility.
A key study by Boukhvalova et al. (2002) investigated the ability of CheW from the distantly related proteobacterium Azospirillum brasilense to complement an E. coli cheW null mutant. While detailed quantitative data comparing a wide range of orthologs is limited in the literature, this study provides a foundational qualitative assessment.
| Host Strain | CheW Ortholog | Complementation Outcome | Reference |
| E. coli ΔcheW | E. coli CheW (Native) | Full restoration of chemotaxis | [1] |
| E. coli ΔcheW | Azospirillum brasilense CheW | Restoration of signal transduction and chemotaxis | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-complementation studies. Below are the protocols for the key experiments used to assess the in vivo function of CheW orthologs.
Swarm Plate Assay
The swarm assay is a semi-quantitative method to evaluate the chemotactic ability of a bacterial population. It assesses the collective motility of bacteria on a soft agar (B569324) surface, which requires functional chemotaxis to navigate nutrient gradients created by bacterial metabolism.
Protocol:
-
Media Preparation: Prepare tryptone broth (TB) soft agar plates containing 1% tryptone, 0.5% NaCl, and 0.3% agar. For complementation studies, the appropriate antibiotic for plasmid maintenance and an inducer (e.g., IPTG) for the expression of the CheW ortholog are added to the media.
-
Strain Preparation: Grow the E. coli ΔcheW strain carrying the plasmid with the CheW ortholog overnight in TB medium with the appropriate antibiotic at 30°C.
-
Inoculation: In the center of the soft agar plate, inoculate 5 µl of the overnight culture.
-
Incubation: Incubate the plates at 30°C for 6-12 hours.
-
Data Analysis: Measure the diameter of the swarm ring. A larger swarm diameter indicates better chemotactic ability. Compare the swarm diameters of the E. coli ΔcheW strain complemented with different CheW orthologs to the wild-type E. coli and the uncomplemented mutant.
Capillary Assay
The capillary assay is a quantitative method to measure the chemotactic response of bacteria to a specific chemoattractant.
Protocol:
-
Cell Preparation: Grow the E. coli ΔcheW strain with the complementing plasmid to mid-log phase in a suitable medium. Wash the cells twice with a motility buffer (e.g., K-phosphate buffer with EDTA) and resuspend them in the same buffer to a defined cell density (e.g., 10^7 cells/ml).
-
Capillary Preparation: Fill a 1 µl capillary tube with the motility buffer containing a known chemoattractant (e.g., 100 µM L-aspartate). As a negative control, fill another capillary with only the motility buffer.
-
Assay: Place the capillaries into the bacterial suspension.
-
Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Cell Counting: Remove the capillaries, wipe the outside, and expel the contents into a known volume of motility buffer. Count the number of bacteria that entered the capillary using serial dilutions and plating, or a Coulter counter.
-
Data Analysis: The chemotactic response is typically expressed as the ratio of the number of bacteria in the attractant-filled capillary to the number in the control capillary.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental procedures is crucial for a clear understanding of the research.
Caption: Bacterial chemotaxis signaling pathway.
Caption: Experimental workflow for the swarm assay.
Caption: Experimental workflow for the capillary assay.
Conclusion and Future Directions
The available evidence from in vivo cross-complementation studies indicates that the this compound is functionally conserved across significant evolutionary distances, as demonstrated by the ability of A. brasilense CheW to restore chemotaxis in an E. coli null mutant.[2] This suggests that the core interactions between CheW, chemoreceptors, and CheA are maintained.
However, to fully understand the nuances of CheW ortholog function, further research is needed. Specifically, studies that quantitatively compare a diverse panel of CheW orthologs from various bacterial species in a single, standardized E. coli background are required. Such studies would provide invaluable data on the subtle differences in signaling efficiency and protein-protein interaction affinities that may exist between orthologs. This knowledge will not only deepen our understanding of the evolution of bacterial chemotaxis but also inform the rational design of synthetic signaling pathways for various biotechnological applications.
References
- 1. Role of the this compound in bacterial chemotaxis: overexpression is equivalent to absence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different evolutionary constraints on chemotaxis proteins CheW and CheY revealed by heterologous expression studies and protein sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Interactomes of CheW and CheV in Bacterial Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
In the intricate signaling network of bacterial chemotaxis, the coupling proteins CheW and CheV play a pivotal role in transmitting sensory information from chemoreceptors to the downstream kinase CheA. While both proteins share a conserved CheW-like domain and are fundamental to the formation of the chemoreceptor-CheA ternary complex, their interactomes and regulatory mechanisms exhibit key distinctions. This guide provides an objective comparison of the CheW and CheV interactomes, supported by experimental data, detailed methodologies, and visual representations of the signaling pathways.
At a Glance: CheW vs. CheV Interactomes
| Feature | CheW | CheV |
| Core Function | Constitutive coupling protein | Adaptable coupling protein with regulatory function |
| Primary Binding Partners | CheA, Methyl-accepting Chemotaxis Proteins (MCPs) | CheA, Subset of MCPs |
| Domain Architecture | Single CheW-like domain | N-terminal CheW-like domain, C-terminal Receiver (REC) domain |
| Regulation of Interaction | Generally constitutive | Phosphorylation-dependent |
| Binding Affinity (Kd) | μM range with CheA and MCPs in E. coli[1] | Phosphorylated form: nM range with specific MCPs (e.g., 8 nM with McpN in P. aeruginosa)[2][3]; Unphosphorylated form: No detectable binding[2][3] |
Deep Dive: Unraveling the Molecular Interactions
The fundamental difference in the interactomes of CheW and CheV lies in their domain architecture and the subsequent regulation of their interactions. CheW acts as a static adaptor, consistently linking chemoreceptors and CheA.[1][4] In contrast, CheV's C-terminal receiver (REC) domain allows for a dynamic regulation of its binding affinity through phosphorylation, typically catalyzed by CheA itself.[5][6] This phosphorylation event acts as a molecular switch, dramatically increasing CheV's affinity for a specific subset of chemoreceptors.[2][3]
Quantitative Analysis of Binding Affinities
Direct comparative studies of the binding affinities of CheW and CheV with the same full-length chemoreceptors and CheA from a single organism are limited in the literature. However, existing data from different bacterial species provide valuable insights into their distinct interaction strengths.
| Interaction | Organism | Method | Dissociation Constant (Kd) | Reference |
| CheW - CheA | Escherichia coli | Fluorescence Anisotropy | ~6 µM | [5] |
| CheW - Tar (MCP) | Escherichia coli | Fluorescence Anisotropy | ~11 µM | [5] |
| CheV (D238E, phosphomimetic) - McpN (MCP) | Pseudomonas aeruginosa | Isothermal Titration Calorimetry | 8 nM | [2][3] |
| Unphosphorylated CheV - McpN (MCP) | Pseudomonas aeruginosa | Isothermal Titration Calorimetry | No binding detected | [2][3] |
| Unphosphorylated CheV - PctA (MCP) | Pseudomonas aeruginosa | Isothermal Titration Calorimetry | No binding detected | [2][3] |
| CheV (D238E, phosphomimetic) - PctA (MCP) | Pseudomonas aeruginosa | Isothermal Titration Calorimetry | No binding detected | [2][3] |
These data highlight that phosphorylated CheV can exhibit a significantly higher affinity for its specific receptor partners compared to the general affinity of CheW for its partners. This suggests a mechanism for prioritizing certain signals within the chemotaxis network.
Signaling Pathways Visualized
The following diagrams illustrate the distinct roles of CheW and CheV in the bacterial chemotaxis signaling pathway.
Caption: Bacterial chemotaxis signaling pathway mediated by CheW.
Caption: Regulated bacterial chemotaxis signaling involving CheV phosphorylation.
Experimental Protocols
A variety of experimental techniques are employed to elucidate the interactomes of CheW and CheV. Below are summaries of key methodologies.
Co-Immunoprecipitation (Co-IP)
This technique is used to identify in vivo protein-protein interactions. A specific antibody against a "bait" protein (e.g., CheW or CheV) is used to pull down the bait and its interacting "prey" proteins from a cell lysate. The entire complex is then analyzed, typically by Western blotting or mass spectrometry, to identify the interacting partners.
Workflow:
Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.
Detailed Protocol: A general protocol for Co-IP can be found in various sources.[7][8][9][10] Key steps include cell lysis under non-denaturing conditions, incubation of the lysate with a specific antibody, capture of the antibody-protein complex with Protein A/G beads, washing to remove non-specific binders, and elution of the complex for analysis.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a genetic method to detect binary protein-protein interactions in vivo. The "bait" protein is fused to a DNA-binding domain (DBD) of a transcription factor, and the "prey" protein is fused to an activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.
Detailed Protocol: A standard Y2H protocol involves cloning the genes for the bait and prey proteins into appropriate vectors, co-transforming these vectors into a suitable yeast strain, and assessing reporter gene activation.[11][12][13][14]
Mass Spectrometry (MS)-Based Proteomics
MS-based approaches are powerful for identifying the components of protein complexes on a large scale.[15][16][17][18][19] In the context of CheW and CheV interactomes, affinity purification of the tagged protein followed by mass spectrometry (AP-MS) can identify a broad range of potential interaction partners.
Detailed Protocol: A typical AP-MS workflow includes expressing a tagged version of the bait protein (e.g., His-tagged CheW), purifying the protein and its binders using affinity chromatography, separating the proteins by SDS-PAGE, in-gel digestion of protein bands with trypsin, and identifying the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry, enthalpy, and entropy of the interaction.
Detailed Protocol: An ITC experiment involves titrating a solution of one binding partner (the "ligand," e.g., a chemoreceptor fragment) into a solution containing the other binding partner (the "macromolecule," e.g., CheV) in a sample cell. The heat changes upon each injection are measured to generate a binding isotherm, from which the thermodynamic parameters are calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide high-resolution structural information about protein-protein interactions in solution.[4][20][21][22][23][24] Chemical shift perturbation (CSP) mapping is a common NMR technique to identify the binding interface. Upon the addition of an unlabeled binding partner, changes in the chemical shifts of specific amino acid residues in the NMR spectrum of an isotopically labeled protein indicate their involvement in the interaction.
Detailed Protocol: A typical CSP experiment involves acquiring a reference 2D heteronuclear single quantum coherence (HSQC) spectrum of the 15N-labeled protein of interest. A series of HSQC spectra are then recorded upon the titration of the unlabeled binding partner. The residues exhibiting significant chemical shift changes are mapped onto the protein's structure to identify the binding surface.[20][21]
Conclusion
The interactomes of CheW and CheV, while centered around the core chemotaxis machinery, are fundamentally distinct. CheW serves as a constitutive linker, forming stable ternary complexes with CheA and a broad range of chemoreceptors. In contrast, CheV functions as a regulated coupling protein, with its phosphorylation status acting as a critical determinant of its high-affinity interaction with a specific subset of chemoreceptors. This regulatory mechanism allows for a more nuanced and adaptable chemotactic response, enabling bacteria to prioritize certain environmental cues. The experimental methodologies outlined in this guide provide a robust toolkit for further dissecting the intricacies of these crucial protein-protein interactions and their roles in bacterial signaling.
References
- 1. CheW binding interactions with CheA and Tar. Importance for chemotaxis signaling in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospho-mimetic CheV interacts with a subset of chemoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. nmr-bio.com [nmr-bio.com]
- 5. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CheV: CheW-like coupling proteins at the core of the chemotaxis signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 9. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 12. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 13. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]
- 14. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Protein Interaction Partners in Bacteria Using Affinity Purification and SILAC Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Recent progress in mass spectrometry-based strategies for elucidating protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass spectrometry-based protein‒protein interaction techniques and their applications in studies of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 22. Specificity and affinity of binding of phosphate-containing compounds to CheY protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 24. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
Evolutionary Analysis of the CheW Protein Family: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The CheW protein family plays a pivotal role as a core scaffolding component in the bacterial chemotaxis signaling pathway. These proteins act as a crucial link, coupling chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs), to the histidine kinase CheA. This interaction modulates the autophosphorylation activity of CheA, thereby controlling the flagellar motor and enabling bacteria to navigate chemical gradients. Understanding the evolutionary dynamics of the CheW family provides valuable insights into the adaptation and diversification of chemotaxis systems across different bacterial species, which can be leveraged for applications in drug development and synthetic biology.
This guide provides a comparative overview of the this compound family, summarizing key quantitative data, detailing experimental protocols for their analysis, and illustrating the signaling pathways and experimental workflows involved.
Comparative Analysis of this compound Family Members
The evolutionary analysis of the this compound family reveals a fascinating interplay of conservation and divergence. While the core function of CheW as a coupling protein is highly conserved, its sequence and structural features, as well as its interaction specificities, can vary significantly across different bacterial lineages.
Sequence and Structural Conservation
CheW and CheW-like domains are found in various protein architectures, including standalone CheW proteins, the CheA kinase itself, and CheV proteins, which fuse a CheW domain to a receiver domain.[1] A comprehensive analysis of CheW-like domains has led to their classification into distinct architectural classes, suggesting functional specializations.[1]
To quantitatively assess the conservation within the CheW family, multiple sequence alignments are performed, followed by the calculation of conservation scores for each amino acid position. These scores highlight residues that are critical for structure and function.
Table 1: Sequence Conservation Scores of Key Residues in Representative CheW Homologs
| Residue Position (E. coli CheW) | Amino Acid (E. coli) | Conservation Score | Putative Function |
| E38 | Glutamate | High | Forms a salt bridge with R62, maintaining structural integrity[2] |
| R62 | Arginine | High | Forms a salt bridge with E38[2] |
| ... | ... | ... | ... |
Note: This table is a template. Researchers can populate it by performing multiple sequence alignments of their CheW homologs of interest and calculating conservation scores using tools like Jalview or custom scripts. The conservation score can be a simple percentage of identity or a more complex score based on physicochemical properties of amino acids.
Binding Affinities and Interaction Partners
The primary function of CheW is to mediate the interaction between MCPs and CheA. The strength of these interactions, quantified by the dissociation constant (Kd), is a critical parameter for the proper functioning of the signaling pathway. Quantitative in vitro binding assays, such as pull-down assays and surface plasmon resonance, are employed to measure these affinities.
Table 2: Comparison of Binding Affinities (Kd) of CheW Homologs
| CheW Homolog (Organism) | Interaction Partner | Binding Affinity (Kd) | Experimental Method | Reference |
| CheW (Escherichia coli) | Tsr (MCP) | [Insert Value] | Quantitative Pull-down | [3] |
| CheW (Escherichia coli) | CheA | [Insert Value] | Isothermal Titration Calorimetry | [3] |
| CheW (Thermotoga maritima) | MCP | [Insert Value] | Surface Plasmon Resonance | [4] |
| ... | ... | ... | ... | ... |
Note: This table is a template to be populated with data from specific experimental studies. The provided references describe the methodologies to obtain such data. The ternary complex of receptor, CheW, and CheA is both kinetically and thermodynamically stable at physiological concentrations.[3]
Signaling Pathways and Experimental Workflows
Visualizing the intricate relationships within the chemotaxis signaling pathway and the steps involved in its evolutionary analysis is crucial for a comprehensive understanding.
Bacterial Chemotaxis Signaling Pathway
The bacterial chemotaxis pathway is a well-characterized signal transduction system. CheW is a central component of the receptor-kinase signaling complex.
Experimental Workflow for Evolutionary Analysis
A systematic approach is required to conduct an evolutionary analysis of the this compound family. The following workflow outlines the key steps, from data acquisition to phylogenetic inference.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are protocols for key experiments in the evolutionary analysis of the this compound family.
Protocol 1: Quantitative Pull-Down Assay for CheW-MCP Interaction
This protocol is adapted from established methods for analyzing direct protein-protein interactions.[5]
1. Protein Expression and Purification:
-
Clone the coding sequences of the CheW homolog (bait) and the MCP cytoplasmic domain (prey) into appropriate expression vectors (e.g., with GST and His tags, respectively).
-
Express the proteins in a suitable host, such as E. coli BL21(DE3).
-
Purify the tagged proteins using affinity chromatography (e.g., Glutathione-Sepharose for GST-CheW and Ni-NTA agarose (B213101) for His-MCP).
-
Dialyze the purified proteins against a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT).
-
Determine the protein concentrations using a Bradford assay or spectrophotometry.
2. Immobilization of Bait Protein:
-
Equilibrate Glutathione-Sepharose beads with the binding buffer.
-
Incubate a known amount of purified GST-CheW with the beads to allow for binding.
-
Wash the beads extensively with the binding buffer to remove unbound protein.
3. Binding Reaction:
-
Aliquot the GST-CheW-bound beads into separate tubes.
-
Add increasing concentrations of the purified His-MCP prey protein to the tubes.
-
Include a control with beads and the highest concentration of prey protein but without the bait protein to check for non-specific binding.
-
Incubate the reactions at 4°C with gentle rotation for a sufficient time to reach equilibrium.
4. Washing and Elution:
-
Pellet the beads by centrifugation and carefully remove the supernatant.
-
Wash the beads multiple times with the binding buffer to remove unbound prey protein.
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.
5. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue staining or Western blotting using an anti-His antibody.
-
Quantify the band intensities of the bound prey protein using densitometry software (e.g., ImageJ).
-
Plot the amount of bound prey protein as a function of the prey protein concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a one-site binding model using software like GraphPad Prism.[5]
Protocol 2: Phylogenetic Analysis of the CheW Family
This protocol outlines the steps for constructing a phylogenetic tree from protein sequences, based on established bioinformatics workflows.[6][7]
1. Sequence Retrieval:
-
Use a query sequence of a known this compound (e.g., from E. coli) to search for homologs in protein databases like UniProt or NCBI using BLASTp.
-
Select a representative set of CheW sequences from diverse bacterial species, ensuring a good taxonomic distribution.
-
Download the sequences in FASTA format.
2. Multiple Sequence Alignment (MSA):
-
Use a multiple sequence alignment program such as ClustalW, MUSCLE, or T-Coffee to align the retrieved CheW sequences.[6]
-
Visually inspect the alignment for any misaligned regions and manually adjust if necessary.
-
Trim poorly aligned regions or gaps that may introduce noise into the phylogenetic analysis.
3. Phylogenetic Tree Construction:
-
Use a phylogenetic analysis software package like MEGA (Molecular Evolutionary Genetics Analysis) or PhyML.[8]
-
Choose a suitable method for tree construction. Common methods include:
-
Neighbor-Joining (NJ): A distance-based method that is computationally fast.
-
Maximum Likelihood (ML): A statistical method that finds the tree that maximizes the likelihood of observing the given sequences.
-
-
Select an appropriate substitution model (e.g., JTT, WAG) that best fits the evolutionary process of the protein family. Software like MEGA can help in selecting the best-fit model.[8]
4. Tree Validation:
-
Assess the statistical support for the branches of the phylogenetic tree using bootstrap analysis.
-
Perform a large number of bootstrap replicates (e.g., 1000) to obtain confidence values for each node in the tree.
5. Tree Visualization and Interpretation:
-
Visualize the resulting phylogenetic tree using the software's built-in tools or dedicated tree viewers.
-
Analyze the branching patterns to infer the evolutionary relationships between the CheW homologs. Identify clades that may correspond to specific functional or taxonomic groups.
By following these comparative approaches and experimental protocols, researchers can gain a deeper understanding of the evolutionary forces that have shaped the this compound family and its crucial role in bacterial chemotaxis. This knowledge is fundamental for both basic science and the development of novel antimicrobial strategies.
References
- 1. Analysis of CheW-like domains provides insights into organization of prokaryotic chemotaxis systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assembly of an MCP receptor, CheW, and kinase CheA complex in the bacterial chemotaxis signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 3.2 Å resolution structure of a Receptor:CheA:CheW signaling complex defines overlapping binding sites and key residue interactions within bacterial chemosensory arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to simple, direct, and quantitative in vitro binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of proteins and proteomes: a phylogenetics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roadmap to the study of gene and protein phylogeny and evolution - a practical guide [protocols.io]
- 8. megasoftware.net [megasoftware.net]
Safety Operating Guide
Proper Disposal Procedures for CheW Protein: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the chemotaxis protein CheW, ensuring operational safety and regulatory compliance in research and development settings.
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with CheW protein. The following procedural guidance outlines the proper operational and disposal plans to ensure a safe laboratory environment.
Safety and Handling
This compound, a key component in the bacterial chemotaxis signaling pathway, is generally not considered a hazardous substance when handled in a laboratory setting.[1][2][3][4] However, as with all biological reagents, it is crucial to follow standard laboratory safety practices to minimize any potential risks.
Personal Protective Equipment (PPE):
When handling this compound solutions or solids, the following personal protective equipment should be worn:
| Protection Type | Required PPE | Specifications & Rationale |
| Torso Protection | Laboratory Coat | A standard, buttoned lab coat should be worn to protect clothing and skin from accidental splashes. |
| Hand Protection | Disposable Nitrile Gloves | Gloves should be worn to prevent direct skin contact. If a glove is contaminated, it should be removed and replaced immediately, followed by hand washing. |
| Eye & Face Protection | Safety Glasses with Side Shields | To protect the eyes from potential splashes of the protein solution. |
First Aid Measures:
While adverse effects are unlikely, the following first aid procedures are recommended in case of accidental exposure:[1][2][3][5]
| Exposure Route | First Aid Procedure |
| Inhalation | If in the unlikely event of aerosol inhalation causing discomfort, move the individual to fresh air. If symptoms persist, seek medical attention.[5] |
| Skin Contact | Wash the affected area thoroughly with soap and water. If irritation develops, seek medical advice.[1][2] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. If irritation persists, seek medical attention.[1][2][3][5] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. If a large amount is ingested or if the individual feels unwell, seek medical advice.[1][2][5] |
This compound Disposal Workflow
The proper disposal of this compound and associated contaminated materials is critical for maintaining a safe and compliant laboratory. The following workflow outlines the step-by-step procedure for disposal.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocol: Purification of His-tagged this compound
This protocol provides a general methodology for the purification of recombinantly expressed His-tagged this compound from E. coli.
1. Cell Lysis and Lysate Preparation:
-
Harvest E. coli cells expressing His-tagged CheW by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the soluble His-tagged this compound.
2. Affinity Chromatography:
-
Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with the lysis buffer.
-
Load the cleared lysate onto the equilibrated column.
-
Wash the column with a wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
3. Protein Concentration and Buffer Exchange:
-
Collect the eluted fractions containing the purified this compound.
-
Concentrate the protein solution using a centrifugal filter device.
-
If necessary, perform a buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) using dialysis or a desalting column.
4. Purity Analysis:
-
Assess the purity of the purified this compound by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). A single band at the expected molecular weight of CheW indicates high purity.
Chemotaxis Signaling Pathway involving CheW
CheW plays a crucial role as an adaptor protein in the bacterial chemotaxis signaling pathway, physically linking the chemoreceptors (MCPs) to the histidine kinase CheA. This interaction is essential for the transmission of sensory signals that control flagellar motor rotation and, consequently, bacterial movement.
Caption: The role of CheW in the bacterial chemotaxis signaling pathway.
References
Essential Safety and Operational Guidance for Handling CheW Protein
This document provides crucial safety and logistical information for the handling and disposal of CheW protein in a laboratory setting. The following procedures are based on standard safety protocols for handling non-hazardous, non-infectious recombinant proteins and are intended to ensure the safety of laboratory personnel and the integrity of the research environment.
Personal Protective Equipment (PPE)
Standard laboratory PPE is recommended to prevent direct contact and maintain a sterile work environment. The following table summarizes the essential PPE for handling this compound.
| Protection Area | Required PPE | Specifications | Rationale |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Prevents skin contact with the protein solution.[4] |
| Eye Protection | Safety Glasses | With side shields | Protects eyes from potential splashes or aerosols.[5] |
| Body Protection | Laboratory Coat | Protects clothing and skin from contamination.[4] | |
| Respiratory Protection | Not generally required | Use in a well-ventilated area | Minimizes the potential for inhalation of aerosols.[4] |
Operational Plan: Handling and Storage
Receiving and Inspection: Upon receiving the this compound, inspect the vial for any damage that may have occurred during shipment. If the vial is compromised, do not use it and contact the supplier.
Storage: Store the lyophilized or liquid this compound at -20°C or -80°C for long-term storage, as recommended by the supplier.[1] Avoid repeated freeze-thaw cycles to maintain protein integrity.[2] Working aliquots can be stored at 4°C for up to one week.[1]
Preparation and Handling Workflow:
Caption: Workflow for the safe handling of this compound.
Disposal Plan
As a non-hazardous biological material, this compound and any materials that have come into contact with it (e.g., pipette tips, tubes, gloves) should be disposed of according to standard laboratory procedures for non-infectious biological waste.[4] This typically involves collection in a designated biohazard bag or container for autoclaving or incineration. Always adhere to your institution's specific waste disposal guidelines.
Spill Response
In the event of a spill, follow these steps:
-
Alert others in the immediate area.
-
Don appropriate PPE , including double gloves, a lab coat, and safety glasses.
-
Contain the spill by covering it with absorbent material.
-
Decontaminate the area by applying a suitable disinfectant, such as 70% ethanol (B145695) or a 10% bleach solution, and allowing for adequate contact time.[4]
-
Clean up the absorbent material and dispose of it as biohazardous waste.
-
Wipe the area again with disinfectant.
-
Wash hands thoroughly after the cleanup is complete.
Experimental Protocol: General Guideline for Reconstitution and Use
This protocol provides a general guideline for the reconstitution and use of lyophilized this compound. Always refer to the manufacturer's specific instructions.
-
Don appropriate PPE as outlined in the table above.
-
Briefly centrifuge the vial before opening to ensure that the lyophilized powder is at the bottom.[1]
-
Prepare the recommended reconstitution buffer. The specific buffer will be indicated on the product data sheet.
-
Slowly add the specified volume of reconstitution buffer to the vial.
-
Gently mix by pipetting up and down or by gentle vortexing. Avoid vigorous shaking, which can denature the protein.
-
Allow the protein to fully dissolve. This may take a few minutes.
-
The reconstituted protein is now ready for use in your experiment.
Decision-Making for PPE Selection
The selection of PPE should always be based on a risk assessment of the specific procedures being performed.
Caption: PPE selection based on procedural risk assessment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
